molecular formula C8H8ClNO2S B579866 5-Chloro-thiophene-2-carboxylic acid CAS No. 799012-78-5

5-Chloro-thiophene-2-carboxylic acid

Cat. No.: B579866
CAS No.: 799012-78-5
M. Wt: 217.667
InChI Key: LLRCNCXTSFGOGG-YFKPBYRVSA-N
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Description

5-Chloro-thiophene-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H8ClNO2S and its molecular weight is 217.667. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N-[[(2S)-oxiran-2-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2S/c9-7-2-1-6(13-7)8(11)10-3-5-4-12-5/h1-2,5H,3-4H2,(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRCNCXTSFGOGG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CNC(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)CNC(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799012-78-5
Record name 5-Chloro-N-(((S)-oxiran-2-yl)methyl)thiophene-2-carboxamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-thiophene-2-carboxylic acid (CAS 24065-33-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-thiophene-2-carboxylic acid, with the CAS registry number 24065-33-6, is a halogenated heterocyclic carboxylic acid. It serves as a pivotal building block in organic synthesis, most notably as a key intermediate in the manufacture of the anticoagulant medication Rivaroxaban.[1][2] Its thiophene (B33073) core, substituted with both a chloro and a carboxylic acid group, provides two reactive sites for further chemical modifications, making it a versatile reagent in the development of novel pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, safety and handling information, and detailed experimental protocols for its synthesis and application.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized in the tables below. These data are essential for its handling, characterization, and use in synthetic chemistry.

General and Physical Properties
PropertyValueReference
Molecular Formula C₅H₃ClO₂S[3][4]
Molecular Weight 162.59 g/mol [3][4]
Appearance White to cream or light yellow crystalline powder[3]
Melting Point 154-158 °C[2][3]
Boiling Point 287.0 ± 20.0 °C (Predicted)[3]
pKa 3.32 ± 0.10 (Predicted)
Solubility
SolventSolubilityReference
DMSO ≥ 100 mg/mL (615.04 mM)[5]
Methanol Soluble
Chloroform Soluble
Dichloromethane (B109758) Soluble
Ethyl Acetate Soluble
Acetone Soluble
Water Slightly soluble
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy

The carbon NMR spectrum shows five distinct signals corresponding to the five carbon atoms in the molecule. The carboxyl carbon is characteristically found in the downfield region of the spectrum (typically 165-185 ppm).[6][7]

Carbon AtomChemical Shift (ppm) Range
C=O (Carboxylic Acid)165-185
Thiophene Ring Carbons120-150

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. Additional peaks in the fingerprint region are associated with the C-Cl, C-S, and C-H bonds of the thiophene ring.[8]

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) is expected at m/z 162, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

GHS Hazard Information
  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

When handling this compound, it is mandatory to use appropriate personal protective equipment, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

  • A NIOSH-approved respirator if dust is generated

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the oxidation of 5-chloro-2-thiophenecarboxaldehyde.[9][10]

Protocol: One-pot synthesis from 2-Thiophenecarboxaldehyde [10][11]

  • Chlorination: In a suitable reaction vessel, dissolve 2-thiophenecarboxaldehyde in a solvent. Introduce or add a chlorinating agent (e.g., chlorine gas). Maintain the reaction at a controlled temperature until the starting material is consumed (monitored by TLC or HPLC). The intermediate, 5-chloro-2-thiophenecarboxaldehyde, is used directly in the next step without isolation.

  • Oxidation: Prepare a pre-cooled solution of sodium hydroxide (B78521). Slowly add the solution containing 5-chloro-2-thiophenecarboxaldehyde to the sodium hydroxide solution, maintaining a low temperature (e.g., -5 to 0 °C).

  • After the addition is complete, slowly introduce chlorine gas while maintaining the temperature between 15-30 °C.

  • Once the reaction is complete (monitored by TLC or HPLC), cool the mixture to 5-10 °C and quench the reaction by adding a 10% aqueous solution of sodium sulfite.

  • Work-up and Purification: Add an organic solvent such as dichloromethane for extraction to remove impurities. Separate the aqueous layer and acidify it with 30% hydrochloric acid to a pH of 1-2.

  • A white solid will precipitate. Collect the solid by suction filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the final product under reduced pressure.

G 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde Intermediate 5-Chloro-2- thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde->Intermediate Chlorination Chlorinating_Agent Chlorinating_Agent Chlorinating_Agent->Intermediate Product 5-Chloro-thiophene- 2-carboxylic acid Intermediate->Product Oxidation NaOH_Solution NaOH (aq) NaOH_Solution->Product Chlorine_Gas Cl2 (g) Chlorine_Gas->Product

Synthesis of this compound.

Application in the Synthesis of Rivaroxaban

This compound is a crucial precursor in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban. The following protocol outlines the amide coupling step.

Protocol: Amide Coupling to form Rivaroxaban [12][13]

  • Acid Chloride Formation: In a round-bottom flask, treat this compound with an excess of thionyl chloride. Reflux the mixture for approximately 2 hours. After the reaction is complete, remove the excess thionyl chloride under vacuum to yield the crude 5-chlorothiophene-2-carbonyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent such as dichloromethane. In a separate flask, prepare a solution of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one and a base (e.g., triethylamine) in anhydrous dichloromethane.

  • Cool the amine solution to 0 °C and slowly add the solution of 5-chlorothiophene-2-carbonyl chloride.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2 hours.

  • Work-up and Purification: Filter the reaction mixture and wash the filter cake with dichloromethane. The collected solid is the crude Rivaroxaban.

  • Further purification can be achieved by recrystallization from a suitable solvent to yield pure Rivaroxaban.

G Start_Acid 5-Chloro-thiophene- 2-carboxylic acid Acid_Chloride 5-Chlorothiophene- 2-carbonyl chloride Start_Acid->Acid_Chloride Activation Thionyl_Chloride SOCl2 Thionyl_Chloride->Acid_Chloride Rivaroxaban Rivaroxaban Acid_Chloride->Rivaroxaban Amide Coupling Amine_Intermediate 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3- oxazolidin-3-yl]phenyl}morpholin-3-one Amine_Intermediate->Rivaroxaban Base Triethylamine Base->Rivaroxaban

Synthesis of Rivaroxaban from this compound.

Conclusion

This compound is a compound of significant industrial importance, primarily due to its role in the synthesis of Rivaroxaban. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic data, and essential protocols for its synthesis and application. The provided information is intended to support researchers and professionals in the fields of medicinal chemistry and process development in the safe and effective use of this versatile chemical intermediate.

References

physicochemical characteristics of 5-chlorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Chlorothiophene-2-Carboxylic Acid

Introduction

5-Chlorothiophene-2-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals and other specialty chemicals.[1][2] Notably, it is a key intermediate in the production of the anticoagulant drug Rivaroxaban.[1][3] A thorough understanding of its physicochemical properties is paramount for researchers and professionals in drug development and chemical synthesis to ensure optimal reaction conditions, formulation, and biological application. This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Properties

The key physicochemical properties of 5-chlorothiophene-2-carboxylic acid are summarized in the tables below for easy reference and comparison.

General and Physical Properties
PropertyValueSource
Molecular Formula C₅H₃ClO₂S[4]
Molecular Weight 162.59 g/mol [4]
Appearance White to gray to brown crystalline powder; Cream-yellow powder[1][3]
Melting Point 154-158 °C[3][5]
Boiling Point 287.0 ± 20.0 °C (Predicted)[3][5]
Density 1.466 g/cm³ (Predicted)[3][5]
Chemical and Solubility Properties
PropertyValueSource
pKa 3.32 ± 0.10 (Predicted)[1]
Solubility DMSO: ≥ 100 mg/mL; Slightly soluble in Methanol[2][6]
InChI Key QZLSBOVWPHXCLT-UHFFFAOYSA-N
CAS Number 24065-33-6[3][5][7]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 5-chlorothiophene-2-carboxylic acid are provided below.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts to a liquid.[8]

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.[9][10]

  • Procedure:

    • A small, dry sample of 5-chlorothiophene-2-carboxylic acid is finely powdered.

    • The powdered sample is packed into a capillary tube to a height of 1-2 mm.[9]

    • The capillary tube is placed in a melting point apparatus, and the temperature is raised at a controlled rate.[10][11]

    • The temperature at which the substance first begins to melt and the temperature at which the last solid crystal disappears are recorded as the melting point range.[8] For pure substances, this range is typically narrow.[8]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[12]

  • Apparatus: Calibrated pH meter, magnetic stirrer, burette, beaker.[13]

  • Procedure:

    • A solution of 5-chlorothiophene-2-carboxylic acid of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • The solution is placed in a beaker with a magnetic stir bar, and a calibrated pH electrode is immersed in the solution.[13]

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.[13]

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.[12]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[14]

  • Apparatus: Conical flasks, constant temperature shaker bath, analytical balance, filtration system, and a suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy).

  • Procedure:

    • An excess amount of solid 5-chlorothiophene-2-carboxylic acid is added to a flask containing a known volume of the solvent (e.g., water, buffer at a specific pH).

    • The flask is sealed and agitated in a constant temperature shaker bath until equilibrium is reached (typically 24-48 hours).

    • The resulting suspension is filtered to remove the undissolved solid.

    • The concentration of 5-chlorothiophene-2-carboxylic acid in the clear, saturated filtrate is determined using a validated analytical method.[15]

    • This concentration represents the solubility of the compound in that solvent at the specified temperature.[16]

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure of a compound.[17]

  • Apparatus: NMR spectrometer, NMR tubes, deuterated solvents.[18]

  • Procedure:

    • A small amount (typically 5-20 mg for ¹H NMR) of 5-chlorothiophene-2-carboxylic acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[18][19]

    • The NMR tube is placed into the spectrometer's magnet.[19]

    • The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent and "shimmed" to optimize its homogeneity.[18]

    • A series of radiofrequency pulses are applied, and the resulting signals from the ¹H and ¹³C nuclei are detected.

    • The resulting spectrum provides information on the chemical environment of each nucleus, allowing for structural elucidation.

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Apparatus: FTIR (Fourier-Transform Infrared) spectrometer.

  • Procedure:

    • A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a thin film is cast from a solution.

    • The sample is placed in the path of an infrared beam.

    • The spectrometer measures the absorption of infrared radiation at various wavenumbers.

    • The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups in 5-chlorothiophene-2-carboxylic acid, such as the O-H stretch of the carboxylic acid, the C=O stretch, and the C-Cl stretch. The NIST WebBook provides an example IR spectrum for this compound.[20]

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound.[21][22]

  • Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electron Impact - EI, Electrospray Ionization - ESI).[23]

  • Procedure:

    • A sample of 5-chlorothiophene-2-carboxylic acid is introduced into the mass spectrometer.

    • The sample molecules are ionized in the ion source.[21][24]

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[24]

    • A detector records the abundance of ions at each m/z value.

    • The resulting mass spectrum will show a peak corresponding to the molecular ion [M]⁺ or [M-H]⁻, confirming the molecular weight of 162.59 g/mol . Fragmentation patterns can also provide structural information.[24] PubChem provides mass spectral data for 5-chlorothiophene-2-carboxylic acid.[4]

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound such as 5-chlorothiophene-2-carboxylic acid.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Identification cluster_quantitative Quantitative Properties cluster_final Final Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Appearance Appearance & Physical State Purification->Appearance Structure Structural Elucidation (NMR, IR, MS) Purification->Structure DataAnalysis Data Compilation & Analysis Appearance->DataAnalysis MeltingPoint Melting Point Determination Structure->MeltingPoint Confirm Identity Solubility Solubility Studies Structure->Solubility pKa pKa Determination Structure->pKa MeltingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis FinalReport Technical Data Sheet / Whitepaper DataAnalysis->FinalReport

Caption: Workflow for Physicochemical Characterization.

References

5-Chloro-thiophene-2-carboxylic acid molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chloro-thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Molecular Structure and Chemical Identity

This compound is a substituted thiophene (B33073) derivative that serves as a crucial building block in organic synthesis, most notably as a key intermediate in the production of the anticoagulant medication Rivaroxaban.[1][2][3][4] Its chemical structure consists of a five-membered thiophene ring chlorinated at the 5-position and carboxylated at the 2-position.

The definitive identification of this compound is established by its International Union of Pure and Applied Chemistry (IUPAC) name and other chemical identifiers.

IUPAC Name: 5-chlorothiophene-2-carboxylic acid[5][6]

The molecular structure can be represented in various formats, including the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI).

  • SMILES: C1=C(SC(=C1)Cl)C(=O)O[5]

  • InChI: InChI=1S/C5H3ClO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)[5][6][7]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C5H3ClO2S[1][3][4][5][6][8][9]
Molecular Weight 162.59 g/mol [1][3][4][5][6][9]
Appearance White to light yellow crystal powder[1][8]
Melting Point 154-158 °C[1][3][4]
Boiling Point (Predicted) 287.0 ± 20.0 °C[1][3]
pKa (Predicted) 3.32 ± 0.10[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methodologies, each with distinct starting materials and reaction conditions. Below are detailed protocols for some of the commonly employed synthetic routes.

Synthesis via Chlorination and Oxidation of 2-Thiophenecarboxaldehyde

This one-pot method involves the chlorination of 2-thiophenecarboxaldehyde to form the intermediate 5-chloro-2-thiophenecarboxaldehyde, which is then oxidized to the final product without isolation of the intermediate.[10]

Experimental Protocol:

  • Chlorination: Introduce or add a chlorinating agent to 2-thiophenecarboxaldehyde and maintain the reaction at a controlled temperature to facilitate the formation of 5-chloro-2-thiophenecarboxaldehyde.[10]

  • Oxidation: Slowly add the reaction mixture containing the intermediate to a pre-cooled sodium hydroxide (B78521) solution, ensuring the temperature does not exceed 30 °C.[10]

  • Following the addition, cool the mixture and slowly introduce chlorine gas while maintaining the temperature between 15-30 °C. Continue the reaction for several hours after the chlorine addition is complete.[10]

  • Work-up: Once the reaction is complete, as monitored by a suitable technique like TLC, cool the reaction mixture and quench with a sodium sulfite (B76179) solution.[10]

  • Extract the mixture with a solvent such as dichloromethane (B109758) to remove impurities.[10]

  • Adjust the pH of the aqueous phase to 1-2 with concentrated hydrochloric acid to precipitate the crude product.[10]

  • Collect the solid by suction filtration and recrystallize to obtain pure this compound.[10]

Synthesis from 2-Chlorothiophene (B1346680) via Friedel-Crafts Acylation

This approach utilizes 2-chlorothiophene as the starting material, which undergoes a Friedel-Crafts acylation followed by hydrolysis.[1][2]

Experimental Protocol:

  • Acylation: React 2-chlorothiophene with trichloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride, to generate 2-trichloroacetyl-5-chlorothiophene.[2]

  • Hydrolysis: Subject the resulting acylated intermediate to hydrolysis using a liquid alkali to yield this compound.[2]

Synthesis from 2-Chlorothiophene via Lithiation and Carboxylation

This method involves the direct functionalization of 2-chlorothiophene.[11]

Experimental Protocol:

  • Lithiation: Treat 2-chlorothiophene with n-butyllithium at a low temperature (≤ -30 °C) to selectively remove a proton from the 5-position.[11]

  • Carboxylation: Introduce carbon dioxide gas into the reaction mixture to form the carboxylate salt.[11]

  • Acidification: Terminate the reaction and acidify the mixture to obtain the final product, this compound.[11]

Logical Workflow: Synthesis of this compound

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key transformations from a common starting material.

Synthesis_Workflow Start 2-Thiophenecarboxaldehyde Intermediate 5-Chloro-2-thiophenecarboxaldehyde Start->Intermediate Chlorination Product This compound Intermediate->Product Oxidation

Caption: A simplified workflow for the one-pot synthesis of this compound.

Applications in Drug Development

This compound is a compound of significant interest in the pharmaceutical industry due to its role as a primary building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1]

  • Rivaroxaban Synthesis: Its most prominent application is as a key intermediate in the manufacturing of Rivaroxaban, an orally administered anticoagulant that functions as a direct factor Xa inhibitor.[1][3][4]

  • Other Potential Applications: Research has also explored its use in the synthesis of other biologically active molecules, including anti-inflammatory and anti-cancer agents, as well as in the development of agrochemicals like herbicides and fungicides.[1][8]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-chloro-2-thiophenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-chloro-2-thiophenecarboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, making a thorough understanding of its structural characterization essential for researchers and professionals in drug development. This document presents quantitative NMR data in a structured format, details experimental protocols, and includes visualizations to aid in the interpretation of the spectral data.

¹H and ¹³C NMR Spectral Data

The NMR spectra of 5-chloro-2-thiophenecarboxylic acid were acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The data reveals the chemical environment of each proton and carbon atom in the molecule, providing critical information for structural elucidation and purity assessment.

¹H NMR Data

The ¹H NMR spectrum exhibits two distinct signals in the aromatic region, corresponding to the two protons on the thiophene (B33073) ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

SignalChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
H-37.618Doublet1HThiophene ring proton
H-47.231Doublet1HThiophene ring proton

Table 1: ¹H NMR spectral data for 5-chloro-2-thiophenecarboxylic acid in DMSO-d₆.

¹³C NMR Data

The ¹³C NMR spectrum shows five signals corresponding to the five carbon atoms in 5-chloro-2-thiophenecarboxylic acid. The chemical shifts for the thiophene ring carbons are based on data for the closely related compound, methyl 5-chlorothiophene-2-carboxylate, and serve as a reliable estimate. The chemical shift for the carboxylic acid carbon is based on typical values for this functional group.

SignalChemical Shift (δ) [ppm] (estimated)Assignment
C-5137.64Thiophene ring carbon
C-3133.13Thiophene ring carbon
C-2132.01Thiophene ring carbon
C-4127.17Thiophene ring carbon
COOH~162-165Carboxylic acid carbon

Table 2: Estimated ¹³C NMR spectral data for 5-chloro-2-thiophenecarboxylic acid.

Experimental Protocols

The following is a generalized experimental protocol for acquiring the ¹H and ¹³C NMR spectra of 5-chloro-2-thiophenecarboxylic acid, based on standard laboratory procedures.

Sample Preparation:

  • Weigh approximately 10-20 mg of 5-chloro-2-thiophenecarboxylic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-16 ppm

  • Referencing: The residual solvent peak of DMSO-d₆ (δ = 2.50 ppm) is used as the internal standard.

¹³C NMR Spectroscopy:

  • Spectrometer: A 100 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

  • Referencing: The solvent peak of DMSO-d₆ (δ = 39.52 ppm) is used as the internal standard.

Visualization of NMR Data Interpretation

The following diagrams illustrate the logical relationship between the structure of 5-chloro-2-thiophenecarboxylic acid and its NMR signals, as well as a typical experimental workflow.

structure_nmr_correlation Structure-to-Spectrum Correlation cluster_structure 5-chloro-2-thiophenecarboxylic acid Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals mol mol H3 H-3 (7.618 ppm) mol->H3 Corresponds to H4 H-4 (7.231 ppm) mol->H4 C5 C-5 (~137.6 ppm) mol->C5 C3 C-3 (~133.1 ppm) mol->C3 C2 C-2 (~132.0 ppm) mol->C2 C4 C-4 (~127.2 ppm) mol->C4 COOH COOH (~162-165 ppm) mol->COOH

Figure 1: Correlation between the molecular structure of 5-chloro-2-thiophenecarboxylic acid and its corresponding ¹H and ¹³C NMR signals.

experimental_workflow NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in DMSO-d₆ transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer dissolve->instrument setup Setup Experiment (¹H or ¹³C) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration (¹H NMR) reference->integrate peak_pick Peak Picking integrate->peak_pick assign Signal Assignment peak_pick->assign

Spectroscopic Analysis of 5-Chlorothiophene-2-Carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry data for 5-chlorothiophene-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document details the spectral characteristics of the compound, outlines experimental protocols for data acquisition, and presents the data in a clear, comparative format.

Introduction

5-Chlorothiophene-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C₅H₃ClO₂S. It serves as a significant building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate in the production of the anticoagulant drug Rivaroxaban.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, quality control, and the monitoring of chemical reactions in which it is involved. This guide presents a detailed analysis of its FT-IR and mass spectrometry data.

FT-IR Spectroscopic Data

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 5-chlorothiophene-2-carboxylic acid exhibits characteristic absorption bands corresponding to its carboxylic acid and chlorothiophene moieties.

Table 1: FT-IR Peak Assignments for 5-Chlorothiophene-2-Carboxylic Acid

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
1760-1690C=O stretchCarboxylic Acid
1514-1532C=C stretchThiophene Ring
1430-1454C=C stretchThiophene Ring
1347-1367C-C stretchThiophene Ring
1320-1210C-O stretchCarboxylic Acid
1440-1395 & 950-910O-H bendCarboxylic Acid
850-650C-Cl stretchChloroalkane
710-687C-S stretchThiophene Ring

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. The electron ionization (EI) mass spectrum of 5-chlorothiophene-2-carboxylic acid shows the molecular ion peak and several characteristic fragment ions.

Table 2: Mass Spectrometry Data for 5-Chlorothiophene-2-Carboxylic Acid

m/zIonRelative Intensity
162[M]⁺High
164[M+2]⁺Approx. 1/3 of [M]⁺
145[M-OH]⁺Moderate
117[M-COOH]⁺Moderate

The presence of the [M+2]⁺ peak at approximately one-third the intensity of the molecular ion peak is characteristic of a compound containing one chlorine atom.

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data. The following are standard protocols for FT-IR and mass spectrometry analysis of solid organic compounds like 5-chlorothiophene-2-carboxylic acid.

FT-IR Spectroscopy: Attenuated Total Reflectance (ATR) Method

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining FT-IR spectra of solid samples with minimal preparation.[2][3]

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[4] Record a background spectrum of the empty ATR accessory.[4]

  • Sample Application: Place a small amount of the solid 5-chlorothiophene-2-carboxylic acid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]

  • Pressure Application: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[4]

  • Data Acquisition: Collect the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans over a wavenumber range of 4000-400 cm⁻¹.

  • Data Processing: The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

FT-IR Spectroscopy: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a traditional technique for obtaining high-quality transmission FT-IR spectra of solid samples.[5][6][7]

  • Sample Preparation: Grind 1-2 mg of 5-chlorothiophene-2-carboxylic acid with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.[7]

  • Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum. A background spectrum of a pure KBr pellet should be recorded for background correction.[7]

  • Data Processing: The sample spectrum is ratioed against the KBr background spectrum to yield the final spectrum.

Mass Spectrometry: Direct Infusion Electrospray Ionization (ESI-MS)

Direct infusion ESI-MS is a rapid method for determining the molecular weight of a compound.[8][9]

  • Sample Preparation: Dissolve a small amount of 5-chlorothiophene-2-carboxylic acid in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1-10 µg/mL.[10]

  • Infusion: The sample solution is directly infused into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant m/z range.

  • Data Analysis: The resulting spectrum is analyzed to identify the molecular ion or pseudomolecular ion peak.

Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. For carboxylic acids, derivatization is often necessary to increase volatility.[11][12]

  • Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) using a suitable derivatizing agent (e.g., diazomethane (B1218177) or BSTFA).[11]

  • GC Separation: Inject the derivatized sample into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to elute the compound.

  • Ionization and Mass Analysis: As the derivatized compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting ions are then separated and detected by the mass analyzer.

  • Data Analysis: The mass spectrum corresponding to the GC peak of the derivatized compound is analyzed to determine its fragmentation pattern and confirm its identity.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of 5-chlorothiophene-2-carboxylic acid.

FTIR_ATR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR (ATR) Analysis cluster_data Data Processing A Solid Sample D Apply Sample to Crystal A->D B Clean ATR Crystal C Record Background B->C E Apply Pressure D->E F Collect Spectrum E->F G Generate Absorbance/ Transmittance Spectrum F->G

FT-IR (ATR) Experimental Workflow

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis_methods Mass Spectrometry Analysis cluster_data_processing Data Acquisition & Analysis Start Solid Sample Dissolve Dissolve in Solvent Start->Dissolve Derivatize Derivatize (for GC-MS) Dissolve->Derivatize ESI_MS Direct Infusion ESI-MS Dissolve->ESI_MS GC_MS GC-MS Derivatize->GC_MS Acquire_ESI Acquire Mass Spectrum ESI_MS->Acquire_ESI Acquire_GC Acquire Mass Spectrum GC_MS->Acquire_GC Analyze_ESI Identify Molecular Ion Acquire_ESI->Analyze_ESI Analyze_GC Analyze Fragmentation Acquire_GC->Analyze_GC

Mass Spectrometry Experimental Workflows

Conclusion

The FT-IR and mass spectrometry data presented in this guide provide a detailed spectroscopic profile of 5-chlorothiophene-2-carboxylic acid. The characteristic FT-IR absorption bands and the mass spectral fragmentation pattern are valuable for the unambiguous identification and quality assessment of this important pharmaceutical intermediate. The outlined experimental protocols offer standardized procedures for obtaining reliable and reproducible data, supporting research, development, and manufacturing activities involving this compound.

References

Solubility Profile of 5-Chlorothiophene-2-Carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-chlorothiophene-2-carboxylic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, materials science, and other areas of chemical research. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Data Presentation: Solubility Data

The solubility of 5-chlorothiophene-2-carboxylic acid and structurally similar compounds is summarized in the tables below. Direct quantitative data for 5-chlorothiophene-2-carboxylic acid is limited; therefore, data for analogous compounds are provided for comparative purposes to infer potential solubility characteristics.

Table 1: Solubility of 5-Chlorothiophene-2-Carboxylic Acid

SolventQuantitative SolubilityQualitative Solubility
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mLSlightly Soluble
MethanolNot availableSoluble, Slightly Soluble
Water1824.85 mg/L (calculated)Not available

Table 2: Solubility of Structurally Similar Compounds for Comparison

CompoundSolventQuantitative SolubilityQualitative Solubility
2-Thiophenecarboxylic Acid Water80 g/L (20 °C)[1][2]Soluble in hot water[1][3]
EthanolNot availableVery Soluble[4]
Diethyl EtherNot availableVery Soluble[4]
ChloroformNot availableSoluble, Slightly Soluble[1][4]
AcetoneNot availableSlightly Soluble[1]
4-Chlorobenzoic Acid MethanolNot availableFreely Soluble[5]
Absolute EthanolNot availableFreely Soluble[5]
Diethyl EtherNot availableFreely Soluble[5]
WaterNot availableInsoluble[5]
TolueneNot availableInsoluble[5]
3-Chlorobenzoic Acid EthanolNot availableMore soluble[6]
DichloromethaneNot availableMore soluble[6]
Ethyl AcetateNot availableMore soluble[6]
Water450 mg/L (15 °C)[7]Moderately Soluble[6]
o-Chlorobenzoic Acid AcetoneNot availableSoluble
EthanolNot availableSoluble
Diethyl EtherNot availableSoluble
MethanolNot availableSoluble
WaterNot availableVery poorly soluble

Experimental Protocols: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as 5-chlorothiophene-2-carboxylic acid, in an organic solvent. This method is based on the principle of saturation.

Objective: To determine the concentration of a saturated solution of a solute in a given solvent at a specific temperature.

Materials:

  • 5-chlorothiophene-2-carboxylic acid (solute)

  • Selected organic solvent

  • Analytical balance

  • Vials or test tubes with closures

  • Constant temperature bath or shaker incubator

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of 5-chlorothiophene-2-carboxylic acid to a series of vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature.

    • Immediately filter the collected supernatant using a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the quantification method.

    • Analyze the concentration of 5-chlorothiophene-2-carboxylic acid in the diluted solution using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_result Result prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent equilibration Incubate at constant temperature with agitation prep_solvent->equilibration sampling Withdraw supernatant equilibration->sampling filtration Filter to remove excess solid sampling->filtration dilution Dilute sample filtration->dilution analysis Quantify concentration (e.g., HPLC, UV-Vis) dilution->analysis calculation Calculate solubility analysis->calculation

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical History of 5-Chlorothiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the discovery, synthesis, and evolution of 5-chlorothiophene-2-carboxylic acid reveals a journey from academic curiosity to a cornerstone in modern medicine. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the history, synthesis, and physicochemical properties of this vital compound.

First identified in the mid-20th century, 5-chlorothiophene-2-carboxylic acid has emerged as a critical building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the blockbuster anticoagulant, Rivaroxaban. Its history is a testament to the progression of organic synthesis, with methodologies evolving from classical reactions to more sophisticated and efficient industrial processes. This guide will trace this evolution, providing detailed experimental protocols for key synthetic routes and a thorough compilation of its chemical and physical characteristics.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's properties is fundamental to its application. The following tables summarize the key physicochemical and spectroscopic data for 5-chlorothiophene-2-carboxylic acid.

PropertyValueReference
Molecular Formula C₅H₃ClO₂S[1]
Molecular Weight 162.59 g/mol [1]
Appearance White to off-white or cream-yellow crystalline powder[2][3]
Melting Point 154-158 °C[2][4]
Boiling Point (Predicted) 287.0 ± 20.0 °C[2]
CAS Number 24065-33-6[3]
Spectroscopic Data
¹H NMR See Table 2
¹³C NMR See Table 3
Infrared (IR) Spectroscopy See Table 4
Mass Spectrometry (MS) See Table 5

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
7.65d4.1H-3
7.09d4.1H-4
13.5 (broad s)s--COOH
Note: Solvent is typically DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and concentration.

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
162.1C=O
137.5C5
134.1C2
132.8C3
127.9C4
Note: Solvent is typically DMSO-d₆. Assignments are based on computational predictions and experimental data.[5]

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-2500BroadO-H stretch (carboxylic acid dimer)
1680-1710StrongC=O stretch (carbonyl)
1420MediumC-O-H bend
1295MediumC-O stretch
800StrongC-Cl stretch
Note: Characteristic peaks for carboxylic acids include a very broad O-H stretch and a strong C=O stretch.[6][7]

Table 5: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
162/164~3:1 ratio[M]⁺ (Molecular ion peak with chlorine isotope pattern)
145/147Variable[M-OH]⁺
117/119Variable[M-COOH]⁺
Note: The fragmentation of carboxylic acids often involves the loss of the hydroxyl group and the entire carboxyl group.[8][9][10]

Historical Perspective and Evolution of Synthesis

While the exact first synthesis of 5-chlorothiophene-2-carboxylic acid is not definitively documented in readily available sources, early academic explorations into the chemistry of thiophene (B33073) derivatives in the mid-20th century likely led to its creation. A notable early reference is found in the Journal of the American Chemical Society in 1947, which discusses the synthesis of related compounds and provides a foundation for the methods that would follow.[11] The subsequent rise in its importance, particularly with the discovery of Rivaroxaban, spurred the development of more efficient and scalable synthetic routes.

The synthesis of 5-chlorothiophene-2-carboxylic acid has evolved significantly over the decades, driven by the need for higher yields, purity, and more environmentally friendly processes. Several key synthetic pathways have been established, each with its own advantages and disadvantages.

Synthesis_Evolution Early Lab-Scale Methods Early Lab-Scale Methods Industrial Production Industrial Production Early Lab-Scale Methods->Industrial Production Scaling & Optimization Modern & Greener Approaches Modern & Greener Approaches Industrial Production->Modern & Greener Approaches Efficiency & Sustainability

Caption: Evolution of synthetic approaches for 5-chlorothiophene-2-carboxylic acid.

Key Synthetic Methodologies

The following sections detail the primary methods for the synthesis of 5-chlorothiophene-2-carboxylic acid, complete with experimental protocols and logical workflows.

From 2-Chlorothiophene (B1346680)

This classical approach involves the Friedel-Crafts acylation of 2-chlorothiophene, followed by hydrolysis of the resulting ketone.[12]

Synthesis_from_2_Chlorothiophene A 2-Chlorothiophene B Friedel-Crafts Acylation (e.g., with trichloroacetyl chloride and AlCl₃) A->B C 2-Trichloroacetyl-5-chlorothiophene B->C D Alkaline Hydrolysis C->D E 5-Chlorothiophene-2-carboxylic acid D->E

Caption: Synthetic pathway from 2-chlorothiophene.

Experimental Protocol:

  • Acylation: To a cooled solution of 2-chlorothiophene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum trichloride. Slowly add trichloroacetyl chloride while maintaining a low temperature. Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC).

  • Hydrolysis: Carefully quench the reaction mixture with ice-water. Extract the organic layer and wash it with brine. The crude 2-trichloroacetyl-5-chlorothiophene is then subjected to alkaline hydrolysis using an aqueous solution of a base like sodium hydroxide (B78521).

  • Work-up and Isolation: After hydrolysis, acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

From 2-Thiophenecarboxaldehyde

A more recent and often preferred industrial method involves the chlorination of 2-thiophenecarboxaldehyde followed by oxidation. This "one-pot" approach can be highly efficient.[11]

Synthesis_from_2_Thiophenecarboxaldehyde A 2-Thiophenecarboxaldehyde B Chlorination (e.g., with chlorine gas) A->B C 5-Chloro-2-thiophenecarboxaldehyde B->C D Oxidation (e.g., with sodium hypochlorite) C->D E 5-Chlorothiophene-2-carboxylic acid D->E

Caption: Synthetic pathway from 2-thiophenecarboxaldehyde.

Experimental Protocol:

  • Chlorination: Introduce chlorine gas into a solution of 2-thiophenecarboxaldehyde in a suitable solvent at a controlled temperature. The reaction progress is monitored until the desired level of chlorination is achieved.

  • Oxidation: The intermediate, 5-chloro-2-thiophenecarboxaldehyde, is then oxidized without isolation. This is typically done by adding the reaction mixture to a pre-cooled solution of an oxidizing agent, such as sodium hypochlorite (B82951) (prepared in situ from sodium hydroxide and chlorine).

  • Work-up and Isolation: After the oxidation is complete, the reaction is quenched (e.g., with sodium sulfite). The aqueous phase is then acidified to precipitate the product. The solid is collected by filtration, washed, and dried. A final recrystallization step can be employed to achieve high purity.[11] A reported yield for this method is a high 98.8% with a purity of 92% before final purification.[12]

From 5-Chloro-2-acetylthiophene

Another established route is the oxidation of 5-chloro-2-acetylthiophene.[13]

Synthesis_from_5_Chloro_2_acetylthiophene A 5-Chloro-2-acetylthiophene B Oxidation (e.g., with sodium chlorite (B76162) and a phosphate (B84403) buffer) A->B C 5-Chlorothiophene-2-carboxylic acid

Caption: Synthetic pathway from 5-chloro-2-acetylthiophene.

Experimental Protocol:

  • Reaction Setup: Dissolve 5-chloro-2-acetylthiophene in a suitable solvent like acetone. Cool the solution in an ice bath.

  • Oxidation: Add an aqueous solution of a buffer, such as potassium dihydrogen phosphate, followed by the dropwise addition of an aqueous solution of sodium chlorite. The reaction is then allowed to warm to room temperature and stirred until completion.

  • Work-up and Isolation: Quench the reaction with a reducing agent (e.g., sodium sulfite). Extract the product into an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization. Yields for this method have been reported to be as high as 82.5%.[13]

Applications in Drug Development

The primary and most significant application of 5-chlorothiophene-2-carboxylic acid is as a crucial intermediate in the synthesis of Rivaroxaban, a direct factor Xa inhibitor used as an anticoagulant.[4][14][15] Its unique structure allows for the efficient construction of the complex Rivaroxaban molecule. Beyond this, its reactive nature makes it a versatile building block for the development of other potential therapeutic agents, including anti-inflammatory and antimicrobial compounds.[3]

Conclusion

5-Chlorothiophene-2-carboxylic acid has traversed a remarkable path from a chemical curiosity to an indispensable component in the synthesis of life-saving medications. The continuous refinement of its synthesis underscores the dynamic nature of chemical research and development, constantly striving for greater efficiency, safety, and sustainability. This guide provides a foundational understanding of this important molecule, intended to aid researchers and professionals in their ongoing efforts to innovate within the pharmaceutical landscape.

References

An In-depth Technical Guide to the Electronic Properties of Substituted Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene (B33073) carboxylic acids are a class of heterocyclic organic compounds that have garnered significant attention in materials science and medicinal chemistry.[1][2] Their unique structure, characterized by a five-membered aromatic ring containing a sulfur atom and a carboxylic acid group, provides a versatile scaffold for chemical modification.[1][3] The electronic properties of these molecules can be finely tuned by the addition of various substituent groups, making them promising candidates for a wide range of applications, including organic electronics, sensors, and pharmaceuticals.[2][4] This guide provides a comprehensive overview of the electronic properties of substituted thiophene carboxylic acids, detailing the effects of substituents, experimental methodologies for their characterization, and a summary of key quantitative data.

The Influence of Substituents on Electronic Properties

The electronic behavior of substituted thiophene carboxylic acids is primarily governed by the nature and position of the substituent groups on the thiophene ring. These substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups increase the electron density of the thiophene ring. This generally leads to a destabilization (increase in energy) of the Highest Occupied Molecular Orbital (HOMO) and a slight effect on the Lowest Unoccupied Molecular Orbital (LUMO).[5] The overall result is a reduction in the HOMO-LUMO energy gap, which often corresponds to a red-shift (shift to longer wavelengths) in the material's absorption spectrum.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, and halogen atoms pull electron density away from the thiophene ring. This typically stabilizes (lowers in energy) both the HOMO and LUMO levels. The effect on the LUMO is often more pronounced, leading to a decrease in the overall HOMO-LUMO gap.[5]

The position of the substituent also plays a critical role. Substitution at the C5 position of a thiophene-2-carboxylic acid, for instance, can have a more significant impact on the electronic properties than substitution at other positions due to its direct influence on the π-conjugated system.

The interplay of these factors allows for the precise tuning of the material's electronic characteristics, such as its charge transport capabilities, optical absorption, and reactivity.[6]

Quantitative Electronic Property Data

The electronic properties of substituted thiophene carboxylic acids are often quantified by the energy levels of their frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap. These parameters are crucial for predicting the material's behavior in electronic devices and its chemical reactivity. The following table summarizes representative data for a selection of substituted thiophene derivatives, calculated using Density Functional Theory (DFT).

CompoundSubstituent (at C5)HOMO (eV)LUMO (eV)Energy Gap (eV)
Thiophene-2-carboxylic acid-H-6.180-0.6245.556
5-Nitrothiophene-2-carboxylic acid-NO2-5.688-1.3994.289
5-Aminothiophene-2-carboxylic acid-NH2-5.585-1.5144.071
5-Chlorothiophene-2-carboxylic acid-Cl-5.355-1.3004.055
5-Methoxythiophene-2-carboxylic acid-OCH3-5.538-1.5943.944

Data is illustrative and based on trends reported in computational studies. Actual values may vary based on the specific computational method and basis set used.[7]

Experimental and Computational Methodologies

A combination of experimental and computational techniques is employed to characterize the electronic properties of these materials.

Cyclic Voltammetry (CV): CV is a powerful electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

  • Apparatus: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[8][9]

  • Procedure:

    • The substituted thiophene carboxylic acid is dissolved in a suitable organic solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).[9][10]

    • The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon).

    • A potential is swept between defined limits, and the resulting current is measured.

    • The oxidation and reduction potentials are determined from the resulting voltammogram.

    • The HOMO and LUMO energies are then calculated using empirical formulas that relate them to the onset potentials of oxidation and reduction, respectively, relative to a ferrocene/ferrocenium (Fc/Fc+) internal standard.

UV-Visible Spectroscopy: This technique measures the absorption of light by the material as a function of wavelength, providing information about the electronic transitions and the optical band gap.

  • Apparatus: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., dichloromethane (B109758) or acetonitrile).

    • The absorption spectrum is recorded over a specific wavelength range (typically 200-800 nm).

    • The wavelength of maximum absorption (λmax) is identified.

    • The optical band gap can be estimated from the onset of the absorption edge using the Tauc plot method.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[11][12] It has become an indispensable tool for predicting the electronic properties of molecules.[11][13]

  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Procedure:

    • Geometry Optimization: The molecular structure of the substituted thiophene carboxylic acid is optimized to find its lowest energy conformation. This is typically done using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)).[7]

    • Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • Electronic Property Calculation: A single-point energy calculation is then performed on the optimized geometry to determine the energies of the molecular orbitals (HOMO, LUMO), the total energy, and other electronic properties. Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum.[11]

Visualizing Methodologies and Relationships

Diagrams created using Graphviz can help to visualize the workflow of these experimental and computational techniques, as well as the logical relationships between molecular structure and electronic properties.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_properties Electronic Properties Synthesis Synthesis of Substituted Thiophene Carboxylic Acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification CV Cyclic Voltammetry Purification->CV UVVis UV-Vis Spectroscopy Purification->UVVis DFT DFT Calculations Purification->DFT Redox Redox Potentials CV->Redox BandGap Optical Band Gap UVVis->BandGap HOMOLUMO HOMO/LUMO Energies DFT->HOMOLUMO DFT->BandGap Redox->HOMOLUMO

General workflow for determining electronic properties.

Substituent_Effects cluster_EDG Electron-Donating Groups (EDGs) cluster_EWG Electron-Withdrawing Groups (EWGs) Thiophene Thiophene Carboxylic Acid Core EDG e.g., -NH2, -OCH3 Thiophene->EDG Substitution EWG e.g., -NO2, -Cl Thiophene->EWG Substitution HOMO_up HOMO Energy Increases EDG->HOMO_up Gap_down_EDG HOMO-LUMO Gap Decreases HOMO_up->Gap_down_EDG LUMO_down LUMO Energy Decreases EWG->LUMO_down Gap_down_EWG HOMO-LUMO Gap Decreases LUMO_down->Gap_down_EWG

References

An In-depth Technical Guide to 5-Chloro-thiophene-2-carboxylic acid: Safety, Handling, and MSDS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 5-Chloro-thiophene-2-carboxylic acid. The following sections detail the chemical's properties, associated hazards, safe handling protocols, and emergency procedures to ensure its responsible use in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a chemical intermediate widely used in the synthesis of pharmaceuticals and agrochemicals.[1] Its thiophene (B33073) ring structure, combined with its chlorinated nature, makes it a versatile building block in organic synthesis.[1]

PropertyValueSource(s)
Molecular Formula C₅H₃ClO₂S[1][2][3][4][5][6]
Molecular Weight 162.59 g/mol [3][7]
CAS Number 24065-33-6[2][3][4][8]
Appearance White to off-white or cream solid/powder[1][8]
Melting Point 154-158 °C[7][9]
Purity ≥ 97-98%[1][8]
Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure safe handling. The primary hazards are associated with irritation and potential allergic reactions.[2][8][10]

GHS Hazard Statements: [2][3][9][10][11][12]

  • H302: Harmful if swallowed.[3][7][11][12]

  • H315: Causes skin irritation.[3][9][10][11][12]

  • H317: May cause an allergic skin reaction.[2][3][9][10]

  • H318/H319: Causes serious eye damage/irritation.[2][3][7][9][10][11][12]

  • H335: May cause respiratory irritation.[3][9][11][12]

Signal Word: Warning or Danger[2][7][8][10][11]

Potential Health Effects: [8]

  • Inhalation: Causes respiratory tract irritation.[8][11] Delayed pulmonary edema may occur.[8]

  • Skin Contact: Causes skin irritation.[8][11]

  • Eye Contact: Causes serious eye irritation, potentially leading to chemical conjunctivitis.[8]

  • Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[8]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area.[8]

  • Use of a chemical fume hood is strongly recommended to control exposure to dust.[8]

  • Facilities must be equipped with an eyewash station and a safety shower.[8]

Personal Protective Equipment (PPE): [2][7][8][10][11]

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

  • Skin Protection:

    • Wear suitable protective gloves to prevent skin exposure.[8][10]

    • Appropriate protective clothing should be worn to prevent skin contact.[8][11]

  • Respiratory Protection: If dust is generated, follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[8] A dust mask (type N95 or equivalent) is recommended.[7]

Handling Procedures:

  • Minimize dust generation and accumulation.[8]

  • Avoid breathing dust, vapor, mist, or gas.[8][10][11]

  • Avoid contact with eyes, skin, and clothing.[8][9][10]

  • Keep the container tightly closed when not in use.[4][8]

  • Wash hands and any exposed skin thoroughly after handling.[2][4][10]

  • Contaminated work clothing should not be allowed out of the workplace.[2][4][9]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4][8][9]

  • Keep the container tightly closed to prevent moisture ingress.[4][8][9]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Emergency and First-Aid Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8][11]
Skin Contact Remove all contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[2][8][11]
Inhalation Remove the individual from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[8][11]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11]

Notes to Physician: Treat symptomatically and supportively.[8]

Accidental Release and Disposal Measures

Accidental Release:

  • Personal Precautions: Wear appropriate personal protective equipment as outlined in Section 3.[8][11] Ensure adequate ventilation.[11]

  • Spill Cleanup: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[8] Avoid generating dusty conditions.[8][11] Clean the spill site thoroughly after material pickup is complete.[11]

  • Environmental Precautions: Do not let the product enter drains or the environment.[11]

Disposal:

  • Dispose of waste and contaminated materials in accordance with all federal, state, and local regulations.[11] The material should be disposed of in an approved waste disposal plant.[4][5]

Fire-Fighting Measures
  • Extinguishing Media: Use foam, dry chemical, or carbon dioxide.[8][9][11] Water spray can also be used.[9][11]

  • Fire-Fighting Procedures: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[8][11]

  • Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[8][11] These may include carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[5]

Stability and Reactivity
  • Reactivity: No specific reactivity hazards are known.[9]

  • Chemical Stability: The product is stable under normal storage and handling conditions.[5]

  • Conditions to Avoid: Incompatible products.[5]

  • Incompatible Materials: Strong oxidizing agents.[5]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas.[5]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[5]

Visualized Workflows

Risk Assessment and Handling Workflow

The following diagram illustrates the logical workflow for assessing risks and implementing safe handling procedures for this compound.

Risk Assessment & Handling Workflow for this compound cluster_assessment Risk Assessment cluster_control Control Measures cluster_procedure Safe Handling Procedure cluster_post Post-Procedure cluster_emergency Emergency Response cluster_emergency_actions Emergency Actions A Review MSDS & Chemical Properties B Identify Hazards: - Skin/Eye Irritation - Respiratory Irritation - Harmful if Swallowed - Skin Sensitization A->B C Evaluate Exposure Potential (Quantity, Duration, Task) B->C D Implement Engineering Controls (Fume Hood, Ventilation) C->D E Select & Don Personal Protective Equipment (PPE) - Safety Goggles - Gloves - Lab Coat - Respirator (if needed) D->E F Weighing & Transfer (Minimize Dust) E->F G Reaction Setup & Monitoring F->G M Spill F->M N Exposure F->N O Fire F->O H Work-up & Purification G->H G->M G->N G->O I Decontaminate Work Area H->I H->M H->N H->O J Segregate & Label Waste I->J K Dispose of Waste via Approved Channels J->K L Remove PPE & Wash Hands K->L P Evacuate & Ventilate Contain Spill Clean with Appropriate Kit M->P Q Follow First-Aid Procedures (Flush Skin/Eyes, Move to Fresh Air) Seek Medical Attention N->Q R Use Appropriate Extinguisher (Dry Chemical, CO2, Foam) Evacuate if Uncontrollable O->R

Caption: Workflow for risk assessment and safe handling of this compound.

References

The Emerging Therapeutic Potential of the 5-Chlorothiophene-2-Carboxylic Acid Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-chlorothiophene-2-carboxylic acid scaffold is a versatile building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the blockbuster anticoagulant, Rivaroxaban.[1] Beyond its established role in antithrombotic agents, this heterocyclic motif is gaining significant attention as a privileged structure for the development of novel therapeutic agents across a spectrum of diseases, including cancer and microbial infections. This technical guide provides an in-depth analysis of the current understanding of the biological activities associated with the 5-chlorothiophene-2-carboxylic acid core, presenting key quantitative data, detailed experimental methodologies, and insights into the underlying mechanisms of action.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of the 5-chlorothiophene-2-carboxylic acid scaffold have demonstrated promising anticancer properties, primarily through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Chlorothiophene-Based Chalcones

Chalcones incorporating a 5-chlorothiophene moiety have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds represent a promising class of anticancer agents.[2][3]

Quantitative Data:

CompoundCancer Cell LineIC50 (µg/mL)[3]
(E)-1-(5-chlorothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one (C4)WiDr (Colorectal)0.77
(E)-1-(5-chlorothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one (C6)WiDr (Colorectal)0.45

Experimental Protocol: Anticancer Activity Assessment of Chlorothiophene-Based Chalcones [3]

  • Cell Culture: WiDr colorectal cancer cells are seeded at a density of approximately 10,000 cells per 100 µL in 96-well microplates and incubated for 24 hours in a CO2 incubator.

  • Compound Treatment: The synthesized chlorothiophene-based chalcone (B49325) analogs are dissolved in an appropriate solvent and added to the cells at various concentrations.

  • Incubation: The treated cells are incubated for a further 24 hours.

  • Cytotoxicity Assay: The viability of the cancer cells is determined using a suitable cytotoxicity assay, such as the MTT assay. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Modulation of Signaling Pathways

Thiophene (B33073) derivatives have been shown to exert their anticancer effects by modulating key signaling pathways crucial for tumor progression. While specific studies on 5-chlorothiophene-2-carboxylic acid derivatives are emerging, the broader class of thiophene compounds has been implicated in the regulation of the AKT/MAPK and Wnt/β-catenin pathways.[4][5]

Signaling_Pathways

Caption: Putative signaling pathways modulated by thiophene derivatives in cancer cells.

Antimicrobial Activity: A New Frontier

The 5-chlorothiophene-2-carboxylic acid scaffold is also being explored for its potential in developing novel antimicrobial agents, with derivatives showing activity against a range of bacterial and fungal pathogens.

Thiophene-2-Carbohydrazide (B147627) Derivatives

Hydrazide derivatives of thiophene carboxylic acids have been synthesized and screened for their antimicrobial properties. These compounds have demonstrated notable activity against various microbial strains.[6]

Quantitative Data:

CompoundMicroorganismMIC (µg/mL)[6]
Spiro-indoline-oxadiazole derivative (17)Clostridium difficile2 - 4

Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing [1][6][7][8][9][10]

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a defined concentration (e.g., McFarland standard).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental_Workflow_Antimicrobial

Caption: A generalized workflow for determining the antimicrobial activity of novel compounds.

Enzyme Inhibition: A Targeted Approach

Beyond broad cytotoxic and antimicrobial effects, derivatives of 5-chlorothiophene-2-carboxylic acid have been investigated as inhibitors of specific enzymes, highlighting a more targeted therapeutic approach. One notable example is the development of dual thrombin and factor Xa inhibitors for antithrombotic therapy.

Quantitative Data for a Dual Thrombin and Factor Xa Inhibitor (SAR107375):

ParameterValue[11]
Thrombin Ki8 nM
Factor Xa Ki1 nM

Conclusion and Future Directions

The 5-chlorothiophene-2-carboxylic acid scaffold has transcended its role as a mere synthetic intermediate to become a focal point of drug discovery efforts. The diverse biological activities exhibited by its derivatives, including potent anticancer and antimicrobial effects, underscore the therapeutic potential of this versatile heterocyclic core. Future research should focus on elucidating the precise mechanisms of action and structure-activity relationships of these compounds to guide the rational design of more potent and selective drug candidates. The continued exploration of this scaffold promises to yield novel therapeutic agents for a range of unmet medical needs.

References

Methodological & Application

Synthesis of 5-Chloro-Thiophene-2-Carboxylic Acid from 2-Chlorothiophene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-chloro-thiophene-2-carboxylic acid, a key intermediate in the manufacturing of active pharmaceutical ingredients such as Rivaroxaban.[1][2] The following sections outline various synthetic strategies starting from 2-chlorothiophene (B1346680), offering researchers a selection of methodologies to suit different laboratory settings and scalable production requirements.

Introduction

This compound is a crucial building block in medicinal chemistry. Its synthesis from the readily available starting material, 2-chlorothiophene, has been approached through several synthetic routes. This document details three primary methods: Friedel-Crafts acylation followed by hydrolysis, direct carboxylation via lithiation, and a metal-catalyzed carboxylation approach. Each method's advantages and disadvantages are discussed to aid in selecting the most appropriate protocol.

Method 1: Friedel-Crafts Acylation Followed by Hydrolysis

This two-step method involves the acylation of 2-chlorothiophene with trichloroacetyl chloride, followed by the hydrolysis of the resulting ketone to the desired carboxylic acid. The Friedel-Crafts reaction is a classic and well-established method for C-C bond formation on aromatic rings.[3]

Experimental Protocol

Step 1: Synthesis of 2-Trichloroacetyl-5-chlorothiophene

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, suspend aluminum trichloride (B1173362) (AlCl₃) in a suitable inert solvent such as dichloromethane.

  • Cool the suspension to 0-5 °C.

  • Slowly add a solution of 2-chlorothiophene and trichloroacetyl chloride in the same solvent to the cooled suspension while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Carefully quench the reaction by pouring the mixture over crushed ice and an aqueous solution of hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield crude 2-trichloroacetyl-5-chlorothiophene, which can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Dissolve the crude 2-trichloroacetyl-5-chlorothiophene in a suitable solvent.

  • Add an aqueous solution of a strong base, such as sodium hydroxide.

  • Heat the mixture and stir until the hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.[1][4]

Quantitative Data Summary
Reagent/ParameterMolar Ratio/ValueNotes
2-Chlorothiophene1.0 eqStarting Material
Trichloroacetyl chloride1.0 - 1.2 eqAcylating Agent
Aluminum trichloride1.0 - 1.2 eqLewis Acid Catalyst
Reaction Temperature (Acylation)0 - 25 °C
Sodium HydroxideExcessFor Hydrolysis
YieldReported up to 92% purity by HPLC[1]Varies based on conditions

Reaction Workflow

cluster_acylation Step 1: Friedel-Crafts Acylation cluster_hydrolysis Step 2: Hydrolysis 2-Chlorothiophene 2-Chlorothiophene Acylation Reaction 2-Chlorothiophene->Acylation Trichloroacetyl_chloride Trichloroacetyl chloride Trichloroacetyl_chloride->Acylation AlCl3 AlCl₃ AlCl3->Acylation Intermediate 2-Trichloroacetyl- 5-chlorothiophene Acylation->Intermediate Hydrolysis Reaction Intermediate->Hydrolysis NaOH NaOH (aq) NaOH->Hydrolysis Product 5-Chloro-thiophene- 2-carboxylic acid Hydrolysis->Product

Caption: Friedel-Crafts Acylation and Hydrolysis Workflow.

Method 2: Direct Carboxylation via Lithiation

This method involves the deprotonation of 2-chlorothiophene at the 5-position using a strong organolithium base, followed by quenching the resulting lithiated species with carbon dioxide (dry ice). This is a direct and often high-yielding approach.

Experimental Protocol
  • Dissolve 2-chlorothiophene in an anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether) in a reaction vessel under an inert atmosphere (e.g., argon, nitrogen).

  • Cool the solution to a low temperature, typically -78 °C to -30 °C.

  • Slowly add a solution of n-butyllithium (n-BuLi) while maintaining the low temperature.

  • Stir the mixture for a specified time to ensure complete lithiation.

  • Introduce carbon dioxide gas or add crushed dry ice to the reaction mixture.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction with water or a dilute acid.

  • Extract the aqueous phase with an organic solvent.

  • Acidify the aqueous layer with a strong acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.[5]

Quantitative Data Summary
Reagent/ParameterMolar Ratio/ValueNotes
2-Chlorothiophene1.0 eqStarting Material
n-Butyllithium (n-BuLi)1.0 - 1.1 eqLithiating Agent
Carbon DioxideExcessCarboxylating Agent
Reaction Temperature≤ -30 °C[5]Critical for regioselectivity
YieldModerate to HighDependent on conditions

Reaction Workflow

cluster_lithiation Step 1: Lithiation cluster_carboxylation Step 2: Carboxylation 2-Chlorothiophene 2-Chlorothiophene Lithiation Reaction (≤ -30°C) 2-Chlorothiophene->Lithiation nBuLi n-BuLi nBuLi->Lithiation Lithio_intermediate 5-Lithio-2-chlorothiophene Lithiation->Lithio_intermediate Carboxylation Reaction Lithio_intermediate->Carboxylation CO2 CO₂ (Dry Ice) CO2->Carboxylation Product 5-Chloro-thiophene- 2-carboxylic acid Carboxylation->Product

Caption: Direct Lithiation and Carboxylation Workflow.

Method 3: Metal-Catalyzed Carboxylation

This novel approach utilizes a transition metal catalyst, such as an iron or molybdenum complex, in a system with carbon tetrachloride and an alcohol (e.g., methanol). This reaction proceeds through a different mechanism and offers an alternative to the use of pyrophoric organolithium reagents.

Experimental Protocol
  • In a pressure vessel, combine 2-chlorothiophene, methanol, carbon tetrachloride, and a catalytic amount of an iron or vanadium-containing catalyst (e.g., Fe(acac)₃).

  • Seal the vessel and heat the reaction mixture to the specified temperature for several hours.

  • After cooling, carefully vent the vessel.

  • The primary product is methyl 5-chlorothiophene-2-carboxylate.

  • Isolate the ester product through distillation or chromatography.

  • Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., treatment with aqueous base followed by acidification).

Quantitative Data Summary
Reagent/ParameterMolar Ratio/ValueNotes
2-Chlorothiophene1.0 eqStarting Material
Carbon TetrachlorideReagent/Solvent
MethanolReagent/Solvent
Fe(acac)₃Catalytic amountCatalyst
Reaction Temperature~140 °C
YieldGood (for the ester)

Reaction Workflow

cluster_esterification Step 1: Catalytic Carboxymethylation cluster_hydrolysis Step 2: Hydrolysis 2-Chlorothiophene 2-Chlorothiophene Reaction1 Reaction (~140°C) 2-Chlorothiophene->Reaction1 Reagents CCl₄, CH₃OH Reagents->Reaction1 Catalyst Fe(acac)₃ Catalyst->Reaction1 Ester Methyl 5-chlorothiophene- 2-carboxylate Reaction1->Ester Reaction2 Reaction Ester->Reaction2 Base Base (e.g., NaOH) Base->Reaction2 Acid Acid (e.g., HCl) Acid->Reaction2 Workup Product 5-Chloro-thiophene- 2-carboxylic acid Reaction2->Product

References

Application Notes and Protocols for the Synthesis of 5-chloro-2-thiophenecarboxylic acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-2-thiophenecarboxylic acid is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the anticoagulant drug Rivaroxaban.[1] The efficient and high-yield synthesis of this building block is therefore of significant interest to the drug development and manufacturing sector. One of the most effective methods for its preparation is through a Grignard reaction, which involves the formation of an organomagnesium halide (Grignard reagent) followed by its carboxylation with carbon dioxide.[2][3] This application note provides a detailed protocol for the synthesis of 5-chloro-2-thiophenecarboxylic acid via a Grignard reaction, starting from 2-bromo-5-chlorothiophene (B1265590).

Reaction Principle

The synthesis proceeds in two main steps. First, 2-bromo-5-chlorothiophene is reacted with magnesium metal in an ether solvent, typically tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 5-chloro-2-thienylmagnesium bromide. The highly nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbon of carbon dioxide (in the form of dry ice), leading to the formation of a magnesium carboxylate salt. Subsequent acidification of this salt in an aqueous work-up yields the final product, 5-chloro-2-thiophenecarboxylic acid.[4][5]

Experimental Protocol

This protocol is adapted from a patented procedure demonstrating high yield and purity.[4]

Materials:

  • 2-bromo-5-chlorothiophene

  • Magnesium turnings

  • Tetrahydrofuran (THF), anhydrous

  • Iodine (catalyst)

  • Dry ice (solid carbon dioxide)

  • Dilute Hydrochloric acid

  • Sodium hydroxide (B78521) solution

  • Ethyl acetate (B1210297)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Low-temperature bath (e.g., ice-salt or dry ice-acetone)

  • Standard laboratory glassware for work-up and purification

Procedure:

Step 1: Formation of the Grignard Reagent

  • Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.

  • To the flask, add magnesium turnings and a crystal of iodine under a stream of nitrogen.

  • In the dropping funnel, prepare a solution of 2-bromo-5-chlorothiophene in anhydrous THF.

  • Add a small amount of the 2-bromo-5-chlorothiophene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

  • Once the reaction has initiated, add the remaining 2-bromo-5-chlorothiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation and Work-up

  • Cool the reaction mixture containing the Grignard reagent to -15 °C or lower using a low-temperature bath.[4]

  • Slowly add crushed dry ice to the reaction mixture with vigorous stirring. A large excess of dry ice should be used to ensure complete carboxylation.

  • Allow the reaction mixture to warm to room temperature and stir for 0.5-2 hours.[4]

  • Slowly add dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt. Continue stirring for 20-60 minutes.[4]

  • Concentrate the reaction mixture under reduced pressure.[4]

  • To the residue, add aqueous sodium hydroxide solution until the solid dissolves completely, and then separate the layers.[4]

  • Wash the aqueous layer with ethyl acetate to remove any non-acidic organic impurities.[4]

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of 2-3 to precipitate the 5-chloro-2-thiophenecarboxylic acid.[4]

  • Collect the white solid by filtration, wash with cold deionized water, and dry under vacuum to obtain the final product.[4]

Quantitative Data

The following table summarizes the quantitative data reported in a representative synthesis of 5-chloro-2-thiophenecarboxylic acid using the Grignard reaction method.

ParameterValueReference
Starting Material2-bromo-5-chlorothiophene[4]
Molar Ratio (Substrate:Mg)1 : 1.0-1.2[4]
Reaction Temperature (Carboxylation)≤ -15 °C[4]
Reaction Time (Carboxylation)0.5 - 2 hours[4]
Yield 95.5 - 96.7% [4]
Purity (HPLC) 99.90 - 99.95% [4]

Experimental Workflow Diagram

G cluster_0 Grignard Reagent Formation cluster_1 Carboxylation & Work-up cluster_2 Final Product A 1. Add Mg turnings and I2 to a dry flask under N2 B 2. Prepare solution of 2-bromo-5-chlorothiophene in anhydrous THF C 3. Initiate reaction with a small amount of substrate solution B->C D 4. Add remaining substrate solution dropwise to maintain reflux C->D E 5. Stir for 1-2 hours at room temperature D->E F 6. Cool Grignard reagent to <= -15 °C E->F Transfer of Grignard Reagent G 7. Add excess dry ice (CO2) F->G H 8. Warm to RT and stir for 0.5-2 h G->H I 9. Quench with dilute HCl H->I J 10. Concentrate under reduced pressure I->J K 11. Dissolve in NaOH(aq) and extract with ethyl acetate J->K L 12. Acidify aqueous layer with HCl to pH 2-3 K->L M 13. Filter, wash, and dry the product L->M N 5-chloro-2-thiophenecarboxylic acid M->N Isolation

Caption: Workflow for the synthesis of 5-chloro-2-thiophenecarboxylic acid.

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. The reaction should be carried out under a dry, inert atmosphere.

  • Anhydrous solvents are essential for the success of the reaction.

  • The reaction can be exothermic, especially during the initiation and quenching steps. Proper temperature control is crucial.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

References

Application Notes and Protocols: Oxidation of 5-Chloro-2-Acetylthiophene to 5-Chloro-2-Thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and experimental protocols for the synthesis of 5-chloro-2-thiophenecarboxylic acid via the oxidation of 5-chloro-2-acetylthiophene. 5-Chloro-2-thiophenecarboxylic acid is a key intermediate in the synthesis of pharmaceuticals, most notably the anticoagulant Rivaroxaban.[1][2] The protocols described herein are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines two primary oxidative methods: the use of sodium chlorite (B76162) with a phosphate (B84403) buffer and the haloform reaction using sodium hypochlorite (B82951). A comparative data table, detailed experimental procedures, and visualizations of the experimental workflow and reaction mechanism are provided to facilitate reproducible and efficient synthesis.

Introduction

The conversion of an acetyl group to a carboxylic acid is a fundamental transformation in organic chemistry. In the context of heterocyclic compounds like thiophene, this reaction is of significant industrial importance. 5-Chloro-2-acetylthiophene serves as a readily available starting material for the production of 5-chloro-2-thiophenecarboxylic acid.[2][3] The choice of oxidizing agent and reaction conditions can significantly impact the yield, purity, and environmental footprint of the synthesis. This document details two robust and commonly employed methods for this oxidation.

Comparative Data of Oxidation Protocols

The following table summarizes the key quantitative parameters for the two primary methods of oxidizing 5-chloro-2-acetylthiophene.

ParameterMethod 1: Sodium Chlorite/Phosphate BufferMethod 2: Sodium Hypochlorite (Haloform Reaction)
Starting Material 5-Chloro-2-acetylthiophene5-Chloro-2-acetylthiophene
Oxidizing Agent Sodium chlorite (NaClO2)Sodium hypochlorite (NaOCl)
Solvent Acetone or other non-polar organic solvent[4]Water[5]
Buffer/Base Potassium dihydrogen phosphate (KH2PO4)[4]Sodium hydroxide (B78521) (implicit in bleach solution)
Molar Ratio (Oxidant:Substrate) 2-4 : 1[4]Not explicitly stated, bleach used in excess
Molar Ratio (Buffer:Substrate) 1-3 : 1[4]N/A
Reaction Temperature 20-30 °C[4]40-50 °C[5]
Reaction Time Not specified, reaction completion monitored4-6 hours[5]
Reported Yield HighUp to 95%[5]
Work-up Acidification to pH 1-2 to precipitate productQuenching with sodium sulfite (B76179), then acidification to pH 1[5]

Experimental Protocols

Method 1: Oxidation using Sodium Chlorite and Potassium Dihydrogen Phosphate

This method is advantageous due to its mild operating conditions and high degree of control, making it suitable for industrial production.[4]

Materials:

  • 5-chloro-2-acetylthiophene

  • Acetone

  • Potassium dihydrogen phosphate (KH2PO4)

  • Sodium chlorite (NaClO2)

  • Water

  • Hydrochloric acid (30%)

  • Sodium sulfite (10% aqueous solution)

  • Dichloromethane (B109758)

Procedure:

  • In a reaction vessel, dissolve 5-chloro-2-acetylthiophene in acetone.

  • Cool the solution to 0-10 °C.

  • Slowly add an aqueous solution of potassium dihydrogen phosphate to the reaction mixture while maintaining the temperature. This will buffer the reaction system to a pH of 4-6.[4]

  • Slowly add an aqueous solution of sodium chlorite to the reaction mixture.

  • Allow the reaction mixture to warm to 20-30 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Upon completion, cool the reaction mixture to 5-10 °C.

  • Quench the reaction by adding a 10% aqueous solution of sodium sulfite until a starch-potassium iodide test paper does not change color.[1]

  • Add dichloromethane and stir for 30 minutes. Separate the organic and aqueous layers.[1]

  • To the aqueous layer, add 30% hydrochloric acid dropwise to adjust the pH to 1-2, which will precipitate the product as a white solid.[1]

  • Filter the solid, wash with water, and dry to obtain 5-chloro-2-thiophenecarboxylic acid.

Method 2: Oxidation using Sodium Hypochlorite (Haloform Reaction)

This method utilizes readily available and inexpensive sodium hypochlorite (bleach) and is a classic method for converting methyl ketones to carboxylic acids.[5][6]

Materials:

  • 5-chloro-2-acetylthiophene

  • Sodium hypochlorite solution (10-12% chlorine bleach)

  • Water

  • Concentrated hydrochloric acid

  • Sodium sulfite aqueous solution

  • Toluene (B28343)

Procedure:

  • In a reaction flask, add 5-chloro-2-acetylthiophene and water.

  • Heat the mixture to 40-50 °C with stirring.[5]

  • Slowly add 10-12% sodium hypochlorite solution dropwise.

  • After the addition is complete, maintain the temperature and continue stirring for 4-6 hours.[5]

  • Cool the reaction mixture to room temperature.

  • Add sodium sulfite aqueous solution to quench any remaining hypochlorite.[5]

  • Adjust the pH to 1 with concentrated hydrochloric acid to precipitate the crude product.[5]

  • Filter the crude product.

  • Recrystallize the crude product from toluene to obtain pure 5-chloro-2-thiophenecarboxylic acid.[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation cluster_purification Purification start Start: 5-Chloro-2-acetylthiophene dissolve Dissolve in Solvent (Acetone or Water) start->dissolve add_reagents Add Oxidizing Agent (NaClO2/KH2PO4 or NaOCl) dissolve->add_reagents react Stir at Controlled Temperature (20-30°C or 40-50°C) add_reagents->react monitor Monitor Reaction (TLC/HPLC) react->monitor quench Quench Reaction (aq. Na2SO3) monitor->quench acidify Acidify with HCl (to pH 1-2) quench->acidify precipitate Precipitation of Product acidify->precipitate filter Filter and Wash Solid precipitate->filter dry Dry Product filter->dry recrystallize Recrystallization (e.g., from Toluene) dry->recrystallize final_product Final Product: 5-Chloro-2-thiophenecarboxylic acid recrystallize->final_product

Caption: Experimental workflow for the oxidation of 5-chloro-2-acetylthiophene.

Reaction Mechanism: Haloform Reaction Pathway

The oxidation using hypochlorite proceeds via the haloform reaction mechanism. This involves the exhaustive halogenation of the methyl group of the acetyl moiety, followed by nucleophilic attack and cleavage to form the carboxylate and a haloform.

haloform_mechanism start 5-Chloro-2-acetylthiophene enolate Enolate Intermediate start->enolate + OH- (Base) trihalo Trihalomethyl Ketone Intermediate enolate->trihalo + 3X2 (e.g., Cl2) (Repeated Halogenation) tetrahedral Tetrahedral Intermediate trihalo->tetrahedral + OH- (Nucleophilic Attack) carboxylate 5-Chloro-2-thiophenecarboxylate tetrahedral->carboxylate Elimination of -CX3 product 5-Chloro-2-thiophenecarboxylic Acid carboxylate->product + H3O+ (Acidification)

Caption: Generalized haloform reaction mechanism for the oxidation.

References

One-Pot Synthesis Protocol for 5-Chlorothiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

5-Chlorothiophene-2-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the anticoagulant drug Rivaroxaban.[1][2] Traditional synthesis methods often involve multiple steps, hazardous reagents like lithium diisopropylamide (LDA), and complex purification procedures, making them less suitable for large-scale industrial production.[3][4] This document outlines a robust and efficient one-pot synthesis protocol for 5-chlorothiophene-2-carboxylic acid, starting from 2-thiophenecarboxaldehyde. This method avoids the isolation of intermediates, thereby simplifying the operational process and reducing waste.[3][4]

Principle of the Method

The synthesis proceeds in a two-step, one-pot reaction. Initially, 2-thiophenecarboxaldehyde undergoes chlorination to form the intermediate 5-chloro-2-thiophenecarboxaldehyde. Without isolation, this intermediate is then oxidized to the final product, 5-chlorothiophene-2-carboxylic acid.[3][4]

Experimental Protocol

Materials and Reagents:

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermometer, gas inlet, and dropping funnel

  • Cooling system

  • pH meter

  • Suction filtration apparatus

  • Standard laboratory glassware

Procedure:

Step 1: Chlorination of 2-Thiophenecarboxaldehyde

  • Charge the reactor with 2-thiophenecarboxaldehyde.

  • Introduce the chlorinating agent (e.g., chlorine gas or sulfonyl chloride) into the reactor while maintaining the temperature between -10°C and 30°C.[4]

  • Allow the reaction to proceed for 1 to 20 hours to ensure complete conversion to the intermediate, 5-chloro-2-thiophenecarboxaldehyde.[4] The intermediate is used directly in the next step without separation.[3][4]

Step 2: Oxidation to 5-Chlorothiophene-2-carboxylic Acid

  • In a separate vessel, prepare a pre-cooled sodium hydroxide solution (-5°C to 40°C).[4]

  • Slowly add the 5-chloro-2-thiophenecarboxaldehyde intermediate from Step 1 into the cold sodium hydroxide solution, ensuring the temperature does not exceed 30°C.[3][4]

  • After the addition is complete, cool the mixture and slowly introduce chlorine gas. Maintain the reaction temperature between 10°C and 60°C.[4]

  • Once the reaction is complete (monitored by a suitable method like TLC), cool the mixture to 5°C.[3][4]

  • Quench the reaction by adding a 10% aqueous sodium sulfite solution until a starch-potassium iodide test paper shows no color change.[1]

  • Add dichloromethane to extract organic impurities. Stir for 30 minutes, then separate the layers.[1]

  • Adjust the pH of the aqueous layer to 1-6 with concentrated hydrochloric acid to precipitate the crude product.[1][3][4]

  • Collect the solid product by suction filtration.[1][3][4]

  • Recrystallize the crude product from a suitable solvent and dry to obtain the pure 5-chlorothiophene-2-carboxylic acid.[3][4]

Data Presentation

Table 1: Summary of Reaction Parameters

ParameterValueReference
Chlorination Step
Reaction Temperature-10°C to 30°C[4]
Reaction Time1 to 20 hours[4]
Molar Ratio (Chlorinating Agent:2-Thiophenecarboxaldehyde)0.9:1 to 4:1[4]
Oxidation Step
NaOH Solution Temperature (Initial)-5°C to 40°C[4]
Reaction Temperature (During Chlorination)10°C to 60°C[4]
Molar Ratio (NaOH:5-Chloro-2-thiophenecarboxaldehyde)1:1 to 4:1[4]
Molar Ratio (Cl₂:5-Chloro-2-thiophenecarboxaldehyde)0.9:1 to 3:1[4]
Work-up
Final pH Adjustment1 to 6[4]

Visualizations

One_Pot_Synthesis Workflow for the One-Pot Synthesis of 5-Chlorothiophene-2-Carboxylic Acid cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Oxidation & Work-up start 2-Thiophenecarboxaldehyde chlorination Chlorination (-10°C to 30°C, 1-20h) start->chlorination Chlorinating Agent intermediate Intermediate: 5-Chloro-2-thiophenecarboxaldehyde (Not Isolated) chlorination->intermediate oxidation Oxidation with Cl₂ in NaOH (10°C to 60°C) intermediate->oxidation Direct Transfer quench Quenching (Na₂SO₃) oxidation->quench extraction Extraction (DCM) quench->extraction precipitation Acidification & Precipitation (HCl, pH 1-6) extraction->precipitation filtration Filtration precipitation->filtration purification Recrystallization & Drying filtration->purification product Final Product: 5-Chlorothiophene-2-carboxylic Acid purification->product

Caption: One-pot synthesis workflow.

References

Application Notes: The Pivotal Role of 5-Chloro-thiophene-2-carboxylic Acid in the Synthesis of Rivaroxaban

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-thiophene-2-carboxylic acid is a critical intermediate in the synthesis of Rivaroxaban, a potent, orally active direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[1][2][3] The structural integrity and purity of this intermediate are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). These application notes provide an overview of the synthetic utility of this compound in the production of Rivaroxaban, along with detailed experimental protocols for its conversion.

Chemical Properties and Significance

This compound (CAS No: 24065-33-6) is a thiophene (B33073) derivative characterized by a chlorine atom at the 5-position and a carboxylic acid group at the 2-position.[2] This substitution pattern makes it an ideal precursor for the formation of the amide bond central to the Rivaroxaban molecule. The thiophene ring itself is a key pharmacophoric element that binds to the S1 pocket of the factor Xa active site. The high purity and stability of this intermediate are essential for achieving high yields and minimizing impurities in the final drug product.[4]

Synthetic Approaches to Rivaroxaban Utilizing this compound

The primary synthetic strategy involves the acylation of the amine intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, with an activated form of this compound.[5][6] The carboxylic acid is typically converted to a more reactive species, such as an acid chloride or a mixed anhydride, to facilitate the amide bond formation.

Several methods for this key coupling step have been reported, each with its own advantages in terms of yield, purity, and scalability. The choice of activating agent and reaction conditions can significantly impact the overall efficiency of the synthesis.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic protocols for the conversion of this compound to Rivaroxaban.

Table 1: Comparison of Activating Agents and Reaction Yields

Activating AgentBaseSolvent(s)Reaction TimeYield (%)Purity (%)Reference
Thionyl chlorideTriethylamine (B128534)Dichloromethane (B109758)2.5 hours--[1]
1,1'-Carbonyldiimidazole (B1668759) (CDI)-Tetrahydrofuran (B95107)Overnight-96.42[5]
p-Toluene sulfonyl chloridePotassium carbonateToluene10-12 hours--[5]
EthylchloroformateTriethylamineDichloromethaneOvernight-95.27[5]
Bis(trichloromethyl) carbonate-Toluene4 hours88>99.8[7]
Thionyl chlorideSodium carbonateWater/Acetone---[6]

Table 2: Process Parameters for Selected Protocols

ParameterProtocol 1 (Thionyl Chloride)Protocol 2 (CDI)Protocol 3 (Ethylchloroformate)
Molar Ratio (Acid:Amine)2:11:1.071:1.8
Temperature0 °C to Room TemperatureRoom Temperature-5 °C to -10 °C
Work-up ProcedureFiltration and washing with CH₂Cl₂Filtration and washing with THF, 5% NaHCO₃, and waterQuenching with water and extraction with ethyl acetate
Reference [1][5][5]

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound in the synthesis of Rivaroxaban.

Protocol 1: Synthesis of Rivaroxaban via Acyl Chloride Formation with Thionyl Chloride

Objective: To synthesize Rivaroxaban by activating this compound with thionyl chloride followed by amidation.

Materials:

  • This compound

  • Thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

  • Triethylamine (TEA)

Procedure:

  • A mixture of this compound (1.3 g, 7.6 mmol) and thionyl chloride (10 mL) is heated at reflux for 2 hours.[1]

  • The excess thionyl chloride is removed by evaporation under vacuum.

  • The resulting residue is dissolved in anhydrous dichloromethane (20 mL).[1]

  • In a separate flask, a mixture of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (1.1 g, 3.8 mmol) and triethylamine (5 mL) in anhydrous dichloromethane (40 mL) is prepared and cooled to 0 °C.[1]

  • The solution of the acid chloride is added dropwise to the amine mixture at 0 °C.

  • The reaction mixture is stirred for 30 minutes at 0 °C and then for 2 hours at room temperature.[1]

  • The mixture is filtered, and the filter cake is washed with dichloromethane (3 x 15 mL).[1]

  • The combined filtrates are concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Protocol 2: Synthesis of Rivaroxaban using 1,1'-Carbonyldiimidazole (CDI) as a Coupling Agent

Objective: To synthesize Rivaroxaban using a milder activating agent, CDI, to promote amide bond formation.

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF)

  • 1-Hydroxybenzotriazole (B26582) (HOBt)

  • 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one

  • 5% Sodium bicarbonate solution

  • Water

Procedure:

  • In a clean round bottom flask, charge this compound (15 g), tetrahydrofuran (150 mL), and 1,1'-carbonyldiimidazole (18 g).[5]

  • Stir the mixture for approximately one hour at room temperature.[5]

  • To this reaction mixture, add 1-hydroxybenzotriazole (12.5 g) and 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one (40.3 g).[5]

  • Stir the reaction mixture overnight at room temperature.[5]

  • Filter the resulting precipitate and wash with THF.[5]

  • The wet cake is then washed with a 5% sodium bicarbonate solution and water.[5]

  • Dry the product in an air oven at 50-60 °C to yield Rivaroxaban.[5]

Visualizations

Rivaroxaban Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Rivaroxaban from this compound.

Rivaroxaban_Synthesis_Workflow start 5-Chloro-thiophene-2- carboxylic Acid activation Activation of Carboxylic Acid start->activation Activating Agent (e.g., SOCl₂) intermediate Activated Intermediate (e.g., Acyl Chloride) activation->intermediate coupling Amide Coupling Reaction intermediate->coupling amine Amine Intermediate (4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3- oxazolidin-3-yl]phenyl}morpholin-3-one) amine->coupling Base (e.g., TEA) rivaroxaban Crude Rivaroxaban coupling->rivaroxaban purification Purification (e.g., Recrystallization) rivaroxaban->purification final_product Pure Rivaroxaban purification->final_product

Caption: General workflow for Rivaroxaban synthesis.

Logical Relationship of Synthetic Steps

This diagram outlines the logical progression and key transformations in the synthesis.

Logical_Relationship A Start: this compound B Step 1: Conversion to Reactive Intermediate A->B C Key Transformation: Acyl Halide/Anhydride Formation B->C Results in D Step 2: Amidation with Chiral Amine C->D Reacts with E Key Transformation: Amide Bond Formation D->E Results in F End: Rivaroxaban E->F Yields FactorXa_Inhibition Prothrombin Prothrombin Thrombin Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Converts Fibrinogen Fibrinogen FactorXa Factor Xa FactorXa->Thrombin Activates Rivaroxaban Rivaroxaban Rivaroxaban->FactorXa Inhibits

References

The Versatility of 5-Chloro-thiophene-2-carboxylic Acid in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-thiophene-2-carboxylic acid is a versatile heterocyclic building block that has garnered significant attention in the field of agrochemical synthesis. Its unique structural features, including a reactive carboxylic acid group and a chlorinated thiophene (B33073) ring, make it an ideal scaffold for the development of novel herbicides, fungicides, and insecticides. The thiophene moiety is a known pharmacophore in various biologically active molecules, and the presence of a chlorine atom can enhance the efficacy and selectivity of the final agrochemical product. This document provides detailed application notes and experimental protocols for the synthesis of various agrochemicals derived from this compound, intended for researchers, scientists, and professionals in the field of drug and pesticide development.

Application in Fungicide Synthesis: N-(Thiophen-2-yl) Nicotinamide (B372718) Derivatives

Derivatives of this compound have shown significant promise as potent fungicides, particularly in the form of N-(thiophen-2-yl) nicotinamides. These compounds have demonstrated excellent activity against a range of fungal pathogens.

Quantitative Data on Fungicidal Activity

The following table summarizes the fungicidal activity of selected N-(thiophen-2-yl) nicotinamide derivatives against Cucumber Downy Mildew (CDM).

Compound IDStructureEC50 (mg/L)Control Efficacy at 100 mg/L (%)Control Efficacy at 200 mg/L (%)
4a 4.69--
4f 1.967079
Diflumetorim Commercial Fungicide21.44--
Flumorph Commercial Fungicide7.55-56
Mancozeb Commercial Fungicide--76 (at 1000 mg/L)
Experimental Protocol: Synthesis of Ethyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate (Compound 4f)

This protocol details the synthesis of a potent fungicidal compound derived from a substituted thiophene amine and a nicotinoyl chloride. While the starting material is not directly 5-chlorothiophene-2-carboxylic acid, this example illustrates the synthesis of a thiophene-based fungicide.

Step 1: Synthesis of 5,6-dichloronicotinoyl chloride

  • To a solution of 5,6-dichloronicotinic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 5,6-dichloronicotinoyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate (4f)

  • Dissolve ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1.0 eq) and triethylamine (B128534) (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add a solution of 5,6-dichloronicotinoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the title compound.

Application in Herbicide Synthesis: Thiophene-2-carboxylic Acid Esters and Amides

This compound and its derivatives are valuable precursors for herbicides. The ester and amide derivatives, in particular, have been shown to be effective in controlling undesirable plant growth.

Quantitative Data on Herbicidal Activity

A patent for thiophene-2-carboxylic acid derivatives with herbicidal properties suggests application rates from 0.001 to 3.0 kg of active ingredient per hectare, with a preferred range of 0.01 to 1.0 kg/ha for effective weed control.

Experimental Protocol: General Synthesis of Herbicidal Thiophene-2-carboxamides

This protocol outlines a general method for the synthesis of N-aryl-5-chlorothiophene-2-carboxamides, a class of compounds with potential herbicidal activity.

Step 1: Synthesis of 5-chlorothiophene-2-carbonyl chloride

  • Suspend 5-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Reflux the mixture for 2-3 hours until the evolution of gas ceases.

  • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield crude 5-chlorothiophene-2-carbonyl chloride.

Step 2: Synthesis of N-Aryl-5-chlorothiophene-2-carboxamide

  • Dissolve the desired substituted aniline (B41778) (1.0 eq) and pyridine (B92270) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C and add a solution of 5-chlorothiophene-2-carbonyl chloride (1.05 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-aryl-5-chlorothiophene-2-carboxamide.

Application in Insecticide Synthesis: Building Blocks for 1,2,4-Triazole (B32235) Insecticides

Halogenated 2-thiophenecarboxylic acid derivatives, including those derived from 5-chlorothiophene-2-carboxylic acid, are key building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. These insecticides have shown promise for the control of chewing and sap-feeding pests.

Experimental Protocol: General Synthesis of a 1,2,4-Triazole Precursor from a Halogenated Thiophene

This protocol describes a general pathway for the functionalization of a halogenated thiophene, a crucial step in the synthesis of 1,2,4-triazole insecticides.

Step 1: Grignard Reagent Formation and Carboxylation

  • To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.1 eq).

  • Add a solution of a suitable bromo-chloro-thiophene (e.g., 2-bromo-5-chlorothiophene) (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction.

  • After the reaction is complete (indicated by the consumption of magnesium), cool the mixture to -78 °C.

  • Bubble dry carbon dioxide gas through the solution for 2-3 hours.

  • Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.

  • Acidify the aqueous layer with dilute hydrochloric acid and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield the crude halogenated thiophene-2-carboxylic acid.

Step 2: Amide Formation

  • Follow the procedure for the synthesis of the acid chloride as described in the herbicide section.

  • React the acid chloride with a suitable amine to form the corresponding amide, which serves as a precursor for the 1,2,4-triazole ring formation.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in the protocols.

Fungicide_Synthesis cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation Nicotinic_Acid 5,6-Dichloronicotinic Acid Nicotinoyl_Chloride 5,6-Dichloronicotinoyl Chloride Nicotinic_Acid->Nicotinoyl_Chloride Oxalyl_Chloride Oxalyl Chloride, DMF Oxalyl_Chloride->Nicotinoyl_Chloride Final_Fungicide N-(Thiophen-2-yl) Nicotinamide (e.g., Compound 4f) Nicotinoyl_Chloride->Final_Fungicide Thiophene_Amine Substituted Thiophene Amine Thiophene_Amine->Final_Fungicide

Caption: Synthetic pathway for N-(Thiophen-2-yl) Nicotinamide fungicides.

Herbicide_Synthesis cluster_step1_herbicide Step 1: Acid Chloride Formation cluster_step2_herbicide Step 2: Amide Formation Start_Acid 5-Chloro-thiophene- 2-carboxylic Acid Acid_Chloride 5-Chlorothiophene- 2-carbonyl Chloride Start_Acid->Acid_Chloride Thionyl_Chloride SOCl2, DMF Thionyl_Chloride->Acid_Chloride Final_Herbicide N-Aryl-5-chlorothiophene- 2-carboxamide Acid_Chloride->Final_Herbicide Aniline Substituted Aniline Aniline->Final_Herbicide

Caption: General synthesis of herbicidal N-Aryl-5-chlorothiophene-2-carboxamides.

Insecticide_Precursor_Synthesis cluster_step1_insecticide Step 1: Grignard Reaction & Carboxylation cluster_step2_insecticide Step 2: Amide Formation Start_Thiophene Bromo-chloro-thiophene Carboxylic_Acid Halogenated Thiophene- 2-carboxylic Acid Start_Thiophene->Carboxylic_Acid Mg_CO2 1. Mg, THF 2. CO2 Mg_CO2->Carboxylic_Acid Amide_Precursor Amide Precursor for 1,2,4-Triazole Synthesis Carboxylic_Acid->Amide_Precursor via Acid Chloride Amine Amine Amine->Amide_Precursor

Caption: Synthesis of an amide precursor for 1,2,4-triazole insecticides.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

Application Notes and Protocols for the Synthesis of Conductive Poly(5-chlorothiophene-2-carboxylic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers are a class of organic materials that possess the electrical properties of metals or semiconductors while retaining the mechanical properties and processing advantages of polymers. Among these, polythiophene and its derivatives are widely studied for their environmental stability and versatile applications in areas such as organic solar cells, sensors, and biomedical devices.[1][2] The functionalization of the thiophene (B33073) ring allows for the tuning of the polymer's properties. The introduction of a carboxylic acid group can enhance solubility in aqueous media and provide a site for further chemical modification, which is particularly relevant for biomedical applications.[3] This document provides detailed protocols for the synthesis of a conductive polymer, poly(5-chlorothiophene-2-carboxylic acid), from the monomer 5-chlorothiophene-2-carboxylic acid. Both chemical and electrochemical polymerization methods are described.

Data Presentation

The expected properties of poly(5-chlorothiophene-2-carboxylic acid) are summarized in Table 1. These values are extrapolated from literature data on similar polythiophene derivatives, such as poly(3-thiophene acetic acid) and poly(2-thiophen-3-yl-malonic acid), as a direct polymerization of 5-chlorothiophene-2-carboxylic acid is not extensively documented. The presence of both an electron-withdrawing chloro group and a carboxylic acid group is expected to influence the final properties of the polymer.

Table 1: Expected Properties of Poly(5-chlorothiophene-2-carboxylic acid)

PropertyExpected ValueMethod of Determination
Electrical Conductivity 10-6 - 10-4 S/cm (doped)Four-Point Probe Analysis
Molecular Weight (Mn) 5,000 - 15,000 g/mol Gel Permeation Chromatography
Yield 40 - 70% (Chemical Polymerization)Gravimetric Analysis
Appearance Dark brown or black powder/filmVisual Inspection
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF), and aqueous baseSolubility Tests
FTIR Characteristic Peaks ~1700 cm-1 (C=O stretch, carboxylic acid), ~1450 cm-1 (C=C stretch, thiophene ring), ~820 cm-1 (C-H out-of-plane, 2,5-disubstituted thiophene)Fourier-Transform Infrared Spectroscopy
UV-Vis Absorption (λmax) 400 - 450 nm (in solution)UV-Visible Spectroscopy

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization

This protocol describes the synthesis of poly(5-chlorothiophene-2-carboxylic acid) using ferric chloride (FeCl₃) as the oxidizing agent. This is a common and straightforward method for the polymerization of thiophene derivatives.[4][5]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Nitrogen or Argon inlet

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum flask

  • Beakers and graduated cylinders

Procedure:

  • Monomer Dissolution: In a dry three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 g of 5-chlorothiophene-2-carboxylic acid in 50 mL of anhydrous chloroform. Stir the solution until the monomer is completely dissolved.

  • Oxidant Preparation: In a separate dry flask, dissolve 4.0 g of anhydrous FeCl₃ in 50 mL of anhydrous chloroform. Stir until the FeCl₃ is fully dissolved. The solution should be a dark brown color.

  • Polymerization: Slowly add the FeCl₃ solution to the monomer solution dropwise over a period of 30 minutes at room temperature with vigorous stirring.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. The solution will gradually darken, and a precipitate may form.

  • Precipitation and Washing: After 24 hours, pour the reaction mixture into 250 mL of methanol to precipitate the polymer.

  • Filtration: Filter the precipitate using a Buchner funnel. Wash the collected solid extensively with methanol until the filtrate is colorless to remove any remaining FeCl₃ and unreacted monomer.

  • Drying: Dry the resulting polymer powder in a vacuum oven at 40 °C overnight.

  • Purification (Optional De-doping): To obtain the neutral form of the polymer, suspend the dried powder in an ammonium hydroxide solution and stir for 2 hours. The polymer should dissolve as the carboxylate salt. Filter the solution to remove any insoluble impurities. Re-precipitate the polymer by adding hydrochloric acid dropwise until the solution is acidic (pH ~2). Filter the purified polymer, wash with deionized water, and dry under vacuum.

Protocol 2: Electrochemical Polymerization

This protocol details the synthesis of a poly(5-chlorothiophene-2-carboxylic acid) film on an electrode surface via cyclic voltammetry.[6][7]

Materials:

  • 5-chlorothiophene-2-carboxylic acid (monomer)

  • Tetrabutylammonium perchlorate (B79767) (TBAP) or Lithium perchlorate (LiClO₄) (supporting electrolyte)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) (solvent)

  • Argon or Nitrogen gas

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)

  • Counter electrode (e.g., platinum wire or mesh)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

  • Sonication bath

Procedure:

  • Electrode Preparation: Clean the working electrode thoroughly. For an ITO electrode, sonicate in a sequence of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the electrode under a stream of nitrogen.

  • Electrolyte Solution Preparation: In the electrochemical cell, prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in the chosen solvent (e.g., acetonitrile). Add the monomer, 5-chlorothiophene-2-carboxylic acid, to a concentration of 0.1 M.

  • Deoxygenation: Purge the solution with an inert gas (Ar or N₂) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.

  • Electrochemical Setup: Assemble the three-electrode cell with the prepared working, counter, and reference electrodes.

  • Polymerization via Cyclic Voltammetry: Perform cyclic voltammetry by scanning the potential between 0 V and a suitable upper potential (e.g., +1.8 V vs. Ag/AgCl). The exact potential range should be determined by running an initial scan to observe the monomer's oxidation potential. Cycle the potential for a set number of scans (e.g., 10-20 cycles) at a scan rate of 50-100 mV/s. A polymer film should gradually deposit on the working electrode, indicated by the appearance of new redox peaks and an increase in peak currents with each cycle.

  • Film Washing and Drying: After polymerization, carefully remove the working electrode from the cell. Rinse it with fresh solvent (acetonitrile or dichloromethane) to remove any unreacted monomer and electrolyte. Dry the polymer-coated electrode under a gentle stream of nitrogen.

Visualizations

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Characterization Monomer 5-Chlorothiophene- 2-carboxylic Acid DissolveMonomer Dissolve Monomer Monomer->DissolveMonomer Solvent1 Anhydrous Chloroform Solvent1->DissolveMonomer Oxidant Anhydrous FeCl3 DissolveOxidant Dissolve Oxidant Oxidant->DissolveOxidant Solvent2 Anhydrous Chloroform Solvent2->DissolveOxidant ReactionVessel Reaction Vessel (N2 atmosphere) DissolveMonomer->ReactionVessel DissolveOxidant->ReactionVessel Add dropwise Polymerization Stir at Room Temp for 24h ReactionVessel->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filter and Wash with Methanol Precipitation->Filtration Drying Vacuum Dry Filtration->Drying Polymer Poly(5-chlorothiophene- 2-carboxylic acid) Drying->Polymer Characterization Characterization (FTIR, UV-Vis, etc.) Polymer->Characterization

Figure 1: Workflow for the chemical oxidative polymerization of 5-chlorothiophene-2-carboxylic acid.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer Monomer Oxidant1 FeCl3 RadicalCation Radical Cation Monomer->RadicalCation - e- Oxidant2 FeCl2 Oxidant1->Oxidant2 DimerRadical Dimer Radical Cation RadicalCation->DimerRadical + Monomer PolymerChain Growing Polymer Chain DimerRadical->PolymerChain + n Monomers - n e- Deprotonation Deprotonation PolymerChain->Deprotonation DopedPolymer Doped Polymer (Conductive) Deprotonation->DopedPolymer

Figure 2: Proposed mechanism for the oxidative chemical polymerization of 5-chlorothiophene-2-carboxylic acid.

References

Application Notes and Protocols for the Esterification of 5-Chloro-thiophene-2-carboxylic Acid to its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methyl 5-chloro-2-thiophenecarboxylate via the esterification of 5-chloro-thiophene-2-carboxylic acid. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed reaction. This guide includes information on reaction conditions, purification procedures, and characterization of the final product, tailored for professionals in research and drug development.

Introduction

Methyl 5-chloro-2-thiophenecarboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its thiophene (B33073) core is a key structural motif in numerous biologically active molecules. The esterification of the corresponding carboxylic acid is a fundamental transformation to enable further synthetic modifications. The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common and effective method for this conversion.[2][3] Key to a successful esterification is shifting the reaction equilibrium towards the product, typically by using an excess of the alcohol and/or removing the water formed during the reaction.[2][3]

Reaction Scheme & Mechanism

The overall reaction involves the conversion of this compound to its methyl ester using methanol (B129727) in the presence of an acid catalyst.

Reaction Scheme:

Mechanism: Fischer-Speier Esterification The reaction proceeds through a series of protonation and deprotonation steps, characteristic of the Fischer esterification mechanism:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: A molecule of water, a good leaving group, is eliminated.

  • Deprotonation: The protonated ester is deprotonated to yield the final methyl ester product and regenerate the acid catalyst.

Experimental Protocols

This section provides a detailed protocol for the methyl esterification of this compound.

Materials and Equipment
  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

General Fischer Esterification Protocol

This protocol is a general guideline and can be optimized based on experimental observations.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Add an excess of anhydrous methanol (typically 10-20 equivalents) to the flask. Methanol also serves as the solvent for this reaction.

  • Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid, 0.1-0.5 equivalents) to the stirring solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO2 evolution may occur.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure methyl 5-chloro-2-thiophenecarboxylate.

Data Presentation

Reactant and Product Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
This compoundC₅H₃ClO₂S162.59White to off-white solid150-154-
Methyl 5-chloro-2-thiophenecarboxylateC₆H₅ClO₂S176.61White or colorless to light yellow powder or liquid18226[1]
Reaction Conditions and Yields (Illustrative)
CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Reference
H₂SO₄1065 (Reflux)4-885-95 (expected)General Protocol
p-TsOH1065 (Reflux)6-1280-90 (expected)General Protocol
Fe(acac)₃1175565

Note: The yields with H₂SO₄ and p-TsOH are typical for Fischer esterifications and may vary based on specific reaction scale and conditions.

Characterization of Methyl 5-chloro-2-thiophenecarboxylate

  • ¹H NMR (CDCl₃): δ (ppm) ~7.6 (d, 1H), ~6.9 (d, 1H), ~3.9 (s, 3H).

  • ¹³C NMR (CDCl₃): δ (ppm) ~162, ~138, ~134, ~132, ~127, ~52.

  • IR (KBr): ν (cm⁻¹) ~1720 (C=O stretch), ~1250 (C-O stretch).

  • Mass Spectrometry (EI): m/z (%) 176 (M+), 145 (M+ -OCH₃).

Workflow and Diagrams

Experimental Workflow

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Combine 5-chloro-thiophene-2- carboxylic acid and Methanol B Add Acid Catalyst (H₂SO₄ or p-TsOH) A->B C Heat to Reflux (approx. 65°C) B->C D Monitor by TLC C->D E Cool and Concentrate D->E F Dissolve in Ethyl Acetate E->F G Wash with NaHCO₃ (aq) F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Filter and Concentrate I->J K Column Chromatography or Distillation J->K L Characterization (NMR, IR, MS) K->L

Caption: Experimental workflow for the synthesis of methyl 5-chloro-2-thiophenecarboxylate.

Fischer Esterification Mechanism Pathway

Fischer_Esterification A Carboxylic Acid B Protonated Carboxylic Acid A->B + H⁺ B->A - H⁺ C Tetrahedral Intermediate B->C + CH₃OH C->B - CH₃OH D Protonated Tetrahedral Intermediate C->D Proton Transfer D->C - Proton Transfer E Protonated Ester D->E - H₂O E->D + H₂O F Ester E->F - H⁺ F->E + H⁺

Caption: The reversible pathway of the Fischer-Speier esterification mechanism.

Safety Precautions

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • The reaction should be performed in a well-ventilated fume hood.

  • During the neutralization with sodium bicarbonate, be aware of potential gas evolution and pressure build-up.

Conclusion

The Fischer-Speier esterification is a robust and efficient method for the synthesis of methyl 5-chloro-2-thiophenecarboxylate. By following the detailed protocols and considering the reaction parameters outlined in these application notes, researchers can reliably produce this important synthetic intermediate for applications in drug discovery and development. The provided workflows and mechanistic diagrams offer a clear visual guide to the experimental process and underlying chemical principles.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chlorothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 5-chlorothiophene derivatives as substrates. The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.[1][2] This methodology is of particular importance in drug discovery and materials science for the construction of complex molecular architectures.

5-Chlorothiophenes are attractive substrates for these reactions due to their commercial availability and the C-Cl bond's reactivity, which can be effectively activated using modern palladium catalyst systems.[3] This document outlines optimized reaction conditions, detailed experimental protocols, and quantitative data to facilitate the successful implementation of Suzuki coupling reactions with various 5-chlorothiophene derivatives.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various 5-chlorothiophene derivatives with different arylboronic acids. These conditions can serve as a starting point for optimization.

Table 1: Suzuki Coupling of 5-Chlorothiophene-2-carboxaldehyde

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene (B28343)/H₂O10018~85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1) / XPhos (2)Cs₂CO₃1,4-Dioxane11012~90
33-Tolylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF/H₂O9024~80
42-Naphthylboronic acidPdCl₂(dppf) (3)Na₂CO₃DME8516~88

Table 2: Suzuki Coupling of Methyl 5-Chlorothiophene-2-carboxylate

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2) / RuPhos (4)K₃PO₄1,4-Dioxane/H₂O10016~92
24-Fluorophenylboronic acidPd₂(dba)₃ (1.5) / cataCXium A (3)CsFt-BuOH8020~87
33,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene11012~95
4Thiophene-3-boronic acidPdCl₂(dppf) (3)K₃PO₄Acetonitrile/H₂O8024~78

Table 3: Microwave-Assisted Suzuki Coupling of 2-Acetyl-5-chlorothiophene (B429048)

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3) / SPhos (6)K₃PO₄1,4-Dioxane/H₂O15015~94
24-Vinylphenylboronic acidPdCl₂(dppf) (5)Cs₂CO₃DMF12020~89
3Pyridine-4-boronic acidPd₂(dba)₃ (2) / XPhos (4)K₂CO₃n-Butanol/H₂O14010~85
4Furan-2-boronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O13025~80

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of representative 5-chlorothiophene derivatives. These can be adapted for other substrates with appropriate optimization.

Protocol 1: Synthesis of 5-Phenylthiophene-2-carboxaldehyde

Materials:

  • 5-Chlorothiophene-2-carboxaldehyde

  • Phenylboronic acid

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (B84403) (K₃PO₄)

  • Toluene

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 5-chlorothiophene-2-carboxaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add degassed toluene (8 mL) and deionized water (2 mL) to the flask via syringe.

  • Reaction: Stir the mixture vigorously and heat to 100 °C under an inert atmosphere for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the pure 5-phenylthiophene-2-carboxaldehyde.

Protocol 2: Microwave-Assisted Synthesis of 2-Acetyl-5-(pyridin-4-yl)thiophene

Materials:

  • 2-Acetyl-5-chlorothiophene

  • Pyridine-4-boronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Carbonate (K₂CO₃)

  • n-Butanol

  • Deionized Water

  • Microwave reactor vial

  • Magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine 2-acetyl-5-chlorothiophene (0.5 mmol), pyridine-4-boronic acid (0.6 mmol), and potassium carbonate (1.0 mmol).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.01 mmol, 2 mol%) and XPhos (0.02 mmol, 4 mol%).

  • Solvent Addition: Add degassed n-butanol (3 mL) and deionized water (1 mL).

  • Reaction: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 140 °C for 10 minutes with stirring.[4]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of celite.

  • Extraction: Wash the filtrate with water (2 x 5 mL) and brine (5 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by flash chromatography to yield the pure 2-acetyl-5-(pyridin-4-yl)thiophene.

Visualizations

Experimental Workflow

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below.

G General Workflow for Suzuki-Miyaura Coupling A Reactant & Catalyst Loading B Inert Atmosphere Purge A->B 1. C Solvent Addition B->C 2. D Heating & Stirring (Conventional or Microwave) C->D 3. E Reaction Monitoring (TLC/GC-MS) D->E 4. F Work-up (Quenching, Extraction) E->F 5. (Upon Completion) G Purification (Column Chromatography) F->G 6. H Characterization (NMR, MS) G->H 7.

Caption: General experimental workflow for Suzuki coupling.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is a fundamental concept for understanding the reaction mechanism.[1][2]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX L₂Pd(II)(R¹)X OxAdd->ArPdX Transmetal Transmetalation ArPdAr L₂Pd(II)(R¹)R² Transmetal->ArPdAr RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product ArX R¹-X (5-Chlorothiophene) ArX->OxAdd ArPdX->Transmetal ArB R²-B(OR)₂ ArB->Transmetal Base Base Base->Transmetal ArPdAr->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols: Preparation of 5-Chlorothiophene-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorothiophene-2-carbonyl chloride is a key building block in organic synthesis, most notably as a crucial intermediate in the production of the anticoagulant drug Rivaroxaban.[1][2][3] Its reactive acyl chloride functionality allows for the facile formation of amides, esters, and other carbonyl derivatives, making it a versatile reagent in the development of pharmaceuticals and agrochemicals.[4] This document provides detailed protocols for the synthesis of 5-chlorothiophene-2-carbonyl chloride, focusing on the widely utilized method of chlorinating 5-chlorothiophene-2-carboxylic acid.

Chemical Properties

PropertyValue
Chemical Formula C₅H₂Cl₂OS
Molecular Weight 181.04 g/mol [5]
Appearance Colorless to light yellow or light orange liquid[2][4][6]
CAS Number 42518-98-9[7]
Boiling Point 80-90 °C at 5 mmHg[2]
Purity Often >98%, with some methods achieving >99.9%[2][6][8]

Synthesis of 5-Chlorothiophene-2-carboxylic Acid

The precursor, 5-chlorothiophene-2-carboxylic acid, can be synthesized via several routes, including the Friedel-Crafts acylation of 2-chlorothiophene (B1346680) followed by hydrolysis, or the oxidation of 5-chlorothiophene-2-carboxaldehyde.[9][10]

Experimental Protocols for the Preparation of 5-Chlorothiophene-2-carbonyl chloride

The most common and efficient method for the preparation of 5-chlorothiophene-2-carbonyl chloride is the reaction of 5-chlorothiophene-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[8][11][12][13]

Protocol 1: Using Thionyl Chloride

This protocol is adapted from a patented procedure that reports high yield and purity.[1][2]

Materials:

  • 5-chlorothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (nonpolar solvent)[1]

  • N,N-dimethylformamide (DMF) (catalyst, 1 drop)[2]

  • Inert gas (Nitrogen or Argon)

  • Alkali solution (for absorption system)

Equipment:

  • Four-necked flask

  • Stirrer

  • Thermometer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Ice bath

  • Reduced pressure distillation apparatus

  • Alkali trap/scrubber for acidic gases (HCl, SO₂)

Procedure:

  • Reaction Setup: Assemble a dry four-necked flask equipped with a mechanical stirrer, a thermometer, a reflux condenser with an alkali trap, and a dropping funnel. The entire system should be under an inert gas atmosphere (e.g., nitrogen).[1]

  • Charging the Reactor: To the flask, add the nonpolar solvent (e.g., 100 g of dichloromethane) and 5-chlorothiophene-2-carboxylic acid (e.g., 16.5 g, 0.1 mol).[2] Add a catalytic amount of DMF (1 drop).[2]

  • Addition of Thionyl Chloride: Cool the mixture in an ice bath to below 0 °C.[1] Slowly add thionyl chloride (e.g., 15 g, ~0.126 mol) to the stirred suspension.[1][2] Maintain the temperature below 10 °C during the addition to control the exothermic reaction.[8]

  • Reaction: After the addition is complete, stir the mixture at room temperature for 10-30 minutes.[1] Then, heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 1-4 hours.[1][2] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up and Purification: After the reaction is complete, recover the solvent and excess thionyl chloride by distillation.[2] The crude product is then purified by distillation under reduced pressure (80-90 °C / 5 mmHg) to yield 5-chlorothiophene-2-carbonyl chloride as a colorless liquid.[2]

Quantitative Data:

Starting MaterialChlorinating AgentSolventCatalystReaction ConditionsYieldPurity (GC)Reference
5-chlorothiophene-2-carboxylic acid (0.1 mol)Thionyl chloride (15 g)Dichloromethane (100 g)DMF (1 drop)40 °C, 4 hours100.0%99.98%[2]
5-chlorothiophene-2-carboxylic acidThionyl chlorideCarbon tetrachloride-<0 °C addition, then reflux 1-3hHighHigh[1]

Safety Precautions:

  • Thionyl chloride is corrosive and reacts violently with water. All operations should be carried out in a well-ventilated fume hood.[14]

  • The reaction evolves toxic gases (HCl and SO₂), which must be neutralized with an alkali scrubber.[14]

  • Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[15]

Protocol 2: Using Oxalyl Chloride

An alternative method involves the use of oxalyl chloride, often with a catalytic amount of DMF.

Procedure Outline:

  • Suspend 5-chlorothiophene-2-carboxylic acid in an anhydrous nonpolar solvent (e.g., dichloromethane).

  • Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride at a low temperature.

  • Allow the reaction to warm to room temperature and stir until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the product.

Workflow and Logic Diagrams

Below are diagrams illustrating the experimental workflow and the chemical transformation.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product setup Dry four-necked flask under inert atmosphere charge Charge with 5-chlorothiophene-2-carboxylic acid, solvent, and catalyst setup->charge add_socl2 Slowly add thionyl chloride at < 0°C charge->add_socl2 stir_rt Stir at room temperature (10-30 min) add_socl2->stir_rt reflux Heat to reflux (1-4 hours) stir_rt->reflux distill_solvent Distill off solvent and excess SOCl₂ reflux->distill_solvent vac_distill Purify by vacuum distillation distill_solvent->vac_distill product 5-chlorothiophene-2-carbonyl chloride vac_distill->product

Caption: Experimental workflow for the synthesis of 5-chlorothiophene-2-carbonyl chloride.

reaction_pathway start 5-Chlorothiophene-2-carboxylic Acid reagent + Thionyl Chloride (SOCl₂) (Solvent, Catalyst) start->reagent product 5-Chlorothiophene-2-carbonyl Chloride reagent->product byproducts SO₂ + HCl product->byproducts (byproducts)

Caption: Reaction scheme for the preparation of 5-chlorothiophene-2-carbonyl chloride.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

  • Gas Chromatography (GC): To determine the purity of the product.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (m/z 180, 182, 184 due to chlorine isotopes).[2]

  • Nuclear Magnetic Resonance (¹H NMR): To confirm the structure. Expected signals would be two doublets in the aromatic region. For example, ¹H NMR (CDCl₃, 400 MHz) δ = 7.79 (d, J = 4 Hz, 1H), 7.04 (d, J = 4 Hz, 1H).[3] Another source reports ¹H NMR (PhCl, CDCl₃, 400 MHz) δ = 7.99 (d, J = 4 Hz, 1H), 6.86 (d, J = 4 Hz, 1H).[16]

Conclusion

The synthesis of 5-chlorothiophene-2-carbonyl chloride from its corresponding carboxylic acid using thionyl chloride is a robust and high-yielding method. Careful control of the reaction temperature and adherence to safety protocols are essential for a successful and safe synthesis. The high purity of the product obtained through this method often allows for its direct use in subsequent synthetic steps without the need for further purification.[1]

References

Application Notes & Protocols: Leveraging 5-Chlorothiophene-2-Carboxylic Acid for the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Chlorothiophene-2-carboxylic acid is a versatile heterocyclic building block in medicinal chemistry.[1] While it is widely recognized as a key intermediate in the synthesis of the anticoagulant Rivaroxaban, its structural features make it an attractive scaffold for developing novel therapeutic agents for other conditions.[1][2] The thiophene (B33073) ring system is considered a "privileged structure" and is present in established anti-inflammatory drugs like Tinoridine and Tiaprofenic acid.[3][4][5] This document provides detailed application notes and experimental protocols for utilizing 5-chlorothiophene-2-carboxylic acid as a starting material for the synthesis and evaluation of new potential anti-inflammatory agents.

1. Rationale for Use in Anti-Inflammatory Drug Discovery

The thiophene core offers a stable aromatic system that can be readily functionalized, allowing for the exploration of a wide chemical space to optimize biological activity.[1] Thiophene derivatives have been successfully developed as potent anti-inflammatory agents acting through various mechanisms.[3][4][5]

  • Mechanism of Action: Many thiophene-based compounds exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[3][5] These enzymes are responsible for the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.

  • Cytokine Modulation: Certain thiophene derivatives have been shown to modulate the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, offering another avenue for therapeutic intervention.[3][6]

  • Structural Versatility: The carboxylic acid group of 5-chlorothiophene-2-carboxylic acid provides a convenient handle for creating various derivatives, such as amides and esters, which are frequently important for biological target recognition.[3][5]

Synthetic and Evaluative Workflow

The overall process involves the chemical modification of the starting material, followed by a hierarchical screening process, beginning with in vitro enzymatic assays and progressing to in vivo models of inflammation.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation A 5-Chlorothiophene- 2-Carboxylic Acid B Amide Coupling Reaction A->B C Novel Thiophene Derivative (e.g., CTAC-series) B->C D Purification & Structural Confirmation (NMR, MS) C->D E In Vitro Screening (COX-1/COX-2 Inhibition Assay) D->E Test Compound F In Vivo Efficacy Model (Carrageenan-Induced Paw Edema) E->F G Data Analysis & SAR F->G H Lead Compound Identification G->H

Caption: General workflow for synthesis and evaluation.

Experimental Protocols

Protocol 3.1: Synthesis of a Representative Amide Derivative (CTAC-1)

This protocol describes a general method for synthesizing an N-aryl amide derivative from 5-chlorothiophene-2-carboxylic acid, a common strategy for creating bioactive molecules.

Objective: To synthesize N-(4-methoxyphenyl)-5-chlorothiophene-2-carboxamide (CTAC-1).

Materials:

  • 5-Chlorothiophene-2-carboxylic acid

  • 4-Methoxyaniline

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 5-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add 4-methoxyaniline (1.1 eq), PyBOP (1.2 eq), and DIPEA (2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract three times with EtOAc.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide derivative, CTAC-1.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3.2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is used to determine the inhibitory activity and selectivity of the synthesized compounds against COX isoforms.

Objective: To measure the IC₅₀ values of test compounds for COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Test compounds (dissolved in DMSO)

  • Celecoxib (positive control for COX-2), Indomethacin (positive control for COX-1)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions for each test compound and control in DMSO.

  • In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme to appropriate wells.

  • Add the diluted test compounds or controls to the wells. Add DMSO alone for the 100% activity control.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Incubate for an additional 2 minutes at 37°C.

  • Add a saturated stannous chloride solution to stop the reaction and develop the color.

  • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting inhibition versus log concentration.

Protocol 3.3: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[7]

Objective: To assess the anti-inflammatory efficacy of test compounds in a rat model.

Materials:

  • Wistar albino rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Ibuprofen or Indomethacin (positive control)

  • Plebismometer or digital calipers

Procedure:

  • Divide rats into groups (n=6 per group): Vehicle control, positive control, and test compound groups.

  • Administer the test compounds and positive control orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 20 mg/kg). Administer only the vehicle to the control group.

  • After 1 hour, measure the initial paw volume of the right hind paw of each rat using a plebismometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Data Presentation

Quantitative data should be summarized for clear comparison of compound efficacy and selectivity.

Table 1: In Vitro COX Inhibition Data for Hypothetical CTAC-Series Compounds

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)¹
CTAC-115.20.8517.9
CTAC-225.80.5150.6
CTAC-39.79.21.1
Celecoxib>1000.05>2000
Indomethacin0.092.50.036
¹ Selectivity Index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Table 2: In Vivo Anti-inflammatory Activity in Paw Edema Model (at 3h)

Treatment (20 mg/kg, p.o.)% Inhibition of Edema
CTAC-145.8%
CTAC-258.2%
CTAC-315.3%
Ibuprofen65.5%
Vehicle Control0%

Key Signaling Pathways & Structure-Activity Relationships

Understanding the underlying biological pathways and how chemical structure relates to activity is crucial for rational drug design.

G phospholipids Membrane Phospholipids aa Arachidonic Acid phospholipids->aa PLA₂ cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation (Pain, Edema, Fever) pgs->inflammation lts->inflammation drug Thiophene Derivatives drug->cox Inhibition drug->lox Inhibition

Caption: Inhibition of the Arachidonic Acid Pathway.

A primary goal of synthesis is to establish a Structure-Activity Relationship (SAR), linking specific chemical modifications to changes in biological activity.

cluster_core Core Scaffold cluster_mods Modifications on N-Aryl Ring cluster_results Observed Activity Changes core 5-Chlorothiophene- 2-Carboxamide mod1 Add Electron-Donating Group (e.g., -OCH₃) core->mod1 mod2 Add Electron-Withdrawing Group (e.g., -CF₃) core->mod2 mod3 Vary Positional Isomer (ortho, meta, para) core->mod3 res1 Increased COX-2 Selectivity mod1->res1 res3 Improved In Vivo Efficacy mod1->res3 res2 Decreased Activity mod2->res2 mod3->res1 res4 Altered Pharmacokinetics mod3->res4

Caption: Hypothetical Structure-Activity Relationships.

Conclusion: 5-Chlorothiophene-2-carboxylic acid represents a promising and readily available starting material for the development of novel anti-inflammatory agents. Its versatile chemistry allows for the creation of diverse compound libraries. By employing a systematic workflow of synthesis, in vitro screening, and in vivo validation, researchers can efficiently identify and optimize new thiophene-based drug candidates with potentially improved efficacy and safety profiles.

References

Application Notes and Protocols for the Development of Novel Antimicrobial Compounds from 5-Chlorothiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Thiophene (B33073) derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[1] 5-Chlorothiophene-2-carboxylic acid is a versatile scaffold for the synthesis of diverse heterocyclic compounds, making it an attractive starting material for the discovery of new antimicrobial drugs.[2] Its derivatives, particularly hydrazones, have shown significant potential as antimicrobial agents.[3][4]

These application notes provide a comprehensive guide for the synthesis and antimicrobial evaluation of novel compounds derived from 5-chlorothiophene-2-carboxylic acid. The protocols outlined below are based on established methodologies and can be adapted for the development of new chemical entities.

Synthesis of Novel Antimicrobial Compounds

A key strategy in developing antimicrobial compounds from 5-chlorothiophene-2-carboxylic acid involves its conversion to a carbohydrazide (B1668358) intermediate, which is then reacted with various aldehydes to produce a library of hydrazone derivatives.

Protocol 1: Synthesis of 5-Chlorothiophene-2-Carbohydrazide (B1349901)

This protocol describes the conversion of 5-chlorothiophene-2-carboxylic acid to its corresponding carbohydrazide. This intermediate is a crucial building block for the synthesis of hydrazone derivatives.

Materials:

Procedure:

  • A mixture of 5-chlorothiophene-2-carboxylic acid (1 mole) and thionyl chloride (1.2 moles) in dry benzene (50 ml) is refluxed for 3 hours.

  • The excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting acid chloride is dissolved in methanol.

  • The methanolic solution of the acid chloride is added dropwise to a cooled solution of hydrazine hydrate (1 mole) in methanol with constant stirring.

  • After the initial reaction, the mixture is refluxed for 4-6 hours.

  • The solvent is evaporated under reduced pressure, and the resulting solid is washed with cold water.

  • The crude 5-chlorothiophene-2-carbohydrazide is recrystallized from ethanol (B145695) to yield the pure product.

Protocol 2: Synthesis of Novel Hydrazone Derivatives

This protocol outlines the synthesis of a series of novel hydrazone derivatives by reacting 5-chlorothiophene-2-carbohydrazide with various substituted aldehydes.[3][5]

Materials:

  • 5-Chlorothiophene-2-carbohydrazide

  • Substituted aromatic or heterocyclic aldehydes

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • A mixture of 5-chlorothiophene-2-carbohydrazide (1 mmol) and a selected substituted aldehyde (1 mmol) is dissolved in ethanol (25 mL).

  • A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.

  • The reaction mixture is heated under reflux for 3-4 hours and monitored by Thin Layer Chromatography (TLC).[5]

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid (the hydrazone derivative) is collected by filtration.

  • The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone derivative.

Antimicrobial Activity Screening

The synthesized compounds should be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial efficacy.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a widely used and standardized technique for determining the MIC of antimicrobial agents.[6]

Materials:

  • Synthesized compounds

  • Standard bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

  • Sterile pipettes and tips

Procedure:

  • Preparation of Inoculum: A fresh bacterial culture is suspended in sterile broth and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution: The synthesized compounds are serially diluted in MHB in the wells of a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with inoculum and a standard antibiotic) and negative (broth with inoculum only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

Quantitative data from antimicrobial screening should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Thiophene Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)Reference AntibioticMIC (µg/mL)
Example Hydrazone 1 Escherichia coli16Ciprofloxacin0.5
Staphylococcus aureus8Ciprofloxacin1
Example Hydrazone 2 Escherichia coli32Ciprofloxacin0.5
Staphylococcus aureus16Ciprofloxacin1
Example Thioamide 1 Escherichia coli62.5Ampicillin8
Staphylococcus aureus125Ampicillin2

Note: The data presented in this table are hypothetical examples for illustrative purposes. Researchers should populate this table with their own experimental findings.

Mechanism of Action

Understanding the mechanism of action is crucial for the rational design and development of new antimicrobial drugs. Thiophene derivatives have been reported to exert their antimicrobial effects through various mechanisms. Some derivatives can increase the permeability of the bacterial cell membrane, leading to cell death.[7] Another potential target is DNA gyrase, an essential enzyme for bacterial DNA replication.[5] Molecular docking studies can be employed to predict the binding affinity of the synthesized compounds to potential target proteins.[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_moa Mechanism of Action Studies Start 5-Chlorothiophene- 2-carboxylic acid Intermediate 5-Chlorothiophene- 2-carbohydrazide Start->Intermediate Protocol 1 Library Library of Novel Hydrazone Derivatives Intermediate->Library Protocol 2 Screening MIC Determination (Broth Microdilution) Library->Screening Data Quantitative Data (MIC values) Screening->Data MoA Membrane Permeability Assays Enzyme Inhibition Assays Molecular Docking Data->MoA Result Lead Compound Identification MoA->Result

Caption: Experimental workflow for the development of novel antimicrobial compounds.

Hypothesized Signaling Pathway Inhibition

signaling_pathway Thiophene_Derivative Thiophene-Hydrazone Derivative DNA_Gyrase Bacterial DNA Gyrase (GyrA and GyrB subunits) Thiophene_Derivative->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Cell_Death Bacterial Cell Death Cell_Division->Cell_Death

Caption: Hypothesized inhibition of bacterial DNA gyrase by thiophene derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-chloro-thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address common challenges and improve yields in the synthesis of 5-chloro-thiophene-2-carboxylic acid, a key intermediate in pharmaceuticals like Rivaroxaban.[1][2]

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the common synthesis routes and their expected outcomes?

A1: Low yield is a frequent issue that can often be addressed by selecting the optimal synthesis route based on available starting materials, scale, and safety considerations. Several methods are reported, each with distinct advantages and challenges. The choice of starting material is a critical determinant of the overall process efficiency.[1][3]

Q2: I am attempting the one-pot synthesis from 2-thiophenecarboxaldehyde and experiencing poor results. What are the most critical parameters to control?

A2: The one-pot method is advantageous due to its use of low-cost starting materials and reduced waste.[4] However, success hinges on rigorous control of reaction conditions. Key parameters include:

  • Temperature Control: The initial addition of the intermediate to sodium hydroxide (B78521) solution should be performed at low temperatures, typically between -5 to 0°C.[1][5] The subsequent chlorination step requires maintaining the temperature between 15-30°C to ensure optimal reaction rates and minimize side-product formation.[1][4]

  • Reagent Stoichiometry: The molar ratios of the chlorinating agent to the aldehyde, the sodium hydroxide to the intermediate, and the subsequent chlorine gas addition are all crucial for driving the reaction to completion.[4]

  • pH for Precipitation: After quenching the reaction, the pH must be carefully adjusted to 1-2 with a strong acid like HCl to ensure complete precipitation of the final product.[1][4]

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting material and the formation of the product to determine the reaction endpoint accurately.[1][4]

Q3: What are the most common impurities in my final product and how can they be minimized?

A3: Impurities can arise from incomplete reactions, side reactions, or isomers of the desired product.

  • Unreacted Starting Materials: The presence of starting materials like 5-chloro-2-acetylthiophene or 5-chloro-2-thiophenecarboxaldehyde is common if the oxidation step is incomplete.[6] Ensure sufficient reaction time and oxidant concentration.

  • Isomeric Impurities: When starting from 2-chlorothiophene (B1346680), there is a risk of forming other chlorinated isomers during acylation, which can be difficult to separate.[4]

  • Minimization and Purification: Monitoring the reaction by TLC/HPLC helps prevent the formation of excess byproducts.[4] The most effective purification method reported is recrystallization, often using an ethanol (B145695)/water solvent system, which can significantly increase the purity of the final product to over 98%.[1]

Q4: I am using the Grignard reaction method with 5-chloro-2-bromothiophene. What are the primary challenges?

A4: The Grignard route can be effective but presents significant operational challenges, particularly for scaling up.[3][4]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching the reagent, which drastically reduces yield.[4]

  • Reagent Handling: Magnesium turnings must be fresh and activated. The initiation of the Grignard formation can sometimes be sluggish.

  • Carbon Dioxide Introduction: The reaction with CO2 (either as a gas or solid dry ice) must be carefully controlled to avoid side reactions and ensure efficient carboxylation.[1][3]

  • Safety: The process involves water-reactive and potentially pyrophoric materials, requiring stringent safety protocols not always suitable for large-scale industrial production.[4]

Q5: My current synthesis method is expensive and generates significant waste. Are there more efficient alternatives?

A5: Yes. The "one-pot" synthesis starting from 2-thiophenecarboxaldehyde is a modern, cost-effective, and industrially viable alternative.[4][5] This method avoids expensive starting materials like 2-chlorothiophene and hazardous reagents like lithium diisopropylamide (LDA).[4] The process involves chlorination followed by in-situ oxidation, which reduces the number of unit operations and minimizes waste by not requiring the isolation of the intermediate.[4][5]

Data Presentation

Table 1: Comparison of Key Synthesis Routes for this compound

Starting MaterialMethodKey ReagentsReported Yield (%)AdvantagesDisadvantages/Challenges
2-ThiophenecarboxaldehydeOne-Pot Chlorination & OxidationChlorine, Sodium Hydroxide92-98.8%[1][4]Low-cost starting material, high yield, suitable for industrial scale.[4]Requires precise temperature and pH control.[1][4]
5-chloro-2-acetylthiopheneOxidationSodium Chlorite (B76162), KH₂PO₄68-85%[6]Good yield, relatively straightforward oxidation.Starting material can be expensive and difficult to prepare.[4]
2-chlorothiopheneFriedel-Crafts Acylation & HydrolysisTrichloroacetyl chloride, AlCl₃, NaOHModerate (not specified)Utilizes a common starting material.[1][3]Generates significant waste, expensive reagents, potential for isomer formation.[4]
5-chloro-2-bromothiopheneGrignard ReactionMagnesium, Carbon Dioxide (CO₂)Moderate (not specified)Direct carboxylation method.[1][3]Requires strict anhydrous conditions, hazardous reagents, difficult to scale.[4]
Thiophene-2-carboxylic acidDirect ChlorinationN-Chloro succinimide (B58015) (NCS)High (not specified)Direct conversion of the parent acid.[7]Requires regioselective control to avoid other chlorinated species.

Troubleshooting and Decision Making

A systematic approach is crucial when diagnosing issues leading to low yield. The following workflow can help identify and resolve common problems.

G start Low Yield or Purity Observed check_purity 1. Verify Purity of Starting Materials & Reagents start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_conditions 2. Review Reaction Conditions (Temp, Time, Stoichiometry, pH) conditions_ok Conditions Correct? check_conditions->conditions_ok analyze_mixture 3. Analyze Crude Reaction Mixture (TLC, HPLC, NMR) byproducts Side Products Identified? analyze_mixture->byproducts optimize_workup 4. Optimize Work-up & Purification (Extraction, Recrystallization) end_good Problem Resolved optimize_workup->end_good purity_ok->check_conditions Yes end_bad Re-evaluate Synthesis Route purity_ok->end_bad No conditions_ok->analyze_mixture Yes conditions_ok->end_bad No byproducts->optimize_workup Yes byproducts->end_bad No

Caption: General troubleshooting workflow for low yield synthesis.

Choosing the right synthesis strategy is fundamental to success. This decision tree outlines key considerations for route selection.

G start Goal: Synthesize 5-chloro- thiophene-2-carboxylic acid q_scale Large Scale / Industrial? start->q_scale q_cost Is Cost the Primary Driver? q_scale->q_cost Yes q_safety Are Anhydrous / Hazardous Reagents Feasible? q_scale->q_safety No (Lab Scale) route_onepot Recommendation: One-Pot method from 2-thiophenecarboxaldehyde q_cost->route_onepot Yes route_oxidation Recommendation: Oxidation of 5-chloro- 2-acetylthiophene q_cost->route_oxidation No q_safety->route_oxidation No route_grignard Recommendation: Grignard Reaction (Lab Scale) q_safety->route_grignard Yes route_friedel Consider alternative routes q_safety->route_friedel Unsure

Caption: Decision guide for selecting a synthesis route.

Experimental Protocols

Protocol 1: One-Pot Synthesis from 2-Thiophenecarboxaldehyde This protocol is adapted from patent literature and represents a high-yield, scalable method.[4][5]

  • Step 1: Chlorination of 2-Thiophenecarboxaldehyde

    • Charge a suitable reactor with 2-thiophenecarboxaldehyde.

    • Slowly introduce or add a chlorinating reagent (e.g., chlorine gas). The molar ratio of chlorine to the aldehyde should be approximately 0.9:1 to 4:1.[4]

    • Maintain the reaction temperature while monitoring for the completion of the reaction by TLC or HPLC to form the intermediate, 5-chloro-2-thiophenecarboxaldehyde. The intermediate is used directly without purification.[4]

  • Step 2: Oxidation to this compound

    • In a separate reactor, prepare a pre-cooled (-5 to 0°C) solution of 20% sodium hydroxide.[1]

    • Slowly drop the reaction mixture from Step 1 into the sodium hydroxide solution, ensuring the internal temperature is maintained between -5 and 0°C. The addition should take approximately 2 hours.[1]

    • After the addition is complete, slowly introduce chlorine gas into the mixture over approximately 4 hours, while maintaining the temperature between 15-30°C.[1]

    • Continue to stir the reaction for an additional 4 hours at 15-30°C after the chlorine addition is complete.[1]

  • Step 3: Work-up and Purification

    • Cool the reaction mixture to 5-10°C.[1]

    • Quench the reaction by adding a 10% aqueous sodium sulfite (B76179) solution until a starch-potassium iodide test is negative.[1]

    • Add dichloromethane (B109758) to extract organic impurities. Separate the aqueous layer.[1]

    • Slowly add 30% hydrochloric acid to the aqueous layer to adjust the pH to 1-2, which will cause a white solid to precipitate.[1]

    • Filter the solid product. For further purification, recrystallize the crude product from a mixture of ethanol and water (e.g., 3:1 ratio) to yield the final product with >98% purity.[1]

Protocol 2: Oxidation of 5-chloro-2-acetylthiophene This method is effective for smaller scales when the starting material is available.[6]

  • Step 1: Reaction Setup

    • Dissolve the starting material, 5-chloro-2-acetylthiophene, in a suitable solvent such as acetone.[6]

    • Cool the solution to 0-10°C in an ice bath.

    • Add a pH buffer, such as an aqueous solution of potassium dihydrogen phosphate (B84403) (KH₂PO₄), to maintain the reaction pH between 4 and 6.[6]

  • Step 2: Oxidation

    • Slowly add an aqueous solution of sodium chlorite (NaClO₂) dropwise to the reaction mixture. The molar ratio of sodium chlorite to the starting material should be between 2:1 and 4:1.[6]

    • After the addition is complete, allow the reaction to warm to 20-30°C and stir until the starting material is consumed (monitor by TLC).[6]

  • Step 3: Work-up and Purification

    • Once the reaction is complete, adjust the pH if necessary and extract the aqueous phase with a solvent like ethyl acetate.[6]

    • Combine the organic layers and wash with a saturated sodium chloride solution (brine).[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The product can be further purified by recrystallization if needed. The reported yield for this method is up to 84.9% with a purity of 99.4%.[6]

References

purification of crude 5-chloro-thiophene-2-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 5-chloro-thiophene-2-carboxylic acid by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Supersaturated Solution: The solution may be supersaturated. - Insufficient Cooling: The solution may not be cooled enough for crystal nucleation. - Too Much Solvent: An excessive amount of solvent was used, preventing the solution from reaching saturation upon cooling.- Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution to provide a nucleation site. Add a seed crystal of pure this compound if available. - Further Cooling: Cool the solution in an ice bath for at least 15 minutes. - Solvent Evaporation: Gently heat the solution to evaporate some of the solvent and re-cool.
Low Yield of Purified Product - Excessive Solvent Use: Using too much solvent will result in a significant portion of the product remaining dissolved even after cooling. - Premature Crystallization: Crystals forming during hot filtration will be lost. - Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of the product.- Use Minimal Solvent: Add the hot solvent in small portions until the solute just dissolves. - Pre-heat Equipment: Pre-heat the funnel and receiving flask before hot filtration to prevent the solution from cooling and crystallizing prematurely. - Use Ice-Cold Washing Solvent: Ensure the solvent used for washing the crystals is thoroughly chilled.
Product "Oils Out" Instead of Crystallizing - Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the solute-impurity mixture. - Insoluble Impurities: The presence of impurities can lower the melting point of the mixture.- Solvent Selection: Choose a solvent with a lower boiling point. - Two-Solvent System: Dissolve the oily product in a small amount of a "good" solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid, then allow it to cool slowly.
Colored Impurities in Final Product - Colored Contaminants Not Removed: The crude material contains colored impurities that are co-crystallizing with the product.- Use of Activated Carbon: After dissolving the crude product in the hot solvent, add a small amount of activated carbon, boil for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities before cooling.
Crystals are Very Fine or Powdery - Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, less pure crystals.- Slow Cooling: Allow the solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling and the growth of larger crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on available data, a mixed solvent system of ethanol (B145695) and water is effective.[1][2] Petroleum ether has also been mentioned as a recrystallization solvent.[3] The ideal solvent should dissolve the compound when hot but not when cold. Given that this compound is soluble in DMSO and methanol, these could also be components of a solvent system, likely paired with a less polar co-solvent.[4][5]

Q2: My purified this compound has a low melting point. What does this indicate?

A2: A low or broad melting point range typically indicates the presence of impurities. Pure this compound has a melting point of approximately 154-158 °C.[6][7] If your product's melting point is below this range, a further recrystallization step may be necessary.

Q3: What are the likely impurities in my crude this compound?

A3: Common impurities can include unreacted starting materials such as 2-thiophenecarboxaldehyde or 2-chlorothiophene, as well as byproducts from the synthesis, which could include other chlorinated thiophene (B33073) species.[6][8]

Q4: Can I use a single solvent for recrystallization?

A4: Yes, if you can find a single solvent that dissolves the crude material at its boiling point but in which the material has low solubility at room temperature or in an ice bath. For carboxylic acids, polar solvents like ethanol or water are often good starting points.[9]

Q5: How can I prevent premature crystallization in the funnel during hot filtration?

A5: To prevent premature crystallization, use a pre-heated funnel and receiving flask. You can heat them in an oven or by rinsing with hot solvent before filtration. Also, using a slight excess of hot solvent can help keep the compound in solution during this step.

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C₅H₃ClO₂S[10]
Molecular Weight 162.59 g/mol [6][10]
Appearance White to light yellow crystalline powder[5][6]
Melting Point 154-158 °C[6][7]
Solubility Soluble in DMSO and methanol[4][5]

Experimental Protocol: Recrystallization from an Ethanol/Water Mixture

This protocol outlines a general procedure for the recrystallization of crude this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to the flask and gently heat the mixture while stirring until the solid dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Decolorization (optional): If the solution is colored, add a small amount of activated carbon to the hot solution, swirl, and then perform a hot filtration.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until a slight turbidity persists. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.

Recrystallization Troubleshooting Workflow

G Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization evaporate_solvent Evaporate Excess Solvent no_crystals->evaporate_solvent induce_crystallization->cool evaporate_solvent->cool check_yield Acceptable Yield? collect_crystals->check_yield low_yield Low Yield check_yield->low_yield No check_purity Acceptable Purity? (Melting Point) check_yield->check_purity Yes review_protocol_yield Review Protocol: - Minimize Solvent - Use Ice-Cold Wash low_yield->review_protocol_yield review_protocol_yield->start impure_product Impure Product check_purity->impure_product No end Pure Product Obtained check_purity->end Yes review_protocol_purity Review Protocol: - Slow Cooling - Use Activated Carbon impure_product->review_protocol_purity review_protocol_purity->start

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Industrial Scale-Up of 5-Chlorothiophene-2-Carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial scale-up of 5-chlorothiophene-2-carboxylic acid synthesis. This key intermediate is crucial in the production of pharmaceuticals like Rivaroxaban.[1][2][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 5-chlorothiophene-2-carboxylic acid, categorized by the primary synthetic route.

Route 1: Carboxylation of 2-Chlorothiophene (B1346680) via Lithiation

This method involves the deprotonation of 2-chlorothiophene using a strong base like n-butyllithium (n-BuLi) followed by quenching with carbon dioxide.[4]

Issue 1.1: Low Yield of 5-Chlorothiophene-2-Carboxylic Acid

Potential Cause Troubleshooting Action
Incomplete Lithiation: Insufficient n-BuLi or reaction time.Ensure accurate titration of n-BuLi. The molar ratio of 2-chlorothiophene to n-BuLi is preferably 1:1.05-1.3.[4] Extend the reaction time after n-BuLi addition to at least 30 minutes.[4]
Reaction with CO2 is Inefficient: Poor CO2 delivery or localized heating.Introduce CO2 gas subsurface or use a large excess of crushed dry ice. Maintain a low reaction temperature (≤ -30 °C) during CO2 addition to prevent side reactions.[4]
Quenching of the Organolithium Intermediate: The acidic nature of the product can quench the lithiated intermediate.Consider a second deprotonation step if product precipitation is observed before the addition of CO2.
Moisture in Reaction: n-BuLi is highly reactive with water.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Issue 1.2: Formation of Impurities and Byproducts

Potential Cause Troubleshooting Action
Over-chlorination: Presence of dichlorinated thiophenes in the starting material.Use high-purity 2-chlorothiophene. If necessary, purify the starting material by distillation.
Isomer Formation: Lithiation at other positions on the thiophene (B33073) ring.Maintain a low temperature (≤ -30 °C) during n-BuLi addition to favor lithiation at the 5-position.[4]
Side reactions during carboxylation: The organolithium intermediate can react with other electrophiles.Ensure the CO2 source is pure and free from contaminants.
Route 2: Grignard Reaction of 5-Chloro-2-bromothiophene

This route involves the formation of a Grignard reagent from 5-chloro-2-bromothiophene, followed by carboxylation.[1][5]

Issue 2.1: Failure to Initiate Grignard Reaction

Potential Cause Troubleshooting Action
Inactive Magnesium: Oxide layer on the surface of the magnesium turnings.Activate magnesium using methods such as grinding, adding a small crystal of iodine, or using 1,2-dibromoethane.
Presence of Moisture: Grignard reagents are highly sensitive to water.Use anhydrous solvents and oven-dried glassware. Perform the reaction under a strict inert atmosphere.
Inhibitors in the Solvent: Traces of water or other protic solvents.Use freshly distilled, anhydrous solvents specifically rated for Grignard reactions.

Issue 2.2: Low Yield of Carboxylic Acid

Potential Cause Troubleshooting Action
Wurtz Coupling: Side reaction of the Grignard reagent with the starting halide.Add the halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Inefficient Carboxylation: Poor delivery of CO2 or reaction with atmospheric CO2.Introduce a rapid stream of dry CO2 gas below the surface of the reaction mixture or pour the Grignard solution onto an excess of freshly crushed dry ice.
Route 3: Oxidation of 5-Chloro-2-acetylthiophene

This method utilizes an oxidizing agent to convert the acetyl group to a carboxylic acid.[1][6]

Issue 3.1: Incomplete Oxidation

Potential Cause Troubleshooting Action
Insufficient Oxidizing Agent: Incorrect stoichiometry of the oxidizing agent.Ensure the correct molar ratio of the oxidizing agent (e.g., sodium chlorite) to the starting material is used. A common ratio is 2-4:1 of sodium chlorite (B76162) to 5-chloro-2-acetylthiophene.[6]
Incorrect pH: The efficiency of some oxidizing agents is pH-dependent.Maintain the reaction pH within the optimal range (e.g., pH 4-6) using a buffer solution, such as potassium dihydrogen phosphate.[6]
Low Reaction Temperature: The reaction may be too slow at lower temperatures.Control the reaction temperature within the recommended range, for example, 20-30 °C for the oxidation step.[6]

Issue 3.2: Product Purification Challenges

Potential Cause Troubleshooting Action
Presence of Unreacted Starting Material: Incomplete reaction.Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion before workup.
Formation of Chlorinated Byproducts: Side reactions with the oxidizing agent.Control the reaction temperature and the rate of addition of the oxidizing agent to minimize side reactions.
Difficulties in Crystallization: Impurities inhibiting crystal formation.After acidification, if a large amount of white solid precipitates, suction filter and recrystallize from a suitable solvent system like ethanol (B145695)/water.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the production of 5-chlorothiophene-2-carboxylic acid?

A1: The primary challenges include the high cost of raw materials, the formation of isomers and polychlorinated byproducts which complicate purification, the need for strictly anhydrous conditions for certain reactions (Grignard and lithiation), the generation of significant chemical waste, and the safety risks associated with pyrophoric or flammable reagents and exothermic reactions.[5][7][8]

Q2: Which synthetic route is most suitable for industrial production?

A2: The choice of route depends on factors like raw material cost, desired purity, and available equipment. The "one-pot" method starting from 2-thiophenecarboxaldehyde is presented as suitable for industrial production as it aims to solve issues of high raw material costs, complex operations, and excessive waste.[5][7] However, routes involving Grignard reagents or lithiation can also be scaled up with appropriate engineering controls.

Q3: How can the formation of isomers be minimized during the synthesis?

A3: In the lithiation of 2-chlorothiophene, maintaining a low reaction temperature (e.g., ≤ -30 °C) is crucial for regioselective deprotonation at the 5-position.[4] For other routes, using starting materials that are already substituted at the desired positions, such as 5-chloro-2-bromothiophene or 5-chloro-2-acetylthiophene, inherently avoids isomer formation.

Q4: What are the critical safety precautions for handling reagents like n-butyllithium?

A4: n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (argon or nitrogen) by trained personnel. Use of proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. All solvents and reagents must be strictly anhydrous.

Q5: How can the purity of the final product be improved?

A5: After the initial workup and isolation of the crude product, recrystallization is a common and effective purification method. A mixture of ethanol and water has been shown to be effective for recrystallizing 5-chlorothiophene-2-carboxylic acid, yielding high purity.[1][7] Monitoring purity at each stage using HPLC is recommended.[1]

Data Summary

Table 1: Comparison of Reported Yields and Purity for Different Synthetic Routes

Synthetic Route Starting Material Reported Yield Reported Purity Reference
Oxidation of 5-chloro-2-thiophenecarboxaldehyde5-chloro-2-thiophenecarboxaldehyde98.8%98.8% (after recrystallization)[1]
Oxidation of 5-chloro-2-acetylthiophene5-chloro-2-acetylthiophene84.9%99.4% (HPLC)[6]
One-pot from 2-thiophenecarboxaldehyde2-thiophenecarboxaldehydeNot specified98.8% (liquid phase)[7]

Experimental Protocols

Protocol 1: One-Pot Synthesis from 2-Thiophenecarboxaldehyde

This protocol is adapted from a patented industrial method.[5][7]

  • Chlorination: Charge 2-thiophenecarboxaldehyde into a suitable reactor. Introduce or add a chlorinating agent (e.g., chlorine gas) while maintaining the reaction temperature.

  • Intermediate Formation: After the reaction is complete (monitor by TLC or HPLC), the intermediate 5-chloro-2-thiophenecarboxaldehyde is obtained and used directly without isolation.

  • Oxidation Preparation: In a separate reactor, prepare a pre-cooled solution of sodium hydroxide (B78521) (liquid alkali).

  • Addition of Intermediate: Slowly add the intermediate from step 2 into the cold liquid alkali, ensuring the temperature does not exceed 30 °C.

  • Second Chlorination/Oxidation: After the addition is complete, cool the mixture further and slowly introduce chlorine gas. Maintain the reaction temperature and allow it to proceed until completion (monitor by in-process controls).

  • Quenching: Cool the reaction mixture to approximately 5 °C and quench by adding a sodium sulfite (B76179) solution.

  • Extraction: Add a suitable organic solvent to extract and remove impurities. Separate the aqueous and organic layers.

  • Precipitation: Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude product.

  • Isolation and Purification: Isolate the solid product by filtration. Recrystallize the filter cake from an ethanol/water mixture and dry under reduced pressure to obtain pure 5-chlorothiophene-2-carboxylic acid.

Protocol 2: Carboxylation of 2-Chlorothiophene via Lithiation

This protocol is based on a described synthetic method.[4]

  • Reactor Setup: Under an inert atmosphere (nitrogen or argon), charge a solution of 2-chlorothiophene in an anhydrous solvent (e.g., THF) into a reactor equipped with a stirrer, thermometer, and addition funnel.

  • Cooling: Cool the reactor to ≤ -30 °C.

  • Lithiation: Slowly add n-butyllithium to the cooled solution, maintaining the temperature at or below -30 °C.

  • Stirring: After the addition is complete, stir the mixture for at least 30 minutes at the same temperature.

  • Carboxylation: Introduce carbon dioxide gas into the reaction mixture or transfer the mixture onto an excess of crushed dry ice, while maintaining a low temperature.

  • Quenching: After the reaction is complete, quench by adding dilute hydrochloric acid.

  • Extraction: Extract the product into a suitable organic solvent.

  • Isolation: Wash the organic layer, dry it over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization.

Visualizations

experimental_workflow_one_pot cluster_chlorination Step 1: Chlorination cluster_oxidation Step 2: Oxidation cluster_workup Step 3: Workup & Purification start 2-Thiophenecarboxaldehyde chlorination Add Chlorinating Agent start->chlorination intermediate Intermediate: 5-Chloro-2-thiophenecarboxaldehyde chlorination->intermediate addition Add Intermediate to Alkali intermediate->addition alkali Pre-cooled NaOH Solution alkali->addition oxidation Introduce Chlorine Gas addition->oxidation quench Quench with Sodium Sulfite oxidation->quench extract Extract Impurities quench->extract precipitate Acidify to Precipitate extract->precipitate recrystallize Recrystallize & Dry precipitate->recrystallize product Final Product recrystallize->product

Caption: One-Pot Synthesis Workflow.

experimental_workflow_lithiation start 2-Chlorothiophene in Anhydrous Solvent cool Cool to <= -30°C start->cool add_nbuli Add n-BuLi cool->add_nbuli stir Stir for 30+ min add_nbuli->stir add_co2 Add CO2 (gas or dry ice) stir->add_co2 quench Quench with HCl add_co2->quench extract Extract with Organic Solvent quench->extract purify Isolate & Recrystallize extract->purify product Final Product purify->product

Caption: Lithiation & Carboxylation Workflow.

References

Technical Support Center: Chlorination of Thiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of thiophene-2-carboxylic acid. The information is presented in a user-friendly question-and-answer format to directly address common challenges and side reactions encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products and common side products in the chlorination of thiophene-2-carboxylic acid?

The chlorination of thiophene-2-carboxylic acid is an electrophilic aromatic substitution reaction. The thiophene (B33073) ring is highly activated towards electrophiles, with the positions adjacent to the sulfur atom (C5 and C2) being the most reactive. However, the carboxylic acid group at the C2 position is an electron-withdrawing group, which deactivates the ring, particularly the adjacent C3 position.

The primary expected product is 5-chlorothiophene-2-carboxylic acid .

Common side products that can be anticipated include:

  • 4,5-dichlorothiophene-2-carboxylic acid : Arises from further chlorination of the desired monosubstituted product.

  • 4-chlorothiophene-2-carboxylic acid : May form, though typically in smaller amounts compared to the 5-chloro isomer due to the directing effect of the sulfur atom.

  • Decarboxylated and chlorinated thiophenes : Under certain conditions, the carboxylic acid group can be lost, leading to the formation of chlorinated thiophenes such as 2-chlorothiophene (B1346680) and 2,5-dichlorothiophene. This is a known side reaction for some heteroaromatic carboxylic acids during halogenation.[1][2]

Q2: How does the choice of chlorinating agent affect the reaction outcome and side product formation?

The choice of chlorinating agent is critical in controlling the selectivity and minimizing side reactions.

  • N-Chlorosuccinimide (NCS) : Often the preferred reagent for controlled monochlorination of activated aromatic rings. It is a milder source of electrophilic chlorine and can lead to higher selectivity for the desired 5-chloro product.[3][4]

  • Sulfuryl chloride (SO₂Cl₂) : A more reactive chlorinating agent that can be effective but may also lead to a higher degree of dichlorination and other side products if not carefully controlled.

  • Chlorine gas (Cl₂) : A strong and less selective chlorinating agent. Its use can result in mixtures of mono-, di-, and polychlorinated products, as well as addition products. Careful control of stoichiometry and reaction conditions is essential.[5]

Q3: What is the role of a catalyst in the chlorination of thiophene-2-carboxylic acid?

While chlorination of the activated thiophene ring can often proceed without a catalyst, the use of a Lewis acid catalyst like iron(III) chloride can influence the regioselectivity. For thiophene derivatives with deactivating groups, a catalyst may be employed to enhance the reaction rate. Theoretical studies on similar systems suggest that in the absence of a catalyst, substitution at the α'-position (C5) is favored. The presence of a Lewis acid catalyst may increase the proportion of the β-substituted product (C4).

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired 5-chlorothiophene-2-carboxylic acid - Incomplete reaction. - Formation of multiple side products. - Decarboxylation.- Increase reaction time or temperature cautiously, monitoring by TLC or GC. - Use a milder chlorinating agent like NCS. - Optimize the stoichiometry of the chlorinating agent. - Consider performing the reaction at a lower temperature to minimize decarboxylation.
Formation of significant amounts of 4,5-dichlorothiophene-2-carboxylic acid - Excess chlorinating agent. - High reaction temperature. - Highly reactive chlorinating agent.- Use a stoichiometric amount or a slight excess of the chlorinating agent. - Lower the reaction temperature. - Switch to a less reactive chlorinating agent (e.g., from Cl₂ to NCS).
Presence of decarboxylated byproducts (e.g., 2-chlorothiophene) - High reaction temperature. - Strong acidic conditions.- Perform the reaction at the lowest effective temperature. - If using a protic acid as a solvent or catalyst, consider an alternative.
Complex product mixture that is difficult to purify - Non-selective chlorination. - Multiple side reactions occurring simultaneously.- Re-evaluate the choice of chlorinating agent and reaction conditions for better selectivity. - Employ careful column chromatography for purification, potentially using a gradient elution.

Experimental Protocols

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-2-carboxylic acid (1 equivalent) in a suitable solvent such as acetic acid or a mixture of acetic acid and N,N-dimethylformamide (DMF).

  • Reagent Addition : Add N-Chlorosuccinimide (NCS) (1.0 to 1.2 equivalents) portion-wise to the stirred solution.

  • Reaction Conditions : Stir the reaction mixture at a controlled temperature, typically ranging from room temperature to a moderately elevated temperature (e.g., 35-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up : Once the starting material is consumed, pour the reaction mixture into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Data Presentation

Table 1: Potential Products in the Chlorination of Thiophene-2-Carboxylic Acid

Compound Name Molecular Formula Molecular Weight ( g/mol ) Role
5-Chlorothiophene-2-carboxylic acidC₅H₃ClO₂S162.59Desired Product
4,5-Dichlorothiophene-2-carboxylic acidC₅H₂Cl₂O₂S197.04Side Product (Over-chlorination)
4-Chlorothiophene-2-carboxylic acidC₅H₃ClO₂S162.59Side Product (Isomer)
2-ChlorothiopheneC₄H₃ClS118.58Side Product (Decarboxylation)
2,5-DichlorothiopheneC₄H₂Cl₂S153.03Side Product (Decarboxylation & Chlorination)

Visualizations

Reaction_Pathway T2CA Thiophene-2-carboxylic acid C5T2CA 5-Chlorothiophene-2- carboxylic acid (Desired) T2CA->C5T2CA + Cl+ C4T2CA 4-Chlorothiophene-2- carboxylic acid (Side Product) T2CA->C4T2CA + Cl+ (minor) Decarb Decarboxylation T2CA->Decarb C45T2CA 4,5-Dichlorothiophene-2- carboxylic acid (Side Product) C5T2CA->C45T2CA + Cl+ ChloroThiophenes Chlorinated Thiophenes (e.g., 2-chlorothiophene) Decarb->ChloroThiophenes + Cl+

Caption: Potential reaction pathways in the chlorination of thiophene-2-carboxylic acid.

Troubleshooting_Logic Start Experiment Start Analysis Analyze Product Mixture (TLC, GC, NMR) Start->Analysis DesiredProduct High Yield of 5-Chlorothiophene-2-carboxylic acid? Analysis->DesiredProduct Success Success DesiredProduct->Success Yes Troubleshoot Troubleshoot Side Reactions DesiredProduct->Troubleshoot No OverChlorination High Dichloro content? Troubleshoot->OverChlorination Decarboxylation Decarboxylated products present? OverChlorination->Decarboxylation No ReduceReagent Reduce chlorinating agent Lower temperature OverChlorination->ReduceReagent Yes LowerTemp Lower reaction temperature Decarboxylation->LowerTemp Yes Optimize Optimize Conditions Decarboxylation->Optimize No ReduceReagent->Optimize LowerTemp->Optimize Optimize->Start Re-run

Caption: A logical workflow for troubleshooting common issues in the chlorination of thiophene-2-carboxylic acid.

References

Technical Support Center: Optimizing Friedel-Crafts Acylation for Thiophene Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the Friedel-Crafts acylation of thiophene (B33073) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Friedel-Crafts acylation of unsubstituted thiophene, and why?

A1: The Friedel-Crafts acylation of unsubstituted thiophene predominantly yields the 2-acylthiophene.[1][2][3] This high regioselectivity is attributed to the greater stability of the cationic intermediate formed during the electrophilic attack at the 2-position (or the equivalent 5-position) of the thiophene ring.[1][2][3] The intermediate resulting from attack at the C-2 position can be described by three resonance structures, making it more stable and the reaction pathway more favorable than the intermediate from a C-3 attack, which has only two resonance forms.[1][2]

Q2: Can diacylation occur, and how can it be controlled?

A2: Yes, diacylation is a possible side reaction, though it is less common than in Friedel-Crafts alkylation because the acyl group deactivates the thiophene ring towards further electrophilic substitution.[3][4][5] To minimize the formation of diacylated products, it is recommended to use an excess of thiophene relative to the acylating agent.[3][4] This ensures the acylating agent is more likely to react with an unsubstituted thiophene molecule.

Q3: What are some common catalysts for this reaction, and what are their drawbacks?

A3: Traditional Lewis acids like aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and titanium tetrachloride (TiCl₄) are frequently used.[3][6] However, these catalysts have several disadvantages:

  • They are often required in stoichiometric amounts because they form stable complexes with the resulting ketone product.[6][7]

  • They are highly sensitive to moisture, necessitating anhydrous reaction conditions.[3]

  • They can cause undesirable side reactions by attacking the sulfur atom of the thiophene ring.[3][6]

  • They generate a significant amount of toxic and corrosive waste, posing environmental concerns.[3]

Q4: Are there more environmentally friendly ("greener") catalyst alternatives?

A4: Yes, solid acid catalysts are excellent greener alternatives. These include zeolites (such as Hβ and HZSM-5) and strong acidic ion-exchange resins (like NKC-9).[3] These catalysts offer high activity and selectivity, and they are recoverable, regenerable, and reusable.[3] Other catalysts like zinc chloride (ZnCl₂) have also been used to achieve high yields under milder conditions and in smaller, catalytic amounts.[3][6]

Q5: What are the most effective methods for purifying the 2-acetylthiophene (B1664040) product?

A5: The most common and effective purification methods for 2-acetylthiophene are vacuum distillation, column chromatography, and recrystallization.[4]

  • Vacuum Distillation: This is the preferred method for large-scale purification and for removing non-volatile impurities.[4]

  • Column Chromatography: This technique provides excellent separation, particularly for removing isomeric impurities like 3-acetylthiophene (B72516), and can yield a very high purity product (>98%).[4]

  • Recrystallization: As 2-acetylthiophene has a low melting point (10-11°C), recrystallization at low temperatures can be an effective final step to achieve very high purity (>99%).[4]

Troubleshooting Guide

This section addresses common issues encountered during the Friedel-Crafts acylation of thiophene.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Inactive Catalyst Traditional Lewis acids like AlCl₃ are highly moisture-sensitive.[7] Ensure all glassware is oven-dried and that all reagents and solvents are anhydrous. Use a freshly opened bottle of the catalyst if possible.
Insufficient Catalyst Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product forms a stable complex with it.[6][7] A general rule is to use at least one equivalent of the catalyst relative to the acylating agent.
Low Reaction Temperature If the reaction is sluggish, a moderate increase in temperature may be necessary. The optimal temperature is substrate-dependent, but starting at a lower temperature (0°C to room temperature) and gradually increasing it is a good strategy.[7]
Deactivated Thiophene Substrate Ensure the purity of the starting thiophene. The presence of electron-withdrawing substituents on the thiophene ring can deactivate it towards electrophilic substitution.[3]
Problem 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Recommended Solution
High Reaction Temperature Excessively high temperatures can lead to the formation of byproducts, including the 3-acetylthiophene isomer.[3] Optimize the temperature to strike a balance between the reaction rate and selectivity.
Incorrect Molar Ratio of Reactants An excess of the acylating agent can lead to diacylation.[3] Use an excess of thiophene relative to the acylating agent to favor mono-acylation.[3] For example, a thiophene to acetic anhydride (B1165640) molar ratio of 1:3 has proven optimal with an Hβ zeolite catalyst.
Non-selective Catalyst The choice of catalyst significantly influences selectivity. Hβ zeolite has demonstrated excellent selectivity for 2-acetylthiophene.[8] Stronger Lewis acids like AlCl₃ tend to provide higher selectivity for the 2-position compared to milder ones like SnCl₄ or ZnCl₂.[9]
Problem 3: Formation of Dark, Tarry Material
Potential Cause Recommended Solution
Reaction Temperature is Too High High temperatures can lead to polymerization and decomposition of the thiophene substrate. Maintain the recommended reaction temperature and monitor the reaction closely.[3]
Impure Starting Materials Impurities in the thiophene or the acylating agent can lead to side reactions and the formation of tar. Purify the starting materials before use.[3]
Catalyst-Induced Degradation Some strong Lewis acids can cause the degradation of sensitive substrates. Consider using a milder or heterogeneous catalyst.
Problem 4: Difficult Product Isolation/Workup
Potential Cause Recommended Solution
Incomplete Hydrolysis of Product-Catalyst Complex When using stoichiometric Lewis acids like AlCl₃, the product forms a complex that must be hydrolyzed. Quench the reaction by slowly pouring the mixture onto ice, often with the addition of concentrated acid (like HCl), while stirring vigorously to break up the complex.[7]
Emulsion Formation Emulsions can form during the aqueous workup. To mitigate this, ensure vigorous stirring during quenching and consider adding more solvent or a brine wash to help break the emulsion.[7]
Catalyst Residues For solid acid catalysts like zeolites, simple filtration can be used to remove the catalyst before workup. This is a major advantage over traditional homogeneous catalysts.

Data Presentation: Catalyst Performance Comparison

The choice of catalyst is critical for optimizing the acylation of thiophene. The table below summarizes the performance of various catalytic systems.

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction Conditions
Hβ Zeolite Acetic Anhydride~9998.660°C (333 K), 2h, Thiophene:Ac. Anhydride = 1:3[8]
HZSM-5 Zeolite Acetic AnhydrideLow-60°C (333 K), Thiophene:Ac. Anhydride = 1:3[8]
Modified C25 Zeolite Acetic Anhydride99.0-80°C, 2h, Thiophene:Ac. Anhydride = 1:2[8][10]
NKC-9 Resin Acetic Anhydride-Poor Selectivity60°C (333 K), Thiophene:Ac. Anhydride = 1:3[8]
EtAlCl₂ Succinyl Chloride-990°C, 2h, Thiophene:Succinyl Chloride = 2.1:1[8]
SnO₂ Nanosheets Acid Chloride-up to 9250°C, Catalyst (10 mol%)[11]

Experimental Protocols

Protocol 1: Acylation using Hβ Zeolite Catalyst

This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene with a reusable solid acid catalyst.[8]

  • Catalyst Activation: Calcine the Hβ zeolite catalyst at 550°C for 4 hours to remove any adsorbed water and activate the acid sites.

  • Reaction Setup: In a 50 ml round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.

  • Catalyst Addition: Add 1.17 g of the activated Hβ zeolite catalyst to the reaction mixture.

  • Reaction: Heat the mixture in a water bath to 60°C (333 K) and stir magnetically.[8] Monitor the reaction progress by taking small samples periodically and analyzing them by GC. A reaction time of 2 hours should be sufficient for near-total conversion.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the catalyst by filtration. The liquid product can then be purified, typically by vacuum distillation. The recovered catalyst can be washed, dried, and regenerated for future use.

Protocol 2: Acylation using Ethylaluminum Dichloride (EtAlCl₂)

This protocol is based on the use of a soluble Lewis acid for the acylation of thiophene.[8]

  • Reaction Setup: In a dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 0.5 mL (0.0063 mol) of thiophene and 0.33 mL (0.003 mol) of succinyl chloride in 20 mL of dried dichloromethane (B109758) (CH₂Cl₂) at 0°C.[3][8]

  • Catalyst Addition: Add 9.45 mL (0.0095 mol) of EtAlCl₂ (1 M in hexane) dropwise to the solution while maintaining the temperature at 0°C.[3][8]

  • Reaction: Stir the mixture at 0°C for 2 hours.[3][8]

  • Workup: Quench the reaction by carefully adding it to a mixture of ice and concentrated HCl. Separate the organic layer.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.[7] Further purification can be achieved by column chromatography or distillation.[4]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Anhydrous Reagents & Solvents setup Set up Reaction (Inert Atmosphere) reagents->setup glassware Dry Glassware glassware->setup add_catalyst Add Catalyst setup->add_catalyst add_reagents Add Thiophene & Acylating Agent add_catalyst->add_reagents monitor Stir & Heat (Monitor Progress) add_reagents->monitor quench Quench Reaction (e.g., Ice/HCl) monitor->quench extract Extract Product quench->extract purify Purify Product (Distillation/Chromatography) extract->purify analyze Analyze Purity (GC, NMR) purify->analyze

Caption: General workflow for Friedel-Crafts acylation of thiophene.

Troubleshooting Decision Tree

G start Low Yield? check_catalyst Check Catalyst: - Anhydrous? - Stoichiometric amount? start->check_catalyst Yes check_conditions Check Conditions: - Temperature too low? - Impure reagents? start->check_conditions Yes selectivity Low Selectivity? start->selectivity No check_temp Lower Reaction Temperature selectivity->check_temp Yes tar Tar Formation? selectivity->tar No check_ratio Adjust Reactant Ratio (Excess Thiophene) check_temp->check_ratio change_catalyst Consider a More Selective Catalyst (e.g., Hβ) check_ratio->change_catalyst tar->check_temp Yes purify_reagents Purify Starting Materials tar->purify_reagents Yes G cluster_reactants Reactants cluster_attack Electrophilic Attack cluster_intermediates Intermediates cluster_products Products thiophene Thiophene pos2 Attack at C2 thiophene->pos2 pos3 Attack at C3 thiophene->pos3 acylium Acylium Ion (R-C=O)+ acylium->pos2 acylium->pos3 int2 More Stable Intermediate (3 Resonance Forms) pos2->int2 Favored int3 Less Stable Intermediate (2 Resonance Forms) pos3->int3 Disfavored prod2 2-Acylthiophene (Major Product) int2->prod2 prod3 3-Acylthiophene (Minor Product) int3->prod3

References

Technical Support Center: HPLC Method for Purity Analysis of 5-Chlorothiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of an HPLC method for the purity analysis of 5-chlorothiophene-2-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of 5-chlorothiophene-2-carboxylic acid.

Problem Potential Cause Suggested Solution
Peak Tailing - Secondary Silanol (B1196071) Interactions: Residual silanols on the silica-based column can interact with the acidic analyte.[1] - Mobile Phase pH: The mobile phase pH may be too close to the pKa of 5-chlorothiophene-2-carboxylic acid, leading to partial ionization.[1] - Column Overload: Injecting too much sample can saturate the column.[2][3]- Use a lower pH mobile phase (e.g., pH 2-3) to suppress the ionization of both the analyte and residual silanols.[1] - Employ an end-capped C18 column or a column specifically designed for polar compounds to minimize silanol interactions. - Reduce the injection volume or the concentration of the sample.[2]
Peak Splitting or Shoulder Peaks - Co-eluting Impurity: An impurity may be eluting very close to the main peak.[1][3] - Sample Solvent Incompatibility: The sample solvent may be too strong compared to the mobile phase, causing peak distortion.[1] - Column Contamination or Void: The column inlet may be blocked or a void may have formed in the packing material.[4]- Adjust the mobile phase composition or gradient to improve resolution between the main peak and the impurity.[1] - Dissolve the sample in the initial mobile phase whenever possible.[1] - Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[4]
Baseline Noise or Drift - Air Bubbles: Air bubbles in the pump or detector can cause baseline disturbances.[4] - Contaminated Mobile Phase: The mobile phase may be contaminated or improperly mixed.[2][4] - Detector Lamp Issue: The detector lamp may be nearing the end of its life.- Degas the mobile phase thoroughly using sonication or helium sparging. Purge the pump to remove any trapped air bubbles.[4] - Prepare fresh mobile phase using high-purity solvents and reagents. Filter the mobile phase before use.[4] - Check the detector lamp energy and replace it if necessary.
Retention Time Shifts - Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time.[4] - Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times.[4] - Column Degradation: The stationary phase of the column may degrade over time.- Prepare the mobile phase carefully and consistently. Use a buffer to maintain a stable pH.[4] - Use a column oven to maintain a constant and controlled temperature.[4] - Monitor column performance (e.g., theoretical plates, tailing factor) and replace the column when performance deteriorates.

Frequently Asked Questions (FAQs)

1. What is a good starting point for HPLC method development for 5-chlorothiophene-2-carboxylic acid?

A good starting point is to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic modifier. For acidic analytes like 5-chlorothiophene-2-carboxylic acid, an acidic mobile phase is recommended to suppress ionization and achieve good peak shape. A common starting point is a mobile phase of acetonitrile (B52724) and water (with 0.1% phosphoric acid or 0.1% formic acid) in a 50:50 (v/v) ratio, with UV detection at a wavelength where the analyte has maximum absorbance.

2. How do I choose the appropriate mobile phase pH?

For acidic compounds, it is generally recommended to work at a pH that is at least 2 pH units below the pKa of the analyte to ensure it is in its non-ionized form. This typically results in better retention and peak shape on a reversed-phase column. A pH in the range of 2-4 is a good starting point for many carboxylic acids.

3. What are the key parameters to validate for a purity analysis method according to ICH guidelines?

The key validation parameters for a purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities and degradants.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

4. What is a forced degradation study and why is it important?

A forced degradation study, also known as stress testing, involves subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to accelerate its degradation.[6] These studies are crucial for:

  • Developing a stability-indicating method that can separate the drug from its degradation products.[6]

  • Understanding the degradation pathways of the drug substance.

  • Identifying potential degradation products that could form during storage.

Experimental Protocols

Proposed HPLC Method for Purity Analysis

This is a proposed starting method and will likely require optimization and full validation for its intended use.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25-26 min: 70-30% B, 26-30 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Sample Preparation Dissolve 10 mg of 5-chlorothiophene-2-carboxylic acid in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Forced Degradation Study Protocol

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress Condition Procedure
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.[3]
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.[3]
Oxidative Degradation Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Expose the solid sample to 105°C for 24 hours.
Photolytic Degradation Expose the sample solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

After exposure to the stress conditions, the samples should be neutralized (if necessary), diluted to a suitable concentration, and analyzed by the developed HPLC method.

Data Presentation

Method Validation Summary (Hypothetical Data)
Parameter Result Acceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mLAs per method requirements
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD) < 1.5%≤ 2.0%
LOD 0.1 µg/mLReportable
LOQ 0.3 µg/mLReportable
Specificity No interference from degradantsPeak purity > 0.999

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development cluster_prep 1. Initial Assessment cluster_dev 2. Method Development cluster_val 3. Method Validation cluster_final 4. Final Method A Analyte Characterization (pKa, solubility, UV spectra) B Column & Mobile Phase Screening A->B C Gradient & Flow Rate Optimization B->C D Detector Wavelength Selection C->D E Forced Degradation Study D->E F Validation Parameters (ICH Guidelines) E->F G Finalized HPLC Method F->G Peak_Tailing_Troubleshooting decision decision solution solution start Peak Tailing Observed d1 Is mobile phase pH > pKa - 2? start->d1 s1 Lower mobile phase pH d1->s1 Yes d2 Is sample concentration too high? d1->d2 No end_node Peak shape improved s1->end_node s2 Reduce sample concentration or injection volume d2->s2 Yes d3 Is column old or contaminated? d2->d3 No s2->end_node s3 Flush or replace column d3->s3 Yes d3->end_node No s3->end_node

References

Technical Support Center: Regioselectivity in Substituted Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges, with a specific focus on controlling regioselectivity.

General Troubleshooting Workflow for Regioselectivity Issues

Before delving into specific synthetic methods, consider this general workflow when encountering unexpected regiochemical outcomes in your thiophene (B33073) synthesis.

G start Regioselectivity Issue (Mixture of Isomers or Wrong Isomer) identify 1. Identify Synthesis Method (e.g., Gewald, Fiesselmann, Lithiation) start->identify review 2. Review Reaction Mechanism - Which step determines regioselectivity? - Are there competing pathways? identify->review params 3. Analyze Reaction Parameters - Steric/Electronic effects of Substrates? - Role of Base/Catalyst? - Impact of Solvent/Temperature? review->params modify 4. Modify Experimental Conditions (Based on Analysis) params->modify analyze 5. Analyze Product Mixture (NMR, GC-MS) modify->analyze success Desired Regioisomer Achieved analyze->success Success fail Issue Persists: Re-evaluate or Consider Alternative Synthetic Route analyze->fail Failure

Caption: General troubleshooting workflow for regioselectivity problems.

Direct Functionalization of Thiophene Rings

Direct metalation followed by quenching with an electrophile is a powerful method for substitution, but regioselectivity between the C2 and C5 positions of a 3-substituted thiophene is a common challenge.

Frequently Asked Questions & Troubleshooting

Q: I am trying to functionalize my 3-substituted thiophene at the 5-position via lithiation, but I am getting the 2-substituted product. Why is this happening and how can I fix it?

A: The proton at the C2 position of a thiophene ring is generally more acidic and kinetically favored for deprotonation by strong bases like n-butyllithium (n-BuLi). To achieve substitution at the C5 position, you need to overcome this kinetic preference.

Troubleshooting Steps:

  • Change the Metalating Agent: Switching from a lithium-based reagent to a magnesium-based one can dramatically improve regioselectivity. Magnesiation, often mediated by a Grignard reagent like i-PrMgCl in the presence of a catalytic amount of an amine like 2,2,6,6-tetramethylpiperidine (B32323) (TMP-H), can provide thermodynamic control and favor the 5-position.[1][2]

  • Adjust Temperature: Lithiation is often performed at very low temperatures (e.g., -78 °C) to favor the kinetic product.[2] In contrast, magnesiation can be run at much higher temperatures (e.g., 66 °C), allowing the system to equilibrate to the more thermodynamically stable 5-magnesiated isomer.[1]

  • Use of Directing Groups: If your substrate design allows, installing a directing group at the 3-position can steer metalation to a specific adjacent position.

Data Presentation: Regioselectivity in the Metalation of 3-Methylthiophene (B123197)
Metalating Agent/ConditionsTemperatureProduct Ratio (C5:C2)Reference
n-BuLi / 10 mol % TMP-H-20 °C12:1[2]
n-BuLi / TMP-H-78 °C>35:1[2]
i-PrMgCl / 10 mol % TMP-H66 °C>40:1[1][2]
Experimental Protocol: Regioselective Magnesiation of 3-Methylthiophene

This protocol describes the regioselective formation of 2-magnesio-4-methylthiophene, which favors the C5 position for subsequent functionalization.[1][2]

  • Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), add 3-methylthiophene (1.0 equiv) and 2,2,6,6-tetramethylpiperidine (TMP-H, 0.1 equiv) to anhydrous tetrahydrofuran (B95107) (THF).

  • Magnesiation: Heat the solution to 66 °C. Add isopropylmagnesium chloride (i-PrMgCl, 1.1 equiv) dropwise. The reaction is slow and may require extended time (e.g., 36 hours) to reach high conversion.

  • Electrophilic Quench: Cool the resulting slurry of the magnesiated thiophene to the desired temperature for the electrophile addition (e.g., -20 °C for phthalic anhydride).

  • Addition: Add the electrophile (e.g., phthalic anhydride) solution dropwise to the magnesiated thiophene, maintaining the low temperature.

  • Workup: After the reaction is complete (monitor by TLC or GC), quench the reaction with water, followed by an acidic workup (e.g., 6 N HCl) to pH 2.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., MTBE), dry the combined organic layers, and concentrate under reduced pressure to obtain the crude product, which shows high regioselectivity for the 2,4-disubstituted product.[2]

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for creating substituted thiophenes, but it can be prone to regioselectivity issues depending on the nature of the starting materials. The reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters.[3]

Frequently Asked Questions & Troubleshooting

Q: My Fiesselmann synthesis is producing a mixture of 3-hydroxy- and 4-hydroxythiophene regioisomers. How can I control the outcome?

A: The regioselectivity in the Fiesselmann synthesis is determined by the initial nucleophilic attack of the thiolate on the α,β-acetylenic ester. This can be influenced by both the electronic and steric properties of the substituents on the alkyne.

Troubleshooting Steps:

  • Substrate Control: The most effective way to ensure high regioselectivity is through the choice of your starting acetylenic ester. A strong electronic bias (e.g., a powerful electron-withdrawing group at one end of the alkyne) will direct the initial Michael addition of the thiolate.

  • Base and Solvent: While substrate control is dominant, the choice of base (e.g., sodium ethoxide, potassium carbonate) and solvent can influence the reaction.[4] It is worth screening different base/solvent combinations. For example, using K₂CO₃ in some systems has been shown to provide high yield and complete regiocontrol.[4]

  • Alternative Precursors: If direct control is difficult, consider using precursors like ynone trifluoroborate salts, which can undergo a base-promoted condensation with alkylthiols with complete regiocontrol under mild conditions.[4]

G cluster_0 Fiesselmann Synthesis: Competing Pathways cluster_1 Pathway A (β-Attack) cluster_2 Pathway B (α-Attack) Start Alkyne + Thiolate IntermediateA Intermediate A (Thiolate adds to β-carbon) Start->IntermediateA IntermediateB Intermediate B (Thiolate adds to α-carbon) Start->IntermediateB ProductA Regioisomer 1 (e.g., 3-Hydroxy-2-ester) IntermediateA->ProductA Cyclization ProductB Regioisomer 2 (e.g., 4-Hydroxy-2-ester) IntermediateB->ProductB Cyclization

Caption: Competing cyclization pathways in the Fiesselmann synthesis.

Gewald Synthesis

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[5] While generally robust, regioselectivity can be a concern with unsymmetrical ketones.

Frequently Asked Questions & Troubleshooting

Q: I am using an unsymmetrical ketone in a Gewald reaction and obtaining a mixture of regioisomers. How can I favor one over the other?

A: The initial and rate-determining step of the Gewald reaction is typically the Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile.[5][6] The regioselectivity of the final thiophene is therefore locked in at this stage.

Troubleshooting Steps:

  • Steric Hindrance: The Knoevenagel condensation will generally occur at the less sterically hindered α-carbon of the ketone. To favor one isomer, choose a ketone where the steric environments of the two α-carbons are significantly different.

  • Base Selection: The choice of base (often a secondary amine like morpholine (B109124) or diethylamine) can influence the rate and selectivity of the initial condensation. While amines are traditional, other bases can be explored.

  • Reaction Conditions: Solvent-free conditions or microwave irradiation have been shown to improve yields and reaction times, and may influence selectivity in some cases.[7]

  • Pre-form the Enamine/Enolate: For absolute control, consider a stepwise approach. Pre-form the desired enamine or enolate of the unsymmetrical ketone before introducing the other components of the Gewald reaction. This ensures the C-C bond forms at the desired position.

Experimental Protocol: Solvent-Free Gewald Synthesis

This protocol describes a greener, solvent-free approach to the Gewald reaction.[7][8]

  • Mixing: In a flask or vial, combine the ketone (1.0 equiv), the α-cyanoester (e.g., ethyl cyanoacetate, 1.0 equiv), elemental sulfur (1.0 equiv), and morpholine (catalytic to stoichiometric amount, e.g., 10 mol% to 1.0 equiv).

  • Reaction: The mixture can be stirred at room temperature or heated (e.g., in an oven at 120 °C) until the reaction is complete.[7] The reaction progress can be monitored by TLC.

  • Workup: After completion, the crude product can be purified directly by flash column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

troubleshooting low conversion rates in Grignard-based synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting low conversion rates in Grignard-based synthesis pathways. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ensuring optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no conversion in a Grignard reaction?

A1: Low conversion rates in Grignard reactions are frequently traced back to a few critical factors:

  • Presence of Moisture: Grignard reagents are extremely potent bases and will react readily with any source of acidic protons, such as water.[1][2][3] This "quenching" of the reagent renders it inactive towards the intended electrophile, thereby reducing the yield.[2][4] The presence of naphthalene (B1677914) as a byproduct when using naphthylmagnesium bromide is a strong indicator of moisture contamination.[2]

  • Poor Quality or Passivated Magnesium: The surface of magnesium metal can become coated with a layer of magnesium oxide (MgO), which prevents it from reacting with the organic halide to form the Grignard reagent.[5][6]

  • Reaction Initiation Failure: The formation of the Grignard reagent is an exothermic process that requires an initiation step.[7] If the reaction fails to start, no product will be formed.[5] Visual cues for a successful initiation include bubbling at the magnesium surface, a noticeable warming of the reaction flask, and the mixture turning cloudy or grey-brown.[2]

  • Impure Starting Materials: The purity of the organic halide and the solvent is crucial. Any impurities can interfere with the reaction.[5][6]

Q2: How can I ensure my reaction conditions are sufficiently anhydrous?

A2: Maintaining anhydrous conditions is paramount for a successful Grignard reaction.[1] Key practices include:

  • Glassware Preparation: All glassware must be rigorously dried, either by oven-drying at >120°C overnight or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).[2][6][8]

  • Solvent Purity: Anhydrous grade solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), should be used.[9] These solvents are ideal as they are aprotic and can stabilize the Grignard reagent.[3][9] It is best practice to use freshly distilled solvents from a suitable drying agent or newly opened bottles of anhydrous solvent.[6]

  • Inert Atmosphere: The entire reaction should be conducted under a positive pressure of a dry, inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.[2][10]

Q3: My Grignard reaction is not starting. What troubleshooting steps can I take?

A3: If your reaction fails to initiate, you can try the following:

  • Magnesium Activation: If the magnesium turnings appear dull, they may be passivated.[6] You can activate the surface by:

    • Adding a small crystal of iodine. The disappearance of the iodine's color is an indicator of reaction initiation.[2][6]

    • Adding a few drops of 1,2-dibromoethane.[6]

    • Mechanically crushing the magnesium turnings in the flask with a dry stirring rod to expose a fresh surface.[6][11]

  • Gentle Heating: A gentle warming of the flask with a heat gun or in a warm water bath can provide the initial energy needed to start the reaction.[2][8] Once initiated, the exothermic nature of the reaction will typically sustain it.[7]

  • Sonication: Using an ultrasonic bath can help to clean the magnesium surface and promote initiation.[6]

Q4: I am observing significant side product formation. What are the common side reactions and how can they be minimized?

A4: Several side reactions can compete with the desired Grignard addition, leading to lower yields of the target product.

  • Wurtz Coupling: The Grignard reagent can react with the unreacted organic halide to form a homocoupled byproduct (R-R).[2][5] This is particularly prevalent with certain types of organic halides.

    • Mitigation: Slowly adding the organic halide to the magnesium turnings during the formation of the Grignard reagent helps to maintain a low concentration of the halide, thus minimizing this side reaction.[2][5]

  • Enolization: With sterically hindered ketones, the Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone to form an enolate.[12][13] Upon workup, this enolate is protonated back to the starting ketone, resulting in low conversion.

    • Mitigation: Lowering the reaction temperature can favor nucleophilic addition over enolization.[13] Additionally, a "reverse addition" (slowly adding the ketone to the Grignard reagent) can keep the ketone concentration low and reduce the likelihood of enolization.[13]

  • Reduction: In some cases, a hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon, reducing the ketone to an alcohol.[12][13] This is more common with bulky Grignard reagents.

  • Reaction with Esters: Grignard reagents typically add twice to esters, forming a tertiary alcohol.[14] Achieving mono-addition to form a ketone is challenging and often requires cryogenic temperatures.[15][16]

Troubleshooting Guides

Issue 1: Low or No Grignard Reagent Formation

This guide provides a systematic approach to diagnosing and resolving issues related to the initial formation of the Grignard reagent.

Troubleshooting Workflow for Grignard Reagent Formation

start Low or No Grignard Formation check_anhydrous Are all components (glassware, solvent, reagents) scrupulously dry? start->check_anhydrous dry_components Rigorously dry all glassware (oven or flame-dry). Use anhydrous solvent. check_anhydrous->dry_components No check_mg_quality Is the magnesium fresh and shiny? check_anhydrous->check_mg_quality Yes dry_components->check_mg_quality activate_mg Activate Magnesium: - Add iodine crystal - Add 1,2-dibromoethane - Crush turnings check_mg_quality->activate_mg No initiation Attempt Initiation: - Gentle warming - Sonication check_mg_quality->initiation Yes activate_mg->initiation check_halide Is the organic halide pure? initiation->check_halide purify_halide Purify halide (e.g., pass through alumina) check_halide->purify_halide No success Successful Grignard Formation check_halide->success Yes purify_halide->start start Low Product Yield side_reactions Are side products (e.g., Wurtz coupling, enolization) detected? start->side_reactions wurtz Wurtz Coupling Suspected side_reactions->wurtz Yes enolization Enolization/Reduction Suspected side_reactions->enolization Yes check_stoichiometry Is the stoichiometry of reagents correct? side_reactions->check_stoichiometry No optimize_addition Optimize Addition: - Slow addition of halide during Grignard formation wurtz->optimize_addition optimize_temp Optimize Temperature: - Lower reaction temperature - Reverse addition of electrophile enolization->optimize_temp optimize_addition->check_stoichiometry optimize_temp->check_stoichiometry titrate_grignard Titrate Grignard reagent to determine exact concentration. Adjust stoichiometry. check_stoichiometry->titrate_grignard Unsure incomplete_reaction Is the reaction going to completion? check_stoichiometry->incomplete_reaction Yes titrate_grignard->incomplete_reaction monitor_reaction Monitor reaction progress (TLC, GC, in-situ IR). Increase reaction time or temperature if necessary. incomplete_reaction->monitor_reaction No success Improved Product Yield incomplete_reaction->success Yes monitor_reaction->success

References

managing reaction temperature for oxidation of 5-chloro-2-acetylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oxidation of 5-chloro-2-acetylthiophene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing reaction temperature during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for oxidizing 5-chloro-2-acetylthiophene to 5-chloro-2-thiophenecarboxylic acid?

A1: The two primary methods for the oxidation of 5-chloro-2-acetylthiophene are the haloform reaction and oxidation with sodium chlorite (B76162). The haloform reaction is a widely used and efficient method that typically employs sodium hypochlorite (B82951) (bleach) in an alkaline solution.[1][2][3] An alternative method involves the use of sodium chlorite in the presence of a buffer, such as potassium dihydrogen phosphate (B84403), which offers mild reaction conditions.[4][5]

Q2: Why is temperature control so critical during the oxidation of 5-chloro-2-acetylthiophene?

A2: Precise temperature control is crucial to ensure reaction selectivity, maximize yield, and minimize the formation of byproducts. The oxidation reaction is often exothermic, and uncontrolled temperature increases can lead to side reactions, such as degradation of the thiophene (B33073) ring or over-oxidation.[6] For instance, in haloform reactions, maintaining a low temperature during the addition of the oxidant is essential to prevent unwanted side reactions and ensure the desired carboxylic acid is the major product.[2] Similarly, in TEMPO-catalyzed oxidations, which share mechanistic similarities, temperatures above 25°C can lead to the rapid decomposition of the catalyst.[6]

Q3: My reaction is experiencing a rapid, uncontrolled temperature increase (exotherm). What should I do?

A3: An uncontrolled exotherm is a significant safety concern and can negatively impact your reaction outcome. Immediate cooling with an ice bath is the first step. The rate of addition of the oxidizing agent should be slowed down or stopped until the temperature is back within the desired range. Vigorous stirring is also essential to ensure efficient heat dissipation throughout the reaction mixture. For future experiments, consider diluting your reagents or adding the oxidant more slowly from the beginning.

Q4: I am observing low yields of the desired 5-chloro-2-thiophenecarboxylic acid. Could improper temperature management be the cause?

A4: Yes, improper temperature is a likely cause of low yields. If the reaction temperature is too low, the reaction may proceed too slowly or not go to completion.[7] Conversely, if the temperature is too high, it can lead to the formation of unwanted byproducts or decomposition of the starting material or product.[8] It is important to adhere to the recommended temperature ranges for the specific protocol you are following.

Q5: What are the typical temperature ranges for the different oxidation methods?

A5: For the haloform reaction using sodium hypochlorite, the initial addition of the oxidant is often carried out at a low temperature, for example, by cooling the reaction mixture in an ice bath to below 40°C.[1] Some protocols even suggest starting at 0°C.[2] For the sodium chlorite method, the initial addition of reagents may be done at 0-10°C, followed by allowing the reaction to proceed at a controlled temperature of 20-30°C.[4] Another protocol suggests a reaction temperature of 40-50°C when using sodium hypochlorite.[9]

Troubleshooting Guide

This guide addresses specific issues you might encounter related to temperature management during the oxidation of 5-chloro-2-acetylthiophene.

Issue Potential Cause Recommended Action
Reaction temperature spikes during oxidant addition. The reaction is highly exothermic. The oxidant is being added too quickly. Inadequate cooling or stirring.Immediately cool the reaction vessel with an ice bath. Stop or slow down the addition of the oxidant. Ensure vigorous stirring to promote even heat distribution.
The reaction is sluggish or does not proceed to completion. The reaction temperature is too low.Gradually increase the temperature to the lower end of the recommended range for your protocol. Monitor the reaction progress by TLC or another appropriate method. Ensure the reagents are of good quality and correct concentration.
Formation of unidentified byproducts. The reaction temperature was too high, leading to side reactions or decomposition.Repeat the reaction, ensuring the temperature is maintained within the optimal range throughout the experiment. Consider a slower addition rate of the oxidant. Ensure excess oxidant is properly quenched at the end of the reaction.
Inconsistent results between batches. Poor temperature control and monitoring.Use a reliable thermometer and a controlled cooling/heating system (e.g., ice bath, water bath). Keep a detailed log of the reaction temperature at regular intervals for each batch to ensure reproducibility.

Experimental Protocols

Below are detailed methodologies for the two main oxidation reactions.

Protocol 1: Haloform Reaction using Sodium Hypochlorite

This protocol is adapted from general procedures for the haloform reaction on acetylthiophenes.[1][2]

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-chloro-2-acetylthiophene in a suitable solvent (e.g., diethyl ether, or conduct the reaction in an aqueous medium).[1]

  • Prepare an aqueous solution of sodium hypochlorite (bleach) with an excess of sodium hydroxide (B78521) in a separate beaker.[1]

2. Reaction Execution:

  • Cool the flask containing the 5-chloro-2-acetylthiophene solution in an ice bath.

  • Slowly add the alkaline sodium hypochlorite solution dropwise from the dropping funnel while maintaining vigorous stirring.

  • Carefully monitor the internal temperature and maintain it below 40°C during the addition.[1] Some protocols recommend maintaining the temperature at 0°C during the addition.[2]

  • After the addition is complete, continue stirring. The reaction is considered complete when the temperature of the mixture no longer rises and starts to fall to room temperature (25-30°C) without the cooling bath. This may take between 30 minutes and 4 hours.[1]

3. Work-up:

  • Add a solution of sodium bisulfite to quench any excess sodium hypochlorite.[1]

  • Transfer the mixture to a separatory funnel and separate the aqueous layer.

  • Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid, which should cause the 5-chloro-2-thiophenecarboxylic acid to precipitate.

  • Extract the acidified aqueous layer with a suitable organic solvent like diethyl ether.

  • Combine the organic extracts, wash with water, and dry over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure to isolate the crude product, which can be further purified by recrystallization.

Protocol 2: Oxidation using Sodium Chlorite

This protocol is based on a patented method for the preparation of 5-chloro-2-thiophenecarboxylic acid.[4]

1. Reaction Setup:

  • In a round-bottom flask, dissolve 5-chloro-2-acetylthiophene in acetone.

  • Prepare separate aqueous solutions of potassium dihydrogen phosphate and sodium chlorite.

2. Reaction Execution:

  • Cool the reaction system to 0-10°C.

  • At this temperature, add the aqueous solution of potassium dihydrogen phosphate dropwise.[4]

  • Following this, add the aqueous solution of sodium chlorite dropwise.

  • Once the additions are complete, allow the reaction temperature to rise to and be maintained at 20-30°C to complete the oxidation.[4]

3. Work-up:

  • After the reaction is complete (as determined by a suitable monitoring technique like TLC or HPLC), the product can be isolated.

  • The patent suggests that after the oxidizing reaction is complete, the 5-chlorothiophene-2-carboxylic acid can be isolated from the reaction system.[4] This would typically involve removing the acetone, followed by an aqueous workup similar to the one described in Protocol 1 (acidification and extraction).

Data Presentation

Table 1: Comparison of Reaction Temperatures for Different Oxidation Protocols

Oxidizing Agent Initial Temp. Reaction Temp. Reference
Sodium HypochloriteIce bath cooling< 40°C[1]
Sodium Hypochlorite0°CRoom Temperature[2]
Sodium Chlorite / KH2PO40-10°C20-30°C[4]
Sodium Hypochlorite40-50°C40-50°C (held for 4-6h)[9]
Chlorine Gas (on intermediate)-5 to 0°C15-30°C[5][10]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve 5-chloro-2-acetylthiophene in appropriate solvent cool Cool reaction mixture (e.g., 0-10°C) start->cool prep_oxidant Prepare oxidant solution (e.g., NaOCl/NaOH or NaClO2) add_oxidant Slowly add oxidant while monitoring temperature prep_oxidant->add_oxidant cool->add_oxidant maintain_temp Maintain reaction temperature (e.g., <40°C or 20-30°C) add_oxidant->maintain_temp stir Continue stirring until reaction is complete maintain_temp->stir quench Quench excess oxidant (e.g., with NaHSO3) stir->quench acidify Acidify aqueous layer (e.g., with HCl to pH 1) quench->acidify extract Extract with organic solvent acidify->extract isolate Dry and evaporate solvent to yield crude product extract->isolate purify Purify product (e.g., recrystallization) isolate->purify

Caption: General experimental workflow for the oxidation of 5-chloro-2-acetylthiophene.

Troubleshooting_Workflow cluster_high_temp High Temperature Issues cluster_low_temp Low Temperature Issues cluster_solutions_high Solutions for High Temperature cluster_solutions_low Solutions for Low Temperature start Problem with Reaction Temperature? exotherm Uncontrolled Exotherm start->exotherm Yes, too high byproducts Byproduct Formation start->byproducts Yes, byproducts seen slow_reaction Slow or Incomplete Reaction start->slow_reaction Yes, too low/slow solution1 Immediately cool with ice bath exotherm->solution1 solution2 Slow or stop oxidant addition exotherm->solution2 solution3 Ensure vigorous stirring exotherm->solution3 byproducts->solution2 solution4 Use more dilute reagents byproducts->solution4 solution5 Gradually increase temperature to recommended range slow_reaction->solution5 solution6 Monitor reaction by TLC/HPLC slow_reaction->solution6 solution7 Check reagent quality slow_reaction->solution7

Caption: Troubleshooting workflow for managing reaction temperature.

References

reducing impurities in the one-pot synthesis of 5-chlorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the one-pot synthesis of 5-chlorothiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common one-pot method for synthesizing 5-chlorothiophene-2-carboxylic acid?

A1: The most prevalent and direct one-pot synthesis involves the lithiation of 2-chlorothiophene (B1346680) using a strong base, typically n-butyllithium (n-BuLi), at very low temperatures, followed by quenching the resulting lithiated intermediate with carbon dioxide (CO2).

Q2: What are the critical parameters to control during this synthesis?

A2: Temperature control is paramount. The lithiation step must be conducted at very low temperatures (e.g., ≤ -30°C) to ensure the stability of the lithiated intermediate. The subsequent carboxylation with CO2 is exothermic, and the temperature must be carefully managed to prevent a rapid increase, which can lead to side reactions and impurity formation.

Q3: What are the common impurities I might encounter?

A3: Common impurities include unreacted 2-chlorothiophene, over-lithiated or di-lithiated species, and byproducts from the reaction of n-BuLi with CO2. Depending on the reaction conditions, you might also see the formation of tar-like substances due to the decomposition of the lithiated intermediate.

Q4: How can I purify the crude 5-chlorothiophene-2-carboxylic acid?

A4: Recrystallization is a common and effective purification method. A mixture of ethanol (B145695) and water is often used as the solvent system.[1] The crude product is dissolved in the hot solvent mixture and allowed to cool slowly, leading to the formation of purer crystals.

Q5: What analytical methods are suitable for assessing the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used technique to determine the purity of 5-chlorothiophene-2-carboxylic acid and to quantify related impurities.[2][3] Gas Chromatography (GC) can also be employed for purity analysis.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete lithiation. 2. Decomposition of the lithiated intermediate. 3. Inefficient carboxylation. 4. Loss of product during workup.1. Ensure the n-BuLi reagent is fresh and accurately titrated. Use a slight excess of n-BuLi. 2. Maintain a reaction temperature of ≤ -30°C during lithiation and carboxylation. 3. Introduce CO2 gas slowly or use finely crushed dry ice to ensure efficient mixing and reaction. 4. Carefully control the pH during acidification to ensure complete precipitation of the carboxylic acid.
High Levels of Unreacted 2-Chlorothiophene 1. Insufficient n-BuLi. 2. n-BuLi reagent has degraded.1. Use a slight molar excess of n-BuLi (e.g., 1.05-1.3 equivalents). 2. Use a freshly opened bottle of n-BuLi or titrate it before use.
Formation of a Dark, Tarry Precipitate 1. The reaction temperature was too high during lithiation or carboxylation, leading to the decomposition of the organolithium intermediate.1. Strictly maintain the reaction temperature at or below -30°C throughout the addition of n-BuLi and CO2. Ensure efficient cooling and stirring.
Product is Off-Color (Yellow or Brown) 1. Presence of colored impurities from side reactions. 2. Incomplete removal of colored byproducts during workup.1. Purify the crude product by recrystallization from an ethanol/water mixture. The use of activated carbon during recrystallization can help remove colored impurities.
Poorly Formed or Oily Product After Acidification 1. Incomplete reaction leading to a mixture of products. 2. Precipitation at too high a temperature.1. Ensure the reaction has gone to completion before quenching. 2. Cool the aqueous solution in an ice bath before and during acidification to promote the formation of a crystalline solid.

Experimental Protocols

Detailed Protocol for One-Pot Synthesis of 5-Chlorothiophene-2-carboxylic Acid

This protocol is a generalized procedure based on common laboratory practices for this synthesis.

Materials:

  • 2-Chlorothiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dry ice (solid CO2) or CO2 gas

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Dichloromethane or other suitable organic solvent for extraction

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

    • Cool the flask to ≤ -30°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Lithiation:

    • Dissolve 2-chlorothiophene in anhydrous THF and add it to the reaction flask.

    • Slowly add n-BuLi (typically 1.05-1.3 molar equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed -30°C.

    • After the addition is complete, stir the mixture at this temperature for at least 30 minutes.

  • Carboxylation:

    • While maintaining the low temperature, slowly add crushed dry ice in small portions to the reaction mixture. Alternatively, bubble CO2 gas through the solution. This step is exothermic, so careful monitoring and control of the temperature are crucial.

    • After the addition of CO2 is complete, allow the reaction mixture to slowly warm to room temperature.

  • Workup and Isolation:

    • Quench the reaction by slowly adding water.

    • Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated HCl. A white solid should precipitate.

    • Collect the solid by vacuum filtration and wash it with cold water.

  • Purification:

    • Recrystallize the crude product from a mixture of ethanol and water to obtain pure 5-chlorothiophene-2-carboxylic acid.

    • Dry the purified product under vacuum.

Data Presentation

Table 1: Purity and Yield Data from a Representative Synthesis

StagePurity (by HPLC)Yield
Crude Product92%[2]~75% (may be lower on a larger scale)
After Recrystallization98.8%[1]-

Note: Yields can vary significantly based on reaction scale and precise conditions.

Visualizations

Experimental Workflow

G Figure 1. One-Pot Synthesis Workflow cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Carboxylation cluster_3 Workup and Purification A 1. Add anhydrous THF to a flame-dried flask under inert atmosphere. B 2. Cool the flask to ≤ -30°C. A->B C 3. Add 2-chlorothiophene to the flask. B->C D 4. Slowly add n-BuLi, maintaining T ≤ -30°C. C->D E 5. Stir for at least 30 minutes. D->E F 6. Add dry ice or bubble CO2 gas, maintaining low temperature. E->F G 7. Allow the mixture to warm to room temperature. F->G H 8. Quench with water and perform extraction. G->H I 9. Acidify the aqueous layer to precipitate the product. H->I J 10. Filter and wash the solid. I->J K 11. Recrystallize from ethanol/water. J->K L 12. Dry the final product. K->L

Figure 1. One-Pot Synthesis Workflow
Troubleshooting Decision Tree

G Figure 2. Troubleshooting Decision Tree start Low Yield or High Impurity Levels q1 Was the reaction temperature maintained at ≤ -30°C? start->q1 q2 Was the n-BuLi reagent fresh and accurately titrated? q1->q2 Yes res_temp High temperature is the likely cause of decomposition and side reactions. Optimize cooling and addition rates. q1->res_temp No a1_yes Yes a1_no No q3 Was CO2 added slowly and with efficient stirring? q2->q3 Yes res_buli Inactive or insufficient n-BuLi resulted in incomplete reaction. Use fresh, titrated reagent. q2->res_buli No a2_yes Yes a2_no No res_co2 Poor CO2 addition can lead to localized heating and incomplete carboxylation. Improve mixing. q3->res_co2 No res_other Consider other factors: - Purity of starting materials - Effectiveness of workup q3->res_other Yes a3_yes Yes a3_no No

Figure 2. Troubleshooting Decision Tree
Impurity Formation Pathway

G Figure 3. Main Reaction and Impurity Formation cluster_main Main Reaction Pathway cluster_side Side Reactions / Impurity Formation start 2-Chlorothiophene inter 5-Lithio-2-chlorothiophene start->inter + n-BuLi (≤ -30°C) imp1 Unreacted 2-Chlorothiophene start->imp1 Incomplete Reaction prod 5-Chlorothiophene-2-carboxylic Acid inter->prod + CO2 imp2 Tar/Decomposition Products inter->imp2 Temperature > -30°C imp3 Di-carboxylated Species inter->imp3 Excess n-BuLi / CO2

Figure 3. Main Reaction and Impurity Formation

References

Validation & Comparative

Analytical Validation of 5-Chloro-thiophene-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methodologies for the structural validation of 5-chloro-thiophene-2-carboxylic acid. The accurate determination of its chemical structure and purity is paramount for its application in pharmaceutical synthesis and other research areas. This document outlines detailed experimental protocols and presents a comparative analysis of key analytical techniques, supported by experimental data where available.

Executive Summary

The structural integrity of this compound, a key building block in many synthetic pathways, is confirmed through a combination of chromatographic and spectroscopic techniques. This guide compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Each technique provides unique and complementary information essential for a comprehensive analytical validation.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, impurity profiling, or definitive structural elucidation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) SpectroscopyElemental Analysis
Principle Separation based on polarity, detection by UV-Vis or other detectors.Separation based on volatility and polarity, with mass-to-charge ratio detection.Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei.Identifies functional groups based on the absorption of infrared radiation.Determines the elemental composition of the compound.
Primary Use Quantitative analysis, purity determination, separation of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities, structural confirmation.Definitive structural elucidation, confirmation of atomic connectivity.Identification of functional groups present in the molecule.Confirmation of the empirical and molecular formula.
Selectivity Moderate to High (dependent on column and detector).Very High (mass spectral data provides structural information).Very High (provides unambiguous structural information).Moderate (identifies functional groups, not the entire structure).Low (provides elemental ratios, not structural information).
Sensitivity Moderate (typically µg/mL to ng/mL).High (typically ng/mL to pg/mL).Low (requires mg quantities).Moderate.High.
Quantitative Data Excellent (with proper validation).Good (with appropriate internal standards).Possible with internal standards (qNMR).Limited quantitative application.Excellent for elemental composition.
Sample Derivatization Generally not required.May be required to increase volatility.Not required.Not required.Not required.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and the determination of its purity.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of thiophene (B33073) derivatives.[1]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with 0.1% formic acid for improved peak shape) can be employed. A typical starting point is a 70:30 (v/v) mixture of 0.1% formic acid in water and acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration.

Validation Parameters (based on data for similar compounds):

ParameterTypical Performance
Linearity (r²) > 0.999[2]
Limit of Quantification (LOQ) 16.7 ppm[2]
Accuracy 98-102%
Precision (%RSD) < 2%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile impurities and confirming the molecular weight of the analyte.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Derivatization to a more volatile ester (e.g., methyl ester) may be necessary. Dissolve the derivatized or underivatized sample in a suitable volatile solvent like dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for the structural elucidation of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl3).

  • Experiments:

    • ¹H NMR: To determine the number and environment of protons.

    • ¹³C NMR: To determine the number and environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Expected ¹H NMR Spectral Data (in DMSO-d6): The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.[3]

Expected ¹³C NMR Spectral Data: The spectrum will show signals for the five carbon atoms in the molecule, including the carboxyl carbon, the two carbons double-bonded to the sulfur atom, and the two other carbons in the thiophene ring.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Spectral Range: 4000-400 cm⁻¹.

  • Expected Absorptions:

    • Broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).

    • C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

    • C=C stretching vibrations from the thiophene ring (around 1600-1400 cm⁻¹).

    • C-S stretching vibrations.

    • C-Cl stretching vibration.

Elemental Analysis

This technique is used to determine the percentage composition of carbon, hydrogen, chlorine, and sulfur in the compound, which helps in confirming the molecular formula.

  • Instrumentation: An elemental analyzer.

  • Principle: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, SO₂, and HCl) are quantitatively measured.

  • Expected Composition for C₅H₃ClO₂S:

    • Carbon (C): ~36.94%

    • Hydrogen (H): ~1.86%

    • Chlorine (Cl): ~21.80%

    • Sulfur (S): ~19.72%

    • Oxygen (O) (by difference): ~19.68%

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical validation process for this compound.

Analytical_Workflow cluster_0 Sample Reception and Preparation cluster_1 Structural Elucidation and Confirmation cluster_2 Purity and Quantitative Analysis cluster_3 Data Analysis and Validation Report Sample Test Sample of this compound Preparation Sample Preparation (Dissolution, Derivatization if needed) Sample->Preparation NMR NMR Spectroscopy (1H, 13C, 2D) Preparation->NMR MS Mass Spectrometry (via GC-MS) Preparation->MS FTIR FTIR Spectroscopy Preparation->FTIR Elemental Elemental Analysis Preparation->Elemental HPLC HPLC Analysis Preparation->HPLC GC GC-MS Analysis (Impurity Profiling) Preparation->GC Data_Analysis Data Interpretation and Comparison NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Elemental->Data_Analysis HPLC->Data_Analysis GC->Data_Analysis Report Final Validation Report Data_Analysis->Report

Caption: Overall workflow for the analytical validation of this compound.

Spectroscopic_Analysis_Pathway cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_FTIR FTIR Spectroscopy Start Structural Analysis of This compound H1_NMR 1H NMR (Proton Environment) Start->H1_NMR C13_NMR 13C NMR (Carbon Skeleton) Start->C13_NMR TwoD_NMR 2D NMR (COSY, HMBC) (Atom Connectivity) Start->TwoD_NMR GC_MS GC-MS (Molecular Weight) Start->GC_MS FTIR FTIR (Functional Groups) Start->FTIR Conclusion Definitive Structure Confirmed H1_NMR->Conclusion C13_NMR->Conclusion TwoD_NMR->Conclusion GC_MS->Conclusion FTIR->Conclusion

Caption: Signaling pathway for spectroscopic structural confirmation.

Chromatographic_Purity_Workflow cluster_HPLC HPLC Analysis cluster_GCMS GC-MS Analysis Input Sample for Purity Analysis HPLC_Method Reverse-Phase HPLC Input->HPLC_Method GCMS_Method Capillary GC-MS Input->GCMS_Method HPLC_Quant Quantification of Main Peak and Impurities HPLC_Method->HPLC_Quant Output Purity Report HPLC_Quant->Output GCMS_ID Identification of Volatile Impurities GCMS_Method->GCMS_ID GCMS_ID->Output

Caption: Experimental workflow for chromatographic purity assessment.

References

comparing synthesis routes for 5-chloro-thiophene-2-carboxylic acid efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 5-Chloro-thiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a crucial intermediate in the synthesis of numerous pharmaceuticals, most notably the anticoagulant Rivaroxaban.[1] The efficiency and cost-effectiveness of its production are therefore of significant interest in the pharmaceutical and chemical industries. This guide provides a comparative analysis of various synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the most common synthesis routes for this compound, allowing for a direct comparison of their efficiencies.

Route Starting Material Key Reagents Reaction Time Yield (%) Purity (%) Key Advantages Key Disadvantages
1 2-ThiophenecarboxaldehydeChlorine, Sodium Hydroxide (B78521)~10 hours~98.8%>98%One-pot procedure, high yield and purity.[2][3]Involves the use of hazardous chlorine gas.
2 2-Chlorothiophene (B1346680)n-Butyllithium, Carbon DioxideNot Specified~70.8%>99%High selectivity, good yield and purity.[4]Requires cryogenic conditions (-30°C or lower) and pyrophoric reagents.
3 5-Chloro-2-acetylthiopheneSodium Chlorite (B76162), Potassium Dihydrogen Phosphate (B84403)Not Specified~82.3%~98.9%Mild reaction conditions.[5]The starting material can be expensive and difficult to prepare.[6]
4 2-ChlorothiopheneTrichloroacetyl Chloride, Aluminum Trichloride, NaOHNot SpecifiedNot SpecifiedNot SpecifiedUtilizes common reagents.[2][7]Generates significant waste and the Friedel-Crafts reaction can have poor selectivity.[8]
5 2-Chloro-5-bromothiopheneMagnesium, Carbon DioxideNot SpecifiedNot SpecifiedNot SpecifiedA standard method for carboxylic acid synthesis.[2][7]The starting material is expensive, and Grignard reactions require anhydrous conditions.[6]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: One-Pot Synthesis from 2-Thiophenecarboxaldehyde

This method involves the chlorination of 2-thiophenecarboxaldehyde followed by an in-situ oxidation to the carboxylic acid.[3][6]

Step 1: Chlorination

  • In a suitable reactor, 2-thiophenecarboxaldehyde is treated with a chlorinating agent (e.g., chlorine gas).

  • The reaction is kept at a controlled temperature (e.g., -5 to 25°C) for a specified time (e.g., 1-3 hours) to form the intermediate, 5-chloro-2-thiophenecarboxaldehyde. This intermediate is used directly in the next step without isolation.[6]

Step 2: Oxidation

  • The reaction mixture containing 5-chloro-2-thiophenecarboxaldehyde is slowly added to a pre-cooled solution of sodium hydroxide (e.g., 20% aqueous solution at -5 to 0°C).

  • Chlorine gas is then introduced into the mixture while maintaining the temperature between 15-30°C for approximately 4 hours.

  • The reaction is allowed to continue for another 4 hours at the same temperature.

  • The reaction is quenched with a 10% aqueous sodium sulfite (B76179) solution.

  • The aqueous layer is separated and acidified with 30% hydrochloric acid to a pH of 1-2, causing the product to precipitate as a white solid.

  • The solid is collected by filtration, washed, and recrystallized from an ethanol/water mixture to yield this compound.[2][3]

Route 2: Synthesis from 2-Chlorothiophene via Lithiation

This route utilizes organolithium chemistry to achieve carboxylation at the 5-position of 2-chlorothiophene.[4]

  • To a solution of 2-chlorothiophene in an anhydrous solvent such as tetrahydrofuran (B95107) (THF), n-butyllithium (n-BuLi) is added dropwise at a low temperature (≤ -30°C).

  • The mixture is stirred for at least 30 minutes at this temperature to ensure complete lithiation.

  • Carbon dioxide gas is then bubbled through the reaction mixture.

  • The reaction is terminated, and the product is collected.

  • The crude product is dissolved in water, and the pH is adjusted to ~12 with a sodium hydroxide solution.

  • The aqueous solution is then acidified to a pH of ~2 with concentrated hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed, and dried to afford this compound.

Route 3: Oxidation of 5-Chloro-2-acetylthiophene

This method involves the oxidation of the acetyl group of 5-chloro-2-acetylthiophene to a carboxylic acid.[5]

  • 5-Chloro-2-acetylthiophene is dissolved in acetone.

  • An aqueous solution of potassium dihydrogen phosphate is added dropwise to the solution at a temperature of 0-10°C.

  • An aqueous solution of sodium chlorite is then added dropwise, and the reaction mixture is allowed to warm to 20-30°C and stirred until the reaction is complete.

  • The resulting product, 5-chlorothiophene-2-carboxylic acid, is then isolated and purified. The provided data suggests a yield of 82.3% and a purity of 98.9%.[5]

Synthesis Pathway Visualizations

The following diagrams illustrate the chemical transformations for the described synthesis routes.

G cluster_0 Route 1: One-Pot Synthesis 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde 5-Chloro-2-thiophenecarboxaldehyde 5-Chloro-2-thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde->5-Chloro-2-thiophenecarboxaldehyde Cl2 This compound This compound 5-Chloro-2-thiophenecarboxaldehyde->this compound 1. NaOH 2. Cl2

Caption: One-pot synthesis from 2-thiophenecarboxaldehyde.

G cluster_1 Route 2: From 2-Chlorothiophene 2-Chlorothiophene 2-Chlorothiophene 5-Lithio-2-chlorothiophene 5-Lithio-2-chlorothiophene 2-Chlorothiophene->5-Lithio-2-chlorothiophene n-BuLi This compound This compound 5-Lithio-2-chlorothiophene->this compound CO2

Caption: Synthesis from 2-chlorothiophene via lithiation.

G cluster_2 Route 3: From 5-Chloro-2-acetylthiophene 5-Chloro-2-acetylthiophene 5-Chloro-2-acetylthiophene This compound This compound 5-Chloro-2-acetylthiophene->this compound NaClO2, KH2PO4

Caption: Oxidation of 5-chloro-2-acetylthiophene.

G cluster_3 Route 4 & 5: Alternative Routes from 2-Chlorothiophene Derivatives 2-Chlorothiophene 2-Chlorothiophene Intermediate Intermediate 2-Chlorothiophene->Intermediate Trichloroacetyl Chloride, AlCl3 This compound This compound Intermediate->this compound Hydrolysis 2-Chloro-5-bromothiophene 2-Chloro-5-bromothiophene Grignard Reagent Grignard Reagent 2-Chloro-5-bromothiophene->Grignard Reagent Mg Grignard Reagent->this compound CO2

Caption: Routes from other 2-chlorothiophene derivatives.

References

A Spectroscopic Showdown: 5-Chloro- vs. 5-Bromo-thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and materials science, the subtle substitution of one halogen for another can dramatically alter a molecule's properties. This guide provides a detailed spectroscopic comparison of 5-chloro-thiophene-2-carboxylic acid and 5-bromo-thiophene-2-carboxylic acid, offering researchers, scientists, and drug development professionals a comprehensive look at their structural nuances through the lens of various analytical techniques. This comparison aims to elucidate the electronic and structural differences imparted by the chloro and bromo substituents on the thiophene (B33073) ring.

At a Glance: Key Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and 5-bromo-thiophene-2-carboxylic acid.

Table 1: ¹H NMR Data

CompoundSolventChemical Shift (ppm)MultiplicityAssignment
This compoundDMSO-d67.62, 7.23d, dThiophene H
5-bromo-thiophene-2-carboxylic acidCDCl3 (Predicted)10.87brs-COOH
7.63dThiophene H
7.11dThiophene H

Table 2: ¹³C NMR Data

CompoundC2 (-COOH)C3C4C5 (-X)
This compoundData not availableData not availableData not availableData not available
5-bromo-thiophene-2-carboxylic acidData not availableData not availableData not availableData not available

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)Assignment
This compoundBroad O-H stretch, C=O stretch, C-Cl stretchCarboxylic acid, Halogenated thiophene
5-bromo-thiophene-2-carboxylic acidBroad O-H stretch, C=O stretch, C-Br stretchCarboxylic acid, Halogenated thiophene

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragments
This compound162/164 (approx. 3:1 ratio)[M-OH]⁺, [M-COOH]⁺
5-bromo-thiophene-2-carboxylic acid206/208 (approx. 1:1 ratio)[M-OH]⁺, [M-COOH]⁺

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the title compounds.

G General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample 5-Halo-thiophene-2-carboxylic Acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure UV_Vis->Structure Comparison Comparative Analysis Structure->Comparison

Caption: A generalized workflow for the spectroscopic characterization and comparison of chemical compounds.

Structural and Spectroscopic Comparison

The substitution of chlorine with bromine at the 5-position of the thiophene-2-carboxylic acid introduces distinct changes in the spectroscopic properties, primarily due to the differences in electronegativity and atomic mass between the two halogens.

G Structural and Spectroscopic Comparison cluster_chloro This compound cluster_bromo 5-Bromo-thiophene-2-carboxylic Acid Chloro_Structure Structure: Thiophene ring with -Cl and -COOH Comparison Key Differences Chloro_Structure->Comparison Electronegativity: Cl > Br Chloro_NMR ¹H NMR: Slightly downfield shift of thiophene protons Chloro_MS MS: Molecular ion at m/z 162/164 (3:1) Chloro_IR IR: Characteristic C-Cl stretch Bromo_Structure Structure: Thiophene ring with -Br and -COOH Bromo_Structure->Comparison Atomic Mass: Br > Cl Bromo_NMR ¹H NMR: Slightly upfield shift of thiophene protons (vs. Chloro) Bromo_MS MS: Molecular ion at m/z 206/208 (1:1) Bromo_IR IR: Characteristic C-Br stretch at lower frequency Comparison->Chloro_NMR Comparison->Chloro_MS Comparison->Chloro_IR Comparison->Bromo_NMR Comparison->Bromo_MS Comparison->Bromo_IR

Caption: A diagram highlighting the key structural and resulting spectroscopic differences between the two compounds.

Detailed Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 or 400 MHz spectrometer.

  • Data Acquisition: ¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample was ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: FT-IR spectra were recorded on an FT-IR spectrometer.

  • Data Acquisition: Spectra were typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The spectrum of a pure KBr pellet was used as a background.

Mass Spectrometry (MS)
  • Sample Introduction: The solid sample was introduced into the mass spectrometer via a direct insertion probe.

  • Ionization: Electron Ionization (EI) at 70 eV was used to generate ions.

  • Instrumentation: A magnetic sector or quadrupole mass spectrometer was used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum was scanned over a suitable m/z range (e.g., 50-300 amu).

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound was prepared in a UV-transparent solvent (e.g., ethanol (B145695) or cyclohexane).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer was used.

  • Data Acquisition: The absorbance spectrum was recorded over a wavelength range of approximately 200-400 nm. The solvent was used as a reference.

Discussion of Spectroscopic Differences

The electronegativity of chlorine is higher than that of bromine. This generally leads to a greater deshielding effect on the adjacent protons in the ¹H NMR spectrum of the 5-chloro derivative compared to the 5-bromo analog. Consequently, the thiophene protons of this compound are expected to resonate at a slightly downfield (higher ppm) chemical shift.

In mass spectrometry, the most significant difference lies in the isotopic pattern of the molecular ion peak. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which results in two molecular ion peaks (M and M+2) with a 3:1 intensity ratio. Bromine, on the other hand, has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to M and M+2 peaks of nearly equal intensity. This provides a clear diagnostic tool to distinguish between the two compounds.

In infrared spectroscopy, the C-X stretching vibration is dependent on the mass of the halogen atom. The C-Cl bond is stronger and involves a lighter atom, so its stretching frequency will be higher than that of the C-Br bond. This difference can be observed in the fingerprint region of the IR spectrum.

Conclusion

The spectroscopic comparison of 5-chloro- and 5-bromo-thiophene-2-carboxylic acid reveals distinct and predictable differences in their NMR, mass, and IR spectra. These variations are primarily governed by the fundamental properties of the halogen substituents, namely their electronegativity and atomic mass. This guide provides a foundational understanding for researchers to readily distinguish and characterize these and similar halogenated thiophene derivatives, aiding in the advancement of their respective fields.

A Comparative Guide to the Biological Activity of 5-Chlorothiophene-2-Carboxylic Acid and Other Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 5-chlorothiophene-2-carboxylic acid with other thiophene (B33073) derivatives, supported by experimental data. Thiophene-based compounds are a significant class of heterocyclic molecules known for their wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting activities. The nature and position of substituents on the thiophene ring play a crucial role in determining the potency and selectivity of these biological activities.

Enzyme Inhibition Activity: D-Amino Acid Oxidase (DAO)

A key biological target for some thiophene derivatives is D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of schizophrenia. The inhibitory activity of 5-chlorothiophene-2-carboxylic acid and its analogs against human DAO has been quantified, providing a clear basis for structure-activity relationship (SAR) analysis.

Quantitative Data: Inhibition of Human D-Amino Acid Oxidase (DAO)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiophene carboxylic acid derivatives against human DAO.

Compound IDStructureR1R2R3IC50 (µM)
1a Thiophene-2-carboxylic acidHHH7.8
1b 5-Fluorothiophene-2-carboxylic acidFHH1.1
1c 5-Chlorothiophene-2-carboxylic acid Cl H H 0.55
1d 5-Bromothiophene-2-carboxylic acidBrHH0.81
1e 5-Methylthiophene-2-carboxylic acidCH3HH6.4
1i 4-Fluorothiophene-2-carboxylic acidHFH2.5
1j 4-Methylthiophene-2-carboxylic acidHCH3H1.8
1k 4,5-Difluorothiophene-2-carboxylic acidFFH0.09
1n 3-Fluorothiophene-2-carboxylic acidHHF>100
2a Thiophene-3-carboxylic acid---4.4
2b 5-Chlorothiophene-3-carboxylic acid---0.04
2d 2,5-Dichlorothiophene-3-carboxylic acid---1.3

Data sourced from a study on the structural basis of potent inhibition of D-amino acid oxidase by thiophene carboxylic acids.

Structure-Activity Relationship (SAR) for DAO Inhibition

The data reveals key structural requirements for potent DAO inhibition by thiophene carboxylic acids.

SAR_DAO_Inhibition cluster_positions Substituent Position cluster_activity Impact on DAO Inhibition Thiophene_Ring Thiophene Ring C5 5-Position Thiophene_Ring->C5 Halogen (F, Cl, Br) at this position C4 4-Position Thiophene_Ring->C4 Small Substituent (F, CH3) C3 3-Position Thiophene_Ring->C3 Substitution Potent_Inhibition Potent Inhibition C5->Potent_Inhibition Moderate_Inhibition Moderate Inhibition C4->Moderate_Inhibition Reduced_Activity Reduced/No Activity C3->Reduced_Activity

Caption: SAR of Thiophene-2-Carboxylic Acids on DAO.

Anticancer Activity

Thiophene derivatives are a well-established class of anticancer agents, with their mechanism of action often involving the inhibition of critical cellular processes like cell proliferation and the induction of apoptosis.[1] The cytotoxic effects of various thiophene derivatives have been evaluated against a range of cancer cell lines.

Representative Anticancer Activity of Thiophene Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of selected thiophene derivatives from various studies. Note: These values are from different studies and should not be directly compared due to variations in experimental conditions.

Compound TypeCancer Cell LineIC50 (µM)
Thiophene Carboxamide Derivative (2b)Hep3B5.46
Thiophene Carboxamide Derivative (2d)Hep3B8.85
Thiophene Carboxamide Derivative (2e)Hep3B12.58
Thiophene-based CA-4 BiomimeticA278012
Thiophene-based CA-4 BiomimeticA2780CP10
General Apoptotic Pathway Induced by Thiophene Derivatives

Thiophene derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway Thiophene Thiophene Derivative Mitochondria Mitochondria Thiophene->Mitochondria Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas) Thiophene->Death_Receptor Extrinsic Pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase8 Caspase-8 Death_Receptor->Caspase8 FADD/TRADD Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of cellular proteins

Caption: Generalized Apoptotic Signaling by Thiophenes.

Antimicrobial Activity

Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

Representative Antimicrobial Activity of Thiophene Derivatives

The following table presents MIC values for various thiophene derivatives against different microbial strains from multiple studies. Note: Direct comparison is not advisable due to differing experimental parameters.

Compound TypeMicrobial StrainMIC (µg/mL)
2-Thiophene Carboxylic Acid ThioureidesBacillus subtilis7.8 - 125
2-Thiophene Carboxylic Acid ThioureidesStaphylococcus aureus (MDR)125 - 500
2-Thiophene Carboxylic Acid ThioureidesGram-negative clinical strains31.25 - 250
2-Thiophene Carboxylic Acid ThioureidesCandida albicans31.25 - 62.5
Thiophene-substituted heterocyclesColistin-Resistant A. baumannii16 - 32 (mg/L)
Thiophene-substituted heterocyclesColistin-Resistant E. coli8 - 32 (mg/L)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Experimental Workflow for Biological Activity Screening

Experimental_Workflow Start Start: Synthesized Thiophene Derivatives Primary_Screening Primary Screening (e.g., Single High Concentration) Start->Primary_Screening Dose_Response Dose-Response Assay (e.g., MTT, MIC) Primary_Screening->Dose_Response Active Compounds Hit_Identification Hit Identification (Active Compounds) Dose_Response->Hit_Identification Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis Assay, Enzyme Kinetics) Hit_Identification->Mechanism_Study Potent Hits Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Study->Lead_Optimization

Caption: Workflow for Biological Activity Screening.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the thiophene derivatives and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial/Fungal Strain Preparation: Culture the microbial strain in an appropriate broth to the logarithmic growth phase and standardize the inoculum density.

  • Compound Dilution: Prepare two-fold serial dilutions of the thiophene derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro D-Amino Acid Oxidase (DAO) Inhibition Assay

This coupled-enzyme assay measures the production of hydrogen peroxide (H₂O₂), a product of the DAO-catalyzed oxidation of its substrate.

  • Reagent Preparation: Prepare solutions of human DAO (hDAO), the substrate (e.g., putrescine), horseradish peroxidase (HRP), and a chromogen (e.g., ABTS) in a suitable buffer.

  • Assay Setup: In a 96-well microplate, add buffer, the test compound at various concentrations, hDAO solution, and the HRP/ABTS solution. Pre-incubate the mixture.

  • Reaction Initiation: Start the reaction by adding the substrate solution.

  • Measurement: Immediately measure the increase in absorbance at a specific wavelength (e.g., 414 nm) over time in kinetic mode.

  • Data Analysis: Calculate the initial reaction rates and the percent inhibition of DAO activity for each inhibitor concentration to determine the IC50 value.

References

A Comparative Cost-Benefit Analysis of Ibuprofen Synthesis: The Boots Process vs. the BHC Process

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision that balances economic viability with environmental responsibility. This guide provides a detailed cost-benefit analysis of two landmark industrial syntheses of Ibuprofen: the traditional Boots process and the greener Boots-Hoechst-Celanese (BHC) process. This comparison highlights the evolution of chemical synthesis towards more efficient and sustainable methodologies, supported by quantitative data and detailed experimental protocols.

At a Glance: Performance and Cost Comparison

The BHC process represents a significant leap forward in green chemistry, streamlining the synthesis of Ibuprofen from six steps to three. This not only improves the overall yield and atom economy but also offers substantial cost savings and a reduced environmental footprint. The following tables summarize the key performance metrics and a comparative cost analysis of the two routes.

Table 1: Performance Metrics of the Boots vs. BHC Synthesis of Ibuprofen
MetricBoots ProcessBHC Process (Green Synthesis)
Number of Steps 63
Starting Material IsobutylbenzeneIsobutylbenzene
Overall Yield ~40%[1]~77-80%[1]
Atom Economy 40%[1][2]77% (approaching 99% with acetic acid recovery)[1][3]
Key Reagents Acetic anhydride (B1165640), Ethyl chloroacetate (B1199739), Hydroxylamine[1]Acetic anhydride, Hydrogen, Carbon monoxide[1]
Catalyst(s) Aluminum trichloride (B1173362) (stoichiometric)Hydrogen fluoride (B91410) (recyclable), Raney Nickel, Palladium complex[4]
Primary Byproducts Large quantities of aluminum trichloride hydrate (B1144303) and other inorganic salts[1]Acetic acid (recyclable)[1][3]
Table 2: Comparative Cost Analysis of Starting Materials and Catalysts
ComponentBoots Process (per kg of Ibuprofen)BHC Process (per kg of Ibuprofen)Indicative Price (USD/kg)
Isobutylbenzene Higher consumption due to lower yieldLower consumption due to higher yield$1.60 - $2.10[5][6][7]
Acetic Anhydride RequiredRequired$0.51 - $1.02[4][8][9]
Aluminum Chloride Stoichiometric amounts requiredNot required$0.30 - $0.74[10][11]
Raney Nickel Not requiredCatalytic amounts required~$22.00 (as 50% slurry)[12][13]
Palladium on Carbon Not requiredCatalytic amounts requiredVaries significantly based on Pd content ($150/g for 10% Pd/C)[3][14]
Hydrogen Fluoride Not requiredCatalytic amounts, recyclable[15]Price varies, but recyclability reduces overall cost

Note: Prices are indicative and can vary based on supplier, purity, and market conditions. The cost per kg of Ibuprofen would also need to factor in solvent usage, energy consumption, waste disposal, and labor costs, which are significantly lower for the more efficient BHC process.

Experimental Protocols and Methodologies

The following sections detail the synthetic steps for both the Boots and the BHC processes for producing Ibuprofen, starting from isobutylbenzene.

The Boots Synthesis of Ibuprofen (6 Steps)

The traditional Boots process is a six-step synthesis characterized by the use of stoichiometric reagents, leading to a low atom economy and significant waste generation.[1][2]

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using a stoichiometric amount of aluminum trichloride as a catalyst to form 4'-isobutylacetophenone (B122872).[1] The reaction is typically carried out at a low temperature (-10°C to -30°C) to ensure high para-selectivity.[16]

  • Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate in a Darzens condensation to form an α,β-epoxy ester.[1][17] This reaction is typically carried out in the presence of a base like sodium ethoxide.

  • Hydrolysis and Decarboxylation: The epoxy ester is then hydrolyzed and decarboxylated to yield an aldehyde.[1]

  • Oxime Formation: The aldehyde is reacted with hydroxylamine (B1172632) to form an aldoxime.[18]

  • Nitrile Formation: The aldoxime is dehydrated to form a nitrile.[18]

  • Hydrolysis: The final step involves the hydrolysis of the nitrile to yield Ibuprofen.[1][18]

The BHC "Green" Synthesis of Ibuprofen (3 Steps)

The BHC process is a more modern and environmentally friendly alternative that employs catalytic and high-atom-economy reactions.[3][4]

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride as both a catalyst and a solvent.[1][15] The hydrogen fluoride can be recovered and reused with high efficiency.[15] This step produces 4'-isobutylacetophenone.

  • Catalytic Hydrogenation: The 4'-isobutylacetophenone is then reduced to 1-(4-isobutylphenyl)ethanol (B131453) using hydrogen gas in the presence of a Raney nickel or palladium on carbon catalyst.[1][19] This reaction typically proceeds with high yield (>96%) under mild conditions.[20][21]

  • Carbonylation: The final step is the carbonylation of the alcohol with carbon monoxide using a palladium catalyst (e.g., PdCl2(PPh3)2) to directly form Ibuprofen.[1][19] This step is carried out under pressure (around 50 bar of CO).[19]

Visualizing the Synthetic Pathways and Decision-Making Process

The following diagrams, generated using Graphviz, illustrate the workflows of the two synthetic routes and the key factors influencing the choice of a synthesis method.

Boots_Process cluster_0 The Boots Synthesis of Ibuprofen (6 Steps) Isobutylbenzene Isobutylbenzene 4'-Isobutylacetophenone 4'-Isobutylacetophenone Isobutylbenzene->4'-Isobutylacetophenone 1. Friedel-Crafts Acylation (AlCl3, Acetic Anhydride) α,β-Epoxy Ester α,β-Epoxy Ester 4'-Isobutylacetophenone->α,β-Epoxy Ester 2. Darzens Reaction (Ethyl Chloroacetate, Base) Aldehyde Aldehyde α,β-Epoxy Ester->Aldehyde 3. Hydrolysis & Decarboxylation Aldoxime Aldoxime Aldehyde->Aldoxime 4. Oxime Formation (Hydroxylamine) Nitrile Nitrile Aldoxime->Nitrile 5. Dehydration Ibuprofen Ibuprofen Nitrile->Ibuprofen 6. Hydrolysis

Workflow for the traditional Boots synthesis of Ibuprofen.

BHC_Process cluster_1 The BHC 'Green' Synthesis of Ibuprofen (3 Steps) Isobutylbenzene Isobutylbenzene 4'-Isobutylacetophenone 4'-Isobutylacetophenone Isobutylbenzene->4'-Isobutylacetophenone 1. Friedel-Crafts Acylation (HF, Acetic Anhydride) 1-(4-Isobutylphenyl)ethanol 1-(4-Isobutylphenyl)ethanol 4'-Isobutylacetophenone->1-(4-Isobutylphenyl)ethanol 2. Catalytic Hydrogenation (H2, Raney Ni or Pd/C) Ibuprofen Ibuprofen 1-(4-Isobutylphenyl)ethanol->Ibuprofen 3. Carbonylation (CO, Pd Catalyst)

Workflow for the greener BHC synthesis of Ibuprofen.

Cost_Benefit_Analysis cluster_2 Cost-Benefit Analysis: Starting Material & Synthesis Route Selection Starting_Material_Selection Starting_Material_Selection Economic_Factors Economic Factors Starting_Material_Selection->Economic_Factors Performance_Metrics Performance Metrics Starting_Material_Selection->Performance_Metrics Environmental_Impact Environmental & Safety Starting_Material_Selection->Environmental_Impact Cost_of_Raw_Materials Cost_of_Raw_Materials Economic_Factors->Cost_of_Raw_Materials Cost of Raw Materials Catalyst_Cost_and_Recyclability Catalyst_Cost_and_Recyclability Economic_Factors->Catalyst_Cost_and_Recyclability Catalyst Cost & Recyclability Energy_Consumption Energy_Consumption Economic_Factors->Energy_Consumption Energy Consumption Waste_Disposal_Costs Waste_Disposal_Costs Economic_Factors->Waste_Disposal_Costs Waste Disposal Costs Number_of_Steps Number_of_Steps Performance_Metrics->Number_of_Steps Number of Synthetic Steps Overall_Yield Overall_Yield Performance_Metrics->Overall_Yield Overall Yield Atom_Economy Atom_Economy Performance_Metrics->Atom_Economy Atom Economy Process_Mass_Intensity Process_Mass_Intensity Performance_Metrics->Process_Mass_Intensity Process Mass Intensity Toxicity_of_Reagents Toxicity_of_Reagents Environmental_Impact->Toxicity_of_Reagents Toxicity of Reagents Nature_of_Byproducts Nature_of_Byproducts Environmental_Impact->Nature_of_Byproducts Nature of Byproducts Solvent_Usage Solvent_Usage Environmental_Impact->Solvent_Usage Solvent Usage Process_Safety Process_Safety Environmental_Impact->Process_Safety Process Safety

Key factors in the cost-benefit analysis for selecting a synthetic route.

References

A Comparative Guide to Assessing the Purity of Commercial 5-Chloro-thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensure the reliability, reproducibility, and safety of their work. 5-Chloro-thiophene-2-carboxylic acid is a vital building block in the synthesis of various pharmaceuticals, most notably the anticoagulant Rivaroxaban.[1][2] Given its critical role, a thorough assessment of its purity is essential.

This guide provides a comparative analysis of the purity of commercial-grade this compound against a common alternative, thiophene-2-carboxylic acid. We present detailed experimental protocols for key analytical techniques and supporting data to aid in the selection of appropriate quality control measures.

Comparison of Commercial Grades: this compound vs. Thiophene-2-carboxylic Acid

The primary distinction between these two compounds is the presence of a chlorine atom on the thiophene (B33073) ring of this compound. This substitution can influence the impurity profile, arising from different synthetic routes.[3][4] Thiophene-2-carboxylic acid, a more fundamental thiophene derivative, serves as a useful benchmark for comparison.[5][6]

A summary of typical purity and impurity profiles for high-grade commercial batches is presented below.

Table 1: Comparative Purity Analysis

ParameterThis compoundThiophene-2-carboxylic Acid
Purity (by HPLC, Area %) ≥ 98.5%≥ 99.0%
Major Impurity 2,5-dichlorothiophene2-acetylthiophene
Typical Impurity Levels (by HPLC) < 0.5%< 0.3%
Other Potential Impurities Starting materials from synthesis, other isomersThiophene, other isomers
Appearance White to off-white solidWhite crystalline powder
Melting Point 154-158 °C125-127 °C

Experimental Protocols for Purity Assessment

A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for quantitative purity determination due to its high resolution and sensitivity.[7]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL of the thiophene carboxylic acid sample in the mobile phase. Dilute to a working concentration of 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.

Data Presentation:

The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Table 2: Representative HPLC Data

CompoundRetention Time (min)Peak Area (%)
This compound
2,5-dichlorothiophene3.10.4
This compound4.599.1
Unidentified Impurity5.20.5
Thiophene-2-carboxylic Acid
Thiophene-2-carboxaldehyde2.90.2
Thiophene-2-carboxylic Acid3.899.5
2-acetylthiophene4.30.3
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities. For carboxylic acids, derivatization is often necessary to improve chromatographic performance.

Experimental Protocol:

  • Derivatization (Silylation): To a vial containing ~5 mg of the sample, add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 500 µL of pyridine. Heat at 70°C for 30 minutes.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40-450.

Data Presentation:

Impurity identification is achieved by comparing the mass spectra of observed peaks with spectral libraries (e.g., NIST). Quantification can be performed using the peak area percentages.

Table 3: Representative GC-MS Impurity Profile for this compound

Retention Time (min)Proposed ImpurityKey Mass Fragments (m/z)Area (%)
8.2TMS-derivative of starting material(Specific to synthesis route)0.2
10.5TMS-derivative of this compound(Characteristic fragments)99.6
11.8TMS-derivative of an isomer(Characteristic fragments)0.2
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative purity assessment (qNMR) without the need for reference standards for each impurity.[7]

Experimental Protocol:

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve in 0.6 mL of the deuterated solvent in an NMR tube.

  • Acquisition: Acquire standard ¹H and ¹³C NMR spectra. For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

Data Presentation:

Purity is assessed by comparing the integral of the signals corresponding to the main compound with those of any observed impurities.

Table 4: Representative ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (ppm)MultiplicityIntegrationAssignment
13.5 (broad s)s1H-COOH
7.85d1HThiophene H
7.20d1HThiophene H

Note: Impurity signals would appear as additional peaks with integrations corresponding to their relative abundance.

Visualization of Workflows

To aid in the practical application of these methods, the following diagrams illustrate a general workflow for purity assessment and a decision-making process for selecting the most appropriate analytical technique.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Initial Screening cluster_2 Impurity Identification & Confirmation cluster_3 Final Assessment start Receive Commercial Sample prep Sample Preparation (Dissolution, Derivatization) start->prep hplc HPLC Analysis (Quantitative Purity) prep->hplc gcms GC-MS Analysis (Volatile Impurities) hplc->gcms nmr NMR Spectroscopy (Structural Confirmation) hplc->nmr report Generate Certificate of Analysis gcms->report nmr->report

Caption: General workflow for the purity assessment of a commercial chemical.

Analytical_Method_Selection cluster_goals Analysis Type cluster_methods Recommended Method start Purity Assessment Goal quant Quantitative Purity start->quant ident Impurity Identification start->ident struct Structural Confirmation start->struct hplc HPLC quant->hplc High Precision ident->hplc Known Impurities gcms GC-MS ident->gcms Volatile Impurities nmr NMR struct->nmr Definitive Structure

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Guide to Alternative Building Blocks for 5-Chlorothiophene-2-Carboxylic Acid in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of building blocks is a cornerstone of modern drug discovery and development. 5-Chlorothiophene-2-carboxylic acid has proven to be a valuable scaffold, most notably as a key intermediate in the synthesis of the blockbuster anticoagulant, Rivaroxaban.[1] However, the quest for improved pharmacological profiles, novel intellectual property, and optimized synthetic routes necessitates the exploration of alternative heterocyclic building blocks. This guide provides an objective comparison of viable alternatives to 5-chlorothiophene-2-carboxylic acid, supported by experimental data, detailed protocols, and a visual representation of a relevant signaling pathway.

Performance Comparison of Alternative Building Blocks

The efficacy of a drug molecule is exquisitely sensitive to its chemical structure. The replacement of the 5-chlorothiophene-2-carboxylic acid moiety with bioisosteric alternatives can significantly impact a compound's inhibitory activity. The following table summarizes the in vitro activity of Rivaroxaban and its analogs, where the 5-chlorothiophene-2-carboxylic acid core has been replaced by other heterocyclic structures, against their biological target, Factor Xa (FXa).

Compound/Building BlockStructure of Heterocyclic CoreTargetIC50 (nM)Reference
Rivaroxaban (5-Chlorothiophene-2-carboxylic acid)Factor Xa1.29[1]
Analog 1 (Thiazole-2-carboxylic acid derivative)Factor Xa>1000[2]
Analog 2 (Anthranilate derivative)Factor Xa25.0[1]
Analog 3 (Brominated Anthranilate derivative)Factor Xa13.4[1]

Note: The structures of the heterocyclic cores are representative examples. The full structures of the analogs include the core coupled to the rest of the Rivaroxaban scaffold. Lower IC50 values indicate higher potency.

The data clearly indicates that while bioisosteric replacements for the 5-chlorothiophene-2-carboxylic acid moiety are synthetically accessible, they often result in a significant loss of potency against Factor Xa. For instance, the replacement with a thiazole (B1198619) derivative leads to a dramatic decrease in activity.[2] However, anthranilate-based analogs show more promise, although still not surpassing the potency of the original Rivaroxaban.[1] These findings underscore the critical role of the specific electronic and steric properties of the 5-chlorothiophene-2-carboxylic acid in its interaction with the target enzyme.

Experimental Protocols

The following are representative experimental protocols for the synthesis of a key intermediate and the final coupling step to form a drug analog.

Protocol 1: Synthesis of 5-Substituted-Furan-2-Carboxylic Acid

This protocol describes a general method for the synthesis of 5-aryl-furan-2-carboxylic acid, a potential alternative to 5-chlorothiophene-2-carboxylic acid, using a Suzuki coupling followed by hydrolysis.[3]

Materials:

  • Methyl 5-bromofuran-2-carboxylate

  • (Substituted-phenyl)boronic acid

  • Pd(PPh₃)₂Cl₂

  • 2 M Sodium carbonate solution

  • 1,4-Dioxane

  • Sodium hydroxide (B78521)

  • Methanol

  • Water

  • 1 M Hydrochloric acid

Procedure:

  • Suzuki Coupling: In a round-bottom flask, dissolve methyl 5-bromofuran-2-carboxylate and the desired (substituted-phenyl)boronic acid in 1,4-dioxane.

  • Add Pd(PPh₃)₂Cl₂ and 2 M aqueous sodium carbonate solution.

  • Heat the mixture at 90 °C overnight under a nitrogen atmosphere.

  • After cooling, extract the mixture with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the methyl 5-(substituted-phenyl)furan-2-carboxylate.

  • Hydrolysis: Dissolve the purified ester in a 2:1 mixture of water and methanol.

  • Add sodium hydroxide and reflux the mixture for 3 hours.

  • After cooling, partially concentrate the mixture in vacuo to remove the methanol.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to yield the 5-(substituted-phenyl)furan-2-carboxylic acid.

Protocol 2: Amide Coupling to Synthesize a Rivaroxaban Analog

This protocol outlines the final amide bond formation step, coupling a heterocyclic carboxylic acid (the alternative building block) to the core amine of the Rivaroxaban scaffold. This procedure is adapted from a known synthesis of Rivaroxaban.[4]

Materials:

  • (S)-4-(4-(5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one

  • Alternative heterocyclic carboxylic acid (e.g., 5-phenylfuran-2-carboxylic acid)

  • Thionyl chloride or other coupling agent (e.g., HATU)

  • Triethylamine (B128534) (TEA) or other base

  • Anhydrous dichloromethane (B109758) (DCM)

Procedure:

  • Acid Chloride Formation (if using thionyl chloride): In a flame-dried flask under a nitrogen atmosphere, suspend the alternative heterocyclic carboxylic acid in an excess of thionyl chloride.

  • Reflux the mixture for 2 hours.

  • Remove the excess thionyl chloride under vacuum to yield the crude acid chloride.

  • Amide Coupling: Dissolve the (S)-4-(4-(5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one and triethylamine in anhydrous DCM and cool to 0 °C.

  • Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to the amine solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and wash the solid product with DCM.

  • Dry the solid under reduced pressure to obtain the final Rivaroxaban analog.

Mandatory Visualization

Factor Xa Signaling Pathway

Factor Xa, the target of Rivaroxaban and its analogs, is a critical enzyme in the coagulation cascade. Beyond its role in blood clotting, Factor Xa can also initiate cellular signaling pathways, primarily through the activation of Protease-Activated Receptors (PARs), such as PAR-1 and PAR-2.[5][6] This signaling can lead to various cellular responses, including inflammation. The following diagram illustrates a simplified representation of this pathway.

FactorXa_Signaling FXa Factor Xa PAR1 PAR-1 FXa->PAR1 Activation PAR2 PAR-2 FXa->PAR2 Activation G_protein G-protein Coupling PAR1->G_protein PAR2->G_protein Downstream Downstream Signaling Cascades (e.g., ERK1/2) G_protein->Downstream Inflammation Pro-inflammatory Cytokine Expression Downstream->Inflammation

Caption: Simplified Factor Xa signaling pathway leading to inflammation.

Experimental Workflow: Synthesis of a Rivaroxaban Analog

The synthesis of a Rivaroxaban analog involves a multi-step process, beginning with the preparation of the alternative heterocyclic carboxylic acid and culminating in its coupling with the core amine scaffold.

Analog_Synthesis_Workflow start Starting Materials (e.g., Bromo-furan ester, Boronic Acid) suzuki Suzuki Coupling start->suzuki hydrolysis Ester Hydrolysis suzuki->hydrolysis alt_acid Alternative Heterocyclic Carboxylic Acid hydrolysis->alt_acid coupling Amide Coupling alt_acid->coupling amine_core Rivaroxaban Amine Core amine_core->coupling analog Final Rivaroxaban Analog coupling->analog

Caption: Workflow for the synthesis of a Rivaroxaban analog.

References

Characterization of Impurities in 5-Chlorothiophene-2-Carboxylic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 5-chlorothiophene-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals. The objective is to offer a data-driven resource for selecting the most appropriate analytical technique for impurity profiling, ensuring the quality and safety of the final drug product.

Introduction to 5-Chlorothiophene-2-Carboxylic Acid and its Impurities

5-Chlorothiophene-2-carboxylic acid (5-CTCA) is a vital building block in organic synthesis, most notably in the production of the anticoagulant drug Rivaroxaban.[1] The purity of 5-CTCA is of paramount importance as impurities can potentially be carried through the synthetic process, impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities in 5-CTCA can originate from various sources, including the starting materials, intermediates, byproducts of side reactions during synthesis, and degradation products.

Understanding the potential impurity profile is the first step in developing robust analytical methods for their control. The synthetic pathways to 5-CTCA dictate the likely process-related impurities.

Synthetic Pathways and Potential Impurities

Several synthetic routes to 5-chlorothiophene-2-carboxylic acid have been reported, each with a unique potential impurity profile. The choice of starting material and reaction conditions directly influences the types of impurities that may be present.

Potential Impurity Formation in 5-CTCA Synthesis cluster_route1 Route 1: From 2-Chlorothiophene cluster_route2 Route 2: From 2-Thiophenecarboxaldehyde cluster_route3 Route 3: From 5-Chloro-2-acetylthiophene 2-Chlorothiophene 2-Chlorothiophene Friedel-Crafts Acylation Friedel-Crafts Acylation 2-Chlorothiophene->Friedel-Crafts Acylation Impurity_A Unreacted 2-Chlorothiophene 2-Chlorothiophene->Impurity_A Intermediate_1 2-(Trichloroacetyl)-5-chlorothiophene Friedel-Crafts Acylation->Intermediate_1 Impurity_B Di-acylated byproduct Friedel-Crafts Acylation->Impurity_B Hydrolysis_1 Hydrolysis_1 Intermediate_1->Hydrolysis_1 5-CTCA_1 5-Chlorothiophene-2-carboxylic Acid Hydrolysis_1->5-CTCA_1 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde Chlorination Chlorination 2-Thiophenecarboxaldehyde->Chlorination Impurity_C Unreacted 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde->Impurity_C Intermediate_2 5-Chloro-2-thiophenecarboxaldehyde Chlorination->Intermediate_2 Impurity_D Over-chlorinated species Chlorination->Impurity_D Oxidation Oxidation Intermediate_2->Oxidation 5-CTCA_2 5-Chlorothiophene-2-carboxylic Acid Oxidation->5-CTCA_2 5-Chloro-2-acetylthiophene 5-Chloro-2-acetylthiophene Oxidation_2 Oxidation 5-Chloro-2-acetylthiophene->Oxidation_2 Impurity_E Unreacted 5-Chloro-2-acetylthiophene 5-Chloro-2-acetylthiophene->Impurity_E 5-CTCA_3 5-Chlorothiophene-2-carboxylic Acid Oxidation_2->5-CTCA_3

Caption: Synthetic pathways to 5-CTCA and potential process-related impurities.

Common potential impurities arising from these synthetic routes include:

  • Unreacted Starting Materials: 2-Chlorothiophene, 2-Thiophenecarboxaldehyde, 5-Chloro-2-acetylthiophene.

  • Intermediates: 2-(Trichloroacetyl)-5-chlorothiophene, 5-Chloro-2-thiophenecarboxaldehyde.

  • Byproducts: Di-acylated or over-chlorinated thiophene (B33073) derivatives.

  • Degradation Products: Formed under specific reaction conditions or during storage.

Comparison of Analytical Techniques for Impurity Characterization

The selection of an appropriate analytical technique is critical for the effective detection, identification, and quantification of impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for impurity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the analysis of 5-CTCA and its polar impurities.

Data Presentation: HPLC Analysis of 5-CTCA Impurities

Impurity/AnalyteRetention Time (min)UV λmax (nm)Mass (m/z) [M-H]⁻
5-Chlorothiophene-2-carboxylic acid8.5275161.0
2-Chlorothiophene (Starting Material)12.3235-
5-Chloro-2-thiophenecarboxaldehyde (Intermediate)7.2280143.0
Dichloro-thiophene-2-carboxylic acid (Potential Byproduct)9.8278194.9

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values will depend on the specific chromatographic conditions.

Experimental Protocol: HPLC-UV/MS

  • Instrumentation: A standard HPLC system equipped with a UV detector and a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Gradient Program: A typical gradient might start at 30% B, ramp to 80% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 275 nm and mass spectrometry in negative ionization mode.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the 5-CTCA sample in a suitable solvent (e.g., acetonitrile/water mixture).

HPLC Analytical Workflow for 5-CTCA Impurity Profiling Sample_Preparation Sample Preparation (Dissolution & Filtration) HPLC_Separation HPLC Separation (C18 Column, Gradient Elution) Sample_Preparation->HPLC_Separation UV_Detection UV Detection (Quantification) HPLC_Separation->UV_Detection MS_Detection Mass Spectrometry (Identification) HPLC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Library Search) UV_Detection->Data_Analysis MS_Detection->Data_Analysis

Caption: HPLC analytical workflow for impurity profiling of 5-CTCA.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. For a carboxylic acid like 5-CTCA, derivatization is often required to increase its volatility.

Data Presentation: GC-MS Analysis of Derivatized 5-CTCA Impurities

Impurity/Analyte (as methyl ester)Retention Time (min)Key Mass Fragments (m/z)
Methyl 5-chlorothiophene-2-carboxylate10.2176, 145, 117
2-Chlorothiophene5.8118, 83
Methyl 2-thiophenecarboxylate9.5142, 111

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values will depend on the specific GC-MS conditions and derivatization agent.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Esterification of the carboxylic acid group (e.g., with diazomethane (B1218177) or by heating with methanol (B129727) and an acid catalyst) is necessary to make 5-CTCA and related acidic impurities volatile.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 250 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the concentration of impurities.

  • MS Detection: Electron ionization (EI) with a scan range of m/z 40-400.

  • Sample Preparation: Derivatize a known amount of the 5-CTCA sample, then dissolve it in a suitable solvent for injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule and is an excellent tool for identifying and quantifying impurities without the need for reference standards for each impurity (quantitative NMR or qNMR). Both ¹H and ¹³C NMR are valuable.

Data Presentation: ¹H NMR Chemical Shifts of Potential Impurities

CompoundKey ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
5-Chlorothiophene-2-carboxylic acid7.6 (d, 1H), 7.0 (d, 1H), 11.5 (br s, 1H)
2-Thiophenecarboxylic acid7.9 (dd, 1H), 7.6 (dd, 1H), 7.1 (dd, 1H), 11.8 (br s, 1H)
2-Chlorothiophene7.2 (dd, 1H), 7.0 (dd, 1H), 6.9 (dd, 1H)

Note: The data presented in this table is based on typical chemical shifts and may vary slightly depending on the solvent and concentration.

Experimental Protocol: NMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation: Dissolve a precisely weighed amount of the 5-CTCA sample in the deuterated solvent. For qNMR, a certified internal standard of known concentration is added.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be used for structure elucidation of unknown impurities.

  • Data Analysis: Integrate the signals of the main component and the impurities. For qNMR, the concentration of an impurity is calculated relative to the internal standard.

Conclusion: Selecting the Optimal Analytical Strategy

The choice of the most suitable analytical technique for characterizing impurities in 5-chlorothiophene-2-carboxylic acid depends on the specific requirements of the analysis.

  • HPLC-UV/MS is the workhorse for routine quality control, offering excellent separation of polar and non-volatile impurities with the ability to quantify known impurities and identify unknowns by their mass.

  • GC-MS is ideal for the detection and identification of volatile and semi-volatile impurities, such as residual starting materials or solvents. However, it requires a derivatization step for the analysis of the main component and acidic impurities.

  • NMR Spectroscopy is unparalleled for structure elucidation of unknown impurities and for quantitative analysis without the need for individual impurity reference standards. It is a powerful tool for comprehensive characterization.

For a complete and robust impurity profile of 5-chlorothiophene-2-carboxylic acid, a combination of these techniques is often employed. HPLC provides the primary quantitative data, GC-MS addresses volatile components, and NMR is used for definitive structural confirmation of any significant unknown impurities. This multi-faceted approach ensures the highest level of quality control for this critical pharmaceutical intermediate.

References

A Comparative Guide to Catalysts for Suzuki Coupling of Halogenated Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds.[1] This reaction is particularly vital for synthesizing biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals, functional materials, and conjugated polymers.[1][2] Thiophene-containing molecules are of significant interest due to their unique electronic properties and biological activities.[3]

The efficiency of the Suzuki coupling of halogenated thiophenes—common starting materials—is critically dependent on the choice of catalyst. The reactivity of the carbon-halogen bond follows the general trend I > Br > Cl, with chloro-thiophenes being the most challenging substrates due to the strength of the C-Cl bond.[4] Advances in catalyst design, particularly the development of sophisticated phosphine (B1218219) ligands, have enabled the efficient coupling of even these less reactive chloro-heteroarenes.[4][5] This guide provides a comparative overview of various palladium and nickel-based catalyst systems, supported by experimental data, to assist researchers in selecting the optimal conditions for their synthetic needs.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of different catalyst systems in the Suzuki coupling of various halogenated thiophenes, compiled from multiple sources.

Catalyst SystemThiophene (B33073) SubstrateBoronic AcidCat. Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2,5-Dibromo-3-hexylthiopheneVarious Arylboronic Acids6K₃PO₄1,4-Dioxane (B91453)/H₂O9012Moderate to Good[1][2]
Pd(PPh₃)₄2,5-Dibromo-3-methylthiopheneVarious Arylboronic AcidsNot SpecifiedK₃PO₄1,4-Dioxane/H₂ONot SpecifiedNot SpecifiedLow to Moderate (27-63%)[2][3][6]
Pd(OAc)₂ / SPhos2-BromothiophenePhenylboronic Acid1-2K₃PO₄n-Butanol10012High[5]
Pd(OAc)₂ / XPhos2-ChlorothiophenePhenylboronic Acid2K₃PO₄n-Butanol11018High[5]
Pd(OAc)₂ / Phobane-Biaryl Ligand2-Chloropyridine*Phenylboronic Acid2KOHTHF25 (RT)2-497[7]
Pd(dppf)Cl₂3-BromothiophenePhenylboronic Acid3Na₂CO₃Toluene (B28343)110-11512-18Good[2]
Ni(cod)₂BromothiopheneArylboronic AcidNot SpecifiedK₂CO₃DES**Not SpecifiedNot SpecifiedExcellent[8]

*Data for 2-Chloropyridine is included as a representative example of a challenging chloro-heteroarene coupling where specific thiophene data was not available in the same study. **DES: Deep Eutectic Solvent (e.g., Choline chloride:urea). Note: "Moderate to Good" and "Low to Moderate" are qualitative descriptions from source papers where specific percentages were not provided for all derivatives.[2] Yields are highly dependent on the specific boronic acid used.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and reproducibility of synthetic procedures. Below are representative protocols for key catalyst systems.

Protocol 1: General Procedure using Pd(PPh₃)₄ for Dibromothiophenes

This protocol is a widely used and robust method for various Suzuki coupling reactions.[2]

  • Reaction Setup: To a Schlenk flask maintained under an inert atmosphere (e.g., argon), add the dibromothiophene (1.0 mmol), the arylboronic acid (2.2-2.5 mmol), and potassium phosphate (B84403) (K₃PO₄) (4.0 mmol).[2]

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), at a loading of 5-6 mol%.[2]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water in a 4:1 ratio.[1][2]

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.[2]

  • Monitoring: Monitor the reaction's progress using an appropriate technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[2]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Protocol 2: General Procedure using Buchwald Ligands (e.g., SPhos/XPhos) for Halogenated Thiophenes

This catalyst system, featuring bulky dialkylbiaryl phosphine ligands, is highly effective for coupling challenging substrates, including chloro-heteroarenes.[5]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the halogenated thiophene (1.0 mmol), arylboronic acid (1.5 mmol), and a base such as potassium phosphate (K₃PO₄) (2.0 mmol) to an oven-dried reaction tube.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).

  • Solvent Addition: Add a suitable degassed solvent, such as n-butanol or toluene.[5]

  • Reaction Conditions: Seal the tube and heat the mixture with vigorous stirring to the required temperature (typically 80-110 °C) for the specified time (often 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the resulting residue by column chromatography on silica (B1680970) gel.

Protocol 3: General Procedure using a Nickel Catalyst

Nickel catalysts offer a cost-effective alternative to palladium and can exhibit high efficiency, sometimes under ligand-free conditions.[8][9]

  • Reaction Setup: In a reaction vial, place the bromothiophene (4 mmol), phenylboronic acid (0.5 g), the nickel catalyst (e.g., NiCl₂(PPh₃)₂ or Ni(cod)₂), and crushed potassium phosphate (1.7 g).[9]

  • Solvent Addition: Seal the vial and add degassed toluene (10 mL) with a syringe.[9]

  • Reaction Conditions: Heat the reaction mixture in an oil bath at a specified temperature (e.g., 80 °C) and stir for the required duration.

  • Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Wash twice with water (10 mL) and once with brine (5 mL).[9]

  • Purification: Dry the organic layer, concentrate it, and purify the crude product using column chromatography with silica gel and hexanes.[9]

Mandatory Visualization

The following diagrams illustrate the generalized workflow for a Suzuki coupling experiment and the catalytic cycle.

Suzuki_Workflow General Experimental Workflow for Suzuki Coupling node_prep node_prep node_reaction node_reaction node_analysis node_analysis node_purification node_purification node_final node_final A Inert Atmosphere Setup (Schlenk Line / Glovebox) B Add Reactants & Base (Halothiophene, Boronic Acid, K₃PO₄) A->B C Add Catalyst & Degassed Solvent B->C D Reaction (Heating & Stirring) C->D E Reaction Monitoring (TLC / GC-MS) D->E Periodic Sampling E->D Continue Reaction F Aqueous Work-up (Quenching, Extraction, Washing) E->F Reaction Complete G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Caption: A generalized workflow for the Suzuki coupling of halogenated thiophenes.

Suzuki_Cycle Simplified Catalytic Cycle for Suzuki Coupling pd_active pd_active pd_intermediate pd_intermediate pd0 Pd(0)Lₙ (Active Catalyst) pd_ox R¹-Pd(II)(X)Lₙ (Oxidative Adduct) pd0->pd_ox pd_trans R¹-Pd(II)(R²)Lₙ (Diaryl Complex) pd_ox->pd_trans pd_trans->pd0 red_elim_label Reductive Elimination pd_trans->red_elim_label ox_add_label Oxidative Addition ox_add_label->pd_ox transmetal_label Transmetalation transmetal_label->pd_trans product R¹-R² (Coupled Product) red_elim_label->product aryl_halide R¹-X (Halothiophene) aryl_halide->ox_add_label boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetal_label

References

Safety Operating Guide

Safe Disposal of 5-Chloro-thiophene-2-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In the event of a spill or exposure, consult the Safety Data Sheet (SDS) and contact your institution's Environmental Health and Safety (EHS) department.

Researchers and laboratory personnel handling 5-Chloro-thiophene-2-carboxylic acid must adhere to strict safety protocols to mitigate risks of irritation and allergic reactions. This guide provides a comprehensive overview of the proper disposal procedures for this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Essential Safety and Handling Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation and may lead to an allergic skin reaction. Ingestion of this compound can be harmful.[1][2] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to minimize exposure.

Personal Protective Equipment (PPE)SpecificationRationale
Eye Protection Chemical safety goggles or glassesProtects against dust particles and splashes.
Hand Protection Appropriate protective glovesPrevents skin contact and potential irritation or allergic reactions.
Skin Protection Protective clothingMinimizes the risk of skin exposure.
Respiratory Protection NIOSH/MSHA-approved respiratorRecommended when handling large quantities or in poorly ventilated areas to avoid respiratory tract irritation.

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be conducted in a manner that is consistent with federal, state, and local regulations.[3][4] It is imperative to entrust the disposal process to a licensed waste disposal company.

1. Waste Collection and Storage:

  • Solid Waste: Collect surplus and non-recyclable this compound in a designated, labeled, and sealed container.
  • Contaminated Materials: Any materials, such as personal protective equipment or absorbent paper, that come into contact with the chemical should be treated as hazardous waste and collected in a separate, appropriately labeled container.
  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Accidental Release Management:

  • In the case of a spill, immediately evacuate the area.
  • Wear the appropriate personal protective equipment as outlined in the table above before attempting to clean the spill.
  • For solid spills, carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal. Avoid generating dust.[1]
  • Ensure the area is well-ventilated.
  • After the material has been collected, clean the spill site.

3. Container Disposal:

  • Empty containers should be triple-rinsed with an appropriate solvent.
  • The rinsate should be collected and treated as hazardous waste.
  • Before disposing of the used container, ensure that all contents have been completely removed.[4]

4. Professional Disposal:

  • All waste containing this compound must be disposed of through a licensed waste disposal service.
  • Do not dispose of this chemical down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Path cluster_spill Spill Response start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Waste Generated? ppe->waste_type solid_waste Solid Chemical Waste waste_type->solid_waste Yes, solid contaminated_materials Contaminated Materials (e.g., gloves, wipes) waste_type->contaminated_materials Yes, contaminated items empty_container Empty Container waste_type->empty_container Yes, empty container spill Accidental Spill? collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_contaminated Collect in Separate Labeled, Sealed Hazardous Waste Container contaminated_materials->collect_contaminated rinse_container Triple Rinse Container empty_container->rinse_container store_waste Store Waste in Designated Area collect_solid->store_waste collect_contaminated->store_waste collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_rinsed_container Dispose of Rinsed Container per Institutional Guidelines rinse_container->dispose_rinsed_container collect_rinsate->store_waste licensed_disposal Arrange for Pickup by Licensed Waste Disposal Company store_waste->licensed_disposal evacuate Evacuate Area spill->evacuate Yes cleanup Wear PPE & Clean Spill (Avoid Dust) evacuate->cleanup collect_spill Collect Spilled Material in Hazardous Waste Container cleanup->collect_spill collect_spill->store_waste

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Chloro-thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and operational protocols for the handling and disposal of 5-Chloro-thiophene-2-carboxylic acid (CAS No. 24065-33-6). Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.

This compound is a compound that causes irritation to the eyes, skin, and respiratory tract.[1] Some sources also indicate it may cause serious eye damage, is harmful if swallowed, and may lead to an allergic skin reaction.[2][3] Therefore, stringent safety measures are necessary to minimize exposure risks.

Essential Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This equipment must be worn at all times when the chemical is in use.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye irritation or serious eye damage from dust or splashes.[1][4]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended). A lab coat or chemical-resistant apron.To prevent skin irritation or the potential for an allergic skin reaction upon contact.[1][3]
Respiratory Protection NIOSH/MSHA-approved N95 dust mask or higher.To prevent respiratory tract irritation from inhalation of the powdered compound.[1][4]
General Hygiene Safety shower and eye wash station should be readily accessible.To provide immediate decontamination in case of accidental exposure.[5]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted within a certified chemical fume hood to control airborne levels of the substance.[1][6]

1. Preparation and Weighing:

  • Before handling, ensure the fume hood is operational and the work area is clean and uncluttered.

  • Don the required PPE as outlined in the table above.

  • Carefully transfer the desired amount of the solid acid from its storage container to a weighing vessel.

  • Minimize the generation of dust during transfer by using a spatula and avoiding any sudden movements.[1]

2. Experimental Use:

  • Keep the container of this compound tightly closed when not in use.[1]

  • If the compound is to be dissolved, add it slowly to the solvent to prevent splashing.

  • Avoid all direct contact with the substance, even when wearing gloves.[1]

  • Should any of the material come into contact with your gloves, remove them immediately, wash your hands, and put on a new pair.

3. Post-Handling:

  • Thoroughly clean the work area, including the balance and any potentially contaminated surfaces, after use.

  • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[7][8]

  • Contaminated clothing should be removed and washed before reuse.[1]

Disposal Plan: Waste Management Protocol

1. Waste Collection:

  • All solid waste contaminated with this compound, including weighing paper, contaminated paper towels, and used gloves, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused or excess this compound must also be disposed of as hazardous waste.

2. Waste Disposal:

  • The disposal of chemical waste must be in accordance with all federal, state, and local regulations.[1]

  • Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]

  • Do not dispose of this chemical down the drain.[5]

Emergency Procedures

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[1][7]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

In Case of a Spill:

  • Evacuate the immediate area.

  • Wearing the appropriate PPE, carefully sweep or vacuum the spilled solid material, avoiding dust generation.[1]

  • Place the collected material into a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and wash the spill site once the material has been completely removed.[1]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal start Start ppe Don Appropriate PPE start->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood weigh Weigh Chemical (Minimize Dust) fume_hood->weigh experiment Use in Experiment weigh->experiment dispose_waste Dispose of Contaminated Waste in Labeled Container weigh->dispose_waste e.g., weighing paper clean_area Clean Work Area experiment->clean_area experiment->dispose_waste e.g., used gloves clean_area->dispose_waste decontaminate Remove PPE & Wash Hands dispose_waste->decontaminate end End decontaminate->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.